3-Phenyldecane
説明
Structure
3D Structure
特性
IUPAC Name |
decan-3-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26/c1-3-5-6-7-9-12-15(4-2)16-13-10-8-11-14-16/h8,10-11,13-15H,3-7,9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVIFMPVFLOTLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874871 | |
| Record name | BENZENE, (1-ETHYLOCTYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4621-36-7 | |
| Record name | 3-Phenyldecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4621-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (1-ethyloctyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004621367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENE, (1-ETHYLOCTYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Phenyldecane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of potential synthetic pathways for 3-phenyldecane, a member of the class of benzenes substituted by a decan-3-yl group.[1][2] This document outlines three primary synthesis strategies: Friedel-Crafts alkylation, Grignard reagent addition followed by subsequent reaction steps, and Suzuki-Miyaura cross-coupling. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to assist researchers in the laboratory synthesis of this compound.
Friedel-Crafts Alkylation of Benzene
The Friedel-Crafts alkylation offers a direct approach to introduce the decyl group onto the benzene ring.[3][4][5] This electrophilic aromatic substitution can be achieved using either an alkyl halide (3-chlorodecane) or an alkene (3-decene) in the presence of a Lewis acid or strong acid catalyst.[3][4]
Synthesis Pathway
Experimental Protocol
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzene | C₆H₆ | 78.11 | 100 mL | ~1.12 |
| 3-Chlorodecane | C₁₀H₂₁Cl | 176.72 | 17.7 g | 0.1 |
| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 14.7 g | 0.11 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 200 mL | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | 100 mL | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 10 g | - |
Procedure:
-
A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube is flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (100 mL) are added to the flask.
-
The flask is cooled in an ice bath, and a solution of 3-chlorodecane (17.7 g, 0.1 mol) in benzene (100 mL, ~1.12 mol) is added dropwise from the dropping funnel over 30 minutes with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
The reaction is quenched by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 100 mL of 1 M HCl.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL), brine (100 mL), and dried over anhydrous magnesium sulfate.
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude this compound is purified by vacuum distillation.[6]
Expected Yield: 60-70%
Grignard Reaction and Subsequent Transformations
This multi-step pathway involves the formation of a tertiary alcohol via a Grignard reaction, followed by dehydration to an alkene and subsequent hydrogenation to the final alkane product.[7][8]
Synthesis Pathway
Experimental Protocols
Step 1: Synthesis of 3-Phenyl-3-decanol via Grignard Reaction
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | Mg | 24.31 | 2.9 g | 0.12 |
| Bromobenzene | C₆H₅Br | 157.01 | 15.7 g (10.5 mL) | 0.1 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |
| 3-Decanone | C₁₀H₂₀O | 156.27 | 15.6 g | 0.1 |
| Saturated Ammonium Chloride (NH₄Cl) solution | NH₄Cl | 53.49 | 100 mL | - |
Procedure:
-
A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel is flame-dried and cooled under an inert atmosphere.
-
Magnesium turnings (2.9 g, 0.12 mol) and a small crystal of iodine are placed in the flask.
-
A solution of bromobenzene (15.7 g, 0.1 mol) in anhydrous diethyl ether (50 mL) is placed in the dropping funnel.
-
About 10 mL of the bromobenzene solution is added to the magnesium turnings to initiate the reaction. The reaction is initiated if the brown color of the iodine disappears and the solution becomes cloudy and starts to reflux.
-
The remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes.
-
The Grignard reagent is cooled in an ice bath, and a solution of 3-decanone (15.6 g, 0.1 mol) in anhydrous diethyl ether (100 mL) is added dropwise.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched by the slow addition of saturated ammonium chloride solution (100 mL).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 3-phenyl-3-decanol.
Step 2: Dehydration of 3-Phenyl-3-decanol
Procedure:
-
The crude 3-phenyl-3-decanol is placed in a round-bottom flask with a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid).
-
The mixture is heated, and the resulting alkene mixture (3-phenyldec-2-ene and 3-phenyldec-3-ene) is distilled off.[9][10]
-
The distillate is washed with saturated sodium bicarbonate solution and water, then dried over a suitable drying agent.
Step 3: Hydrogenation of 3-Phenyldecene Mixture
Procedure:
-
The alkene mixture is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.[11]
-
The mixture is hydrogenated in a hydrogenation apparatus under a hydrogen atmosphere (typically 1-3 atm) until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to give this compound.
-
The final product can be further purified by vacuum distillation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling provides a powerful method for the formation of C-C bonds and can be adapted for the synthesis of this compound by coupling an appropriate alkyl halide with phenylboronic acid.[12][13][14]
Synthesis Pathway
Experimental Protocol
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromodecane | C₁₀H₂₁Br | 221.18 | 2.21 g | 0.01 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.46 g | 0.012 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | 0.23 g | 0.0002 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 0.02 |
| Toluene | C₇H₈ | 92.14 | 50 mL | - |
| Water | H₂O | 18.02 | 10 mL | - |
Procedure:
-
In a round-bottom flask, 3-bromodecane (2.21 g, 0.01 mol), phenylboronic acid (1.46 g, 0.012 mol), potassium carbonate (2.76 g, 0.02 mol), and tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.0002 mol) are combined.
-
Toluene (50 mL) and water (10 mL) are added, and the mixture is degassed by bubbling with an inert gas for 15 minutes.
-
The reaction mixture is heated to reflux (around 110 °C) and stirred vigorously for 12-24 hours. The reaction progress is monitored by TLC or GC-MS.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel or by vacuum distillation to afford pure this compound.
Purification and Characterization
Purification of the final product, this compound, is crucial to remove any unreacted starting materials, catalysts, and byproducts.
-
Distillation: Vacuum distillation is the preferred method for purifying liquid products with high boiling points like this compound, as it prevents decomposition.[6]
-
Chromatography: Column chromatography can be used for smaller scale purifications or to separate isomers if present.
Characterization Data:
| Property | Value |
| Molecular Formula | C₁₆H₂₆ |
| Molar Mass | 218.38 g/mol [15] |
| Appearance | Colorless liquid |
| Boiling Point | 289.1±7.0 °C (Predicted) |
| Density | 0.856±0.06 g/cm³ (Predicted) |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons (multiplet around 7.1-7.3 ppm), a methine proton adjacent to the phenyl group, and overlapping signals for the aliphatic chain.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the aliphatic carbons of the decyl chain.[16][17] The number of signals will depend on the symmetry of the molecule.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z = 218, along with characteristic fragmentation patterns for alkylbenzenes.[15]
Experimental Workflows
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. This compound CAS#: 4621-36-7 [amp.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. allen.in [allen.in]
- 10. Sciencemadness Discussion Board - Dehydration of 3-Phenyl-1-propanol - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | C16H26 | CID 20740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. chemconnections.org [chemconnections.org]
The Enigmatic Presence of 3-Phenyldecane: A Technical Guide to its Natural Occurrence and Isolation
For Immediate Release
This technical guide provides a comprehensive overview of the current scientific understanding of 3-phenyldecane, a lipophilic aromatic compound. Addressed to researchers, scientists, and professionals in drug development, this document details its natural origins, plausible biosynthetic pathways, detailed protocols for its isolation and analysis, and a prospective look into its potential biological activities.
Natural Occurrence of this compound
This compound has been identified as a naturally occurring volatile organic compound primarily in Vitis vinifera, the common grapevine.[1][2] Its presence has been detected in both grapes and wine, contributing to the complex aroma profile of certain varietals. While its exact concentration in different grape tissues (skin, pulp, seeds) and wine is not extensively documented in publicly available literature, its lipophilic nature suggests a higher concentration in the waxy cuticle of the grape skin.
Table 1: Reported Natural Sources of this compound
| Organism/Source | Part/Matrix | Method of Detection | Quantitative Data | Reference |
| Vitis vinifera (Grape) | Berries | GC-MS | Not specified | [1] |
| Wine | - | GC-MS | Not specified | [2] |
Note: This table will be updated as more quantitative data becomes available.
Proposed Biosynthesis of this compound
The precise biosynthetic pathway of this compound in Vitis vinifera has not been fully elucidated. However, based on the general principles of plant secondary metabolism, a plausible pathway can be proposed, likely originating from the well-established phenylpropanoid pathway.
The phenyl group of this compound is almost certainly derived from the amino acid L-phenylalanine. The decane chain is likely derived from fatty acid biosynthesis. The key step would be the alkylation of a phenylpropanoid-derived intermediate with a C10 fatty acid derivative.
Below is a diagram illustrating a hypothetical biosynthetic pathway.
Caption: Hypothetical biosynthetic pathway of this compound.
Isolation and Purification of this compound
Experimental Protocol: Isolation from Vitis vinifera Grapes
This protocol outlines a method for the extraction and analysis of this compound from grape berries using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Grape berries (Vitis vinifera)
-
Deionized water
-
Sodium chloride (NaCl)
-
Internal standard (e.g., d10-ethylbenzene)
-
SPME fiber assembly (e.g., Polydimethylsiloxane - PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Homogenizer
-
Centrifuge
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Separate the grape skins from the pulp and seeds.
-
Homogenize a known weight of grape skins with a specific volume of deionized water (e.g., 1:2 w/v).
-
Centrifuge the homogenate to separate the solid and liquid phases.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Transfer a precise volume of the supernatant (e.g., 5 mL) to a 20 mL headspace vial.
-
Add a known amount of NaCl (e.g., 1 g) to increase the ionic strength of the sample and promote the release of volatile compounds.
-
Add a known concentration of the internal standard.
-
Seal the vial with the screw cap.
-
Place the vial in a heating block or water bath at a controlled temperature (e.g., 40-60°C).
-
Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-60 minutes) with constant agitation.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorb the extracted analytes from the SPME fiber in the hot injector port of the GC.
-
Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program to elute the compounds based on their boiling points.
-
Detect and identify the compounds using the mass spectrometer, operating in full scan or selected ion monitoring (SIM) mode.
-
Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.
-
Quantify the concentration of this compound relative to the internal standard.
-
References
Spectroscopic Analysis of 3-Phenyldecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-phenyldecane, a substituted aromatic hydrocarbon. The document outlines predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, available Mass Spectrometry (MS) data, and detailed experimental protocols for acquiring such spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the predicted and observed spectroscopic data for this compound. Due to the limited availability of public domain spectra, the NMR and IR data are predicted based on the analysis of its chemical structure and comparison with similar compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.10 - 7.35 | Multiplet | 5H |
| Benzylic (CH) | 2.50 - 2.70 | Multiplet | 1H |
| Methylene (CH₂) adjacent to CH | 1.55 - 1.70 | Multiplet | 2H |
| Methylene (CH₂) of ethyl group | 1.55 - 1.70 | Multiplet | 2H |
| Aliphatic (CH₂)n | 1.20 - 1.40 | Broad Multiplet | 12H |
| Terminal Methyl (CH₃) of decyl | 0.85 - 0.95 | Triplet | 3H |
| Terminal Methyl (CH₃) of ethyl | 0.75 - 0.85 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | 145 - 148 |
| Aromatic CH (ortho, para) | 127 - 129 |
| Aromatic CH (meta) | 125 - 127 |
| Benzylic CH | 45 - 50 |
| CH₂ adjacent to benzylic CH | 35 - 40 |
| CH₂ of ethyl group | 28 - 33 |
| Aliphatic (CH₂)n | 22 - 32 |
| Terminal CH₃ of decyl group | ~14 |
| Terminal CH₃ of ethyl group | ~11 |
Table 3: Mass Spectrometry (MS) Data for this compound
The following major fragment ions have been reported from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]
| m/z | Relative Intensity | Proposed Fragment |
| 218 | 11.99% | [M]⁺ (Molecular Ion) |
| 141 | 99.99% | [C₁₀H₁₃]⁺ |
| 119 | 14.07% | [C₉H₁₁]⁺ |
| 105 | - | [C₈H₉]⁺ |
| 91 | - | [C₇H₇]⁺ (Tropylium ion) |
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 3000 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |
| 1600 - 1585, 1500 - 1400 | C=C Stretch | Aromatic Ring |
| 1470 - 1450 | C-H Bend | CH₂ |
| 1380 - 1370 | C-H Bend | CH₃ |
| 770 - 730 and 710 - 690 | C-H Out-of-plane Bend | Monosubstituted Benzene |
Experimental Protocols
The following sections detail standardized experimental protocols for the spectroscopic analysis of liquid samples like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 Sample Preparation
-
In a clean, dry NMR tube, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar organic molecules.[2][3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube securely and gently invert to ensure a homogenous solution.
2.1.2 Data Acquisition
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Solvent: CDCl₃.
-
Temperature: 298 K (25 °C).
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: -2 to 13 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Mass Spectrometry (MS)
2.2.1 Sample Introduction
For a volatile, non-polar compound like this compound, Gas Chromatography (GC) is an ideal method for sample introduction, providing separation from any potential impurities.
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Inject a small volume (typically 1 µL) of the solution into the GC inlet.
2.2.2 Data Acquisition (Electron Ionization - EI)
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
Infrared (IR) Spectroscopy
2.3.1 Sample Preparation (Neat Liquid)
For a pure liquid sample, the "sandwich" method is common.[4][5]
-
Place a drop of this compound onto the surface of a polished salt plate (e.g., NaCl or KBr).[4][5]
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
-
Mount the plates in the spectrometer's sample holder.
Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the liquid is placed directly onto the ATR crystal.[6][7]
2.3.2 Data Acquisition
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty salt plates or ATR crystal should be acquired and automatically subtracted from the sample spectrum.
Visualized Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound | C16H26 | CID 20740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. seco.us [seco.us]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
3-Phenyldecane as a Metabolite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide aims to provide a comprehensive overview of 3-phenyldecane and its role as a metabolite. However, a thorough review of the current scientific literature reveals a significant lack of specific data on this compound within the context of metabolic processes. While general principles of xenobiotic and drug metabolism are well-established, direct experimental evidence identifying this compound as a metabolite, its biosynthetic pathways, and its quantitative presence in biological systems appears to be absent from published research.
This document will, therefore, outline the general principles of metabolism that would theoretically apply to a compound like this compound, drawing on broader knowledge of phenylpropanoid biosynthesis and drug metabolism. Due to the absence of specific data, this guide will not contain quantitative data tables or detailed experimental protocols directly pertaining to this compound metabolism. Instead, it will present logical frameworks and hypothetical pathways based on established biochemical reactions.
Introduction to Xenobiotic Metabolism
The metabolism of foreign compounds (xenobiotics), including drugs and environmental chemicals, is a critical process for their detoxification and elimination from the body.[1] This biotransformation typically occurs in two main phases:
-
Phase I (Modification): Involves oxidation, reduction, and hydrolysis reactions that introduce or expose functional groups on the xenobiotic molecule.[1] These reactions are primarily catalyzed by cytochrome P450 enzymes.[2]
-
Phase II (Conjugation): The modified compounds from Phase I are conjugated with endogenous molecules such as glucuronic acid, sulfate, or glutathione, making them more water-soluble and easier to excrete.[1]
Hypothetical Metabolic Pathways for this compound
In the absence of direct experimental evidence, we can propose hypothetical metabolic pathways for this compound based on its chemical structure—an alkyl chain attached to a phenyl group.
Phenylpropanoid Biosynthesis Analogy
While this compound is not a classical phenylpropanoid, the initial steps of phenylpropanoid biosynthesis in plants, which involve the modification of a phenyl group attached to a carbon chain, can offer some insights. The general phenylpropanoid pathway starts with the deamination of phenylalanine to form cinnamic acid.[3][4] This is followed by hydroxylation and other modifications of the phenyl ring.[4]
A logical, though hypothetical, initial metabolic step for this compound in a biological system could involve hydroxylation of the phenyl ring, analogous to the action of cinnamic acid 4-hydroxylase in the phenylpropanoid pathway.
Caption: Hypothetical Phase I oxidation of this compound.
Aliphatic Chain Oxidation
The long alkyl chain of this compound is also a likely site for metabolic modification. The primary mechanism for the metabolism of an sp³ carbon atom is hydroxylation.[5] This can occur at various positions along the decane chain, leading to a variety of hydroxylated isomers. Further oxidation could lead to the formation of ketones or carboxylic acids.
Caption: Logical workflow for the oxidation of the alkyl chain.
Potential Biological Activity
Although not identified as a metabolite, related chemical structures have been investigated for their biological activities. For instance, various organic compounds are studied for their potential as anticancer, antimicrobial, or anti-inflammatory agents.[6][7][8][9] The biological activity of any potential metabolites of this compound would depend on the specific structural modifications that occur during metabolism.
Experimental Approaches for Investigating this compound Metabolism
To definitively determine the role of this compound as a metabolite, a series of experiments would be required. The following outlines a general experimental workflow.
In Vitro Metabolism Studies
-
Incubation with Liver Microsomes: Liver microsomes contain a high concentration of cytochrome P450 enzymes and are a standard in vitro model for studying drug metabolism.[10] this compound would be incubated with liver microsomes in the presence of necessary cofactors like NADPH.
-
Analysis by Mass Spectrometry: Following incubation, the reaction mixture would be analyzed by high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
In Vivo Metabolism Studies
-
Animal Models: this compound would be administered to an animal model (e.g., rats or mice).
-
Sample Collection: Urine, feces, and blood samples would be collected over a period of time.
-
Metabolite Profiling: The collected samples would be processed and analyzed by LC-MS/MS to identify and quantify this compound and its metabolites.
Caption: General experimental workflow for metabolite identification.
Conclusion
Currently, there is no direct scientific literature identifying this compound as a metabolite. The information presented in this guide is based on established principles of xenobiotic metabolism and provides a hypothetical framework for how this compound might be processed in a biological system. Further experimental investigation is necessary to determine if this compound is indeed a metabolite, to elucidate its metabolic pathways, and to assess the biological activity of any resulting metabolic products. Researchers in drug development and related fields are encouraged to pursue these lines of inquiry to fill this knowledge gap.
References
- 1. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 6. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Compounds with Biological Activity [mdpi.com]
- 8. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Activity of Natural and Synthetic Compounds [mdpi.com]
- 10. scholarworks.wmich.edu [scholarworks.wmich.edu]
Toxicological Profile of 3-Phenyldecane: An In-depth Technical Guide
Disclaimer: No specific toxicological studies on 3-Phenyldecane have been identified in publicly available scientific literature. This document provides a predictive toxicological profile based on data from structurally related compounds, primarily the class of C10-C16 alkylbenzenes and their derivatives. The principles of read-across toxicology are applied to infer potential hazards.
Executive Summary
This compound is an aromatic hydrocarbon belonging to the class of alkylbenzenes. Due to a significant lack of direct toxicological data, this whitepaper synthesizes information from analogous compounds, including linear alkylbenzenes (LABs) and their sulfonated derivatives (linear alkylbenzene sulfonates - LAS), to construct a probable toxicological profile.
Based on this read-across approach, this compound is anticipated to have low acute systemic toxicity. However, concerns include potential skin and eye irritation, and possible aspiration toxicity if ingested. The primary toxicological concern for any alkylbenzene is the inherent hazard of the benzene ring, a known human carcinogen. While the long alkyl chain generally modifies the toxicokinetics and potency compared to benzene, the potential for metabolic activation to toxic intermediates cannot be disregarded without specific data. This guide outlines the anticipated toxicological endpoints, probable metabolic pathways, and generalized experimental protocols relevant for future safety assessments.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below. These characteristics are crucial for understanding its environmental fate, potential exposure routes, and absorption.
| Property | Value | Reference |
| CAS Number | 4621-36-7 | [1][2] |
| Molecular Formula | C₁₆H₂₆ | [1][3] |
| Molecular Weight | 218.38 g/mol | [2][3] |
| Synonyms | (1-Ethyloctyl)benzene, decan-3-ylbenzene | [1][4] |
| Physical State | Liquid (presumed) | [5] |
| Water Solubility | Insoluble (predicted) | [6] |
| Log Kow (Octanol/Water Partition Coeff.) | High (predicted, based on structure) |
Predicted Toxicological Profile
The following sections detail the predicted toxicity of this compound based on data from the broader alkylbenzene category.
Acute Toxicity
The acute toxicity of long-chain alkylbenzenes is generally considered to be low.[7] However, related sulfonated compounds show moderate oral toxicity. Inhalation of vapors may cause respiratory irritation.[6] A significant hazard for liquid hydrocarbons like this compound is aspiration into the lungs following ingestion or vomiting, which can cause severe chemical pneumonitis and pulmonary edema.[6]
Table 1: Summary of Acute Toxicity Data for Related Alkylbenzene Derivatives
| Endpoint | Species | Route | Value (LD₅₀) | Compound Class | Reference(s) |
| Acute Oral | Rat | Oral | >1.82 mg/L (LC₅₀, 4h) | Alkylate (C9-C14 Alkylbenzenes) | [7] |
| Acute Oral | Rat | Oral | 404 - 1980 mg/kg | Alkylbenzene Sulfonates | [8][9] |
| Acute Oral | Mouse | Oral | 1259 - 2300 mg/kg | Alkylbenzene Sulfonates | [8][9] |
| Acute Dermal | Rabbit | Dermal | >2000 mg/kg | Sodium (C10-13) Alkylbenzenesulfonate | [9] |
Irritation and Sensitization
Based on data for similar compounds, this compound is predicted to be a skin and eye irritant upon direct contact.[6][10] Repeated or prolonged skin contact may lead to defatting of the skin, resulting in dryness and cracking. There is no evidence to suggest that alkylbenzenes are potent skin sensitizers.[8][11]
Sub-chronic and Chronic Toxicity
Repeated dose studies on C10-C14 linear alkylbenzene sulfonates have shown no specific target organ effects at moderate doses.[11] For alkylbenzene sulfonates, the liver, kidney, and intestinal tract have been identified as potential target organs following subchronic oral exposures.[8] For alkylbenzenes in general, long-term exposure to solvent vapors can be associated with neurotoxicity, including mild cognitive impairment.[12]
Genotoxicity and Carcinogenicity
The genotoxicity of long-chain alkylbenzenes and their sulfonated derivatives is generally considered to be low.[8] However, the core structure, benzene, is a well-established human carcinogen, primarily causing leukemia through its toxic metabolites.[13][14][15] The metabolism of the alkyl side chain is expected to be the primary metabolic route for this compound, which may lead to detoxification. However, without specific data, the potential for metabolic pathways that could activate the benzene ring to carcinogenic intermediates cannot be ruled out.
Metabolism and Toxicokinetics
The metabolic fate of this compound has not been experimentally determined. However, based on studies of other alkylbenzenes, a general metabolic pathway can be proposed.[16][17]
-
Phase I Metabolism: The primary route is expected to be the oxidation of the decyl side chain. This is typically initiated by cytochrome P450 (CYP) enzymes in the liver. Oxidation can occur at the terminal (ω-oxidation) or sub-terminal (ω-1, ω-2, etc.) carbons of the alkyl chain to form corresponding alcohols. Further oxidation can lead to aldehydes, ketones, and carboxylic acids. Hydroxylation of the benzene ring is also possible, though likely a minor pathway for long-chain alkylbenzenes.
-
Phase II Metabolism: The resulting alcohols and carboxylic acids can be conjugated with glucuronic acid or sulfate to form more water-soluble metabolites that are readily excreted in the urine.
The following diagram illustrates a plausible metabolic pathway for this compound.
Caption: Predicted metabolic pathway for this compound.
Key Experimental Protocols
While no specific studies for this compound exist, the following are standard OECD (Organisation for Economic Co-operation and Development) test guidelines that would be appropriate for assessing its toxicological profile.
Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)
This method is used to estimate the LD₅₀ and identify potential acute oral toxicity.
-
Principle: A stepwise procedure with a limited number of animals (typically female rats) per step. The outcome of each step determines the dose for the next step. The procedure stops when a dose causes mortality, when no effects are seen at the highest dose, or when clear toxicity is observed.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage.
-
Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for at least 14 days.
-
A full necropsy is performed on all animals at the end of the observation period.
-
-
Data Analysis: The method allows for the classification of the substance into one of several toxicity categories based on the observed outcomes.
The workflow for this experimental protocol is visualized below.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 4621-36-7 [m.chemicalbook.com]
- 3. This compound | C16H26 | CID 20740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [stenutz.eu]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. chembridgesgroup.com [chembridgesgroup.com]
- 11. santos.com [santos.com]
- 12. Solvent neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HEALTH EFFECTS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Benzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The toxicology of benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolism of alkylbenzenes, alkanes, and other hydrocarbons in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Studies in detoxication. 69. The metabolism of alkylbenzenes: n-propylbenzene and n-butylbenzene with further observations on ethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Fate and Degradation of 3-Phenyldecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the environmental fate and degradation of 3-phenyldecane, an alkyl-substituted aromatic hydrocarbon. Due to a scarcity of direct experimental data for this specific compound, this paper synthesizes information from analogous substances, predictive models, and standardized testing protocols to build a robust profile. The guide covers physicochemical properties, biodegradation pathways, abiotic degradation processes (hydrolysis and photolysis), soil sorption behavior, and potential ecotoxicity. Detailed experimental protocols for key environmental fate studies are provided, alongside predictive data generated using the US EPA's EPI Suite™. Visualizations of the proposed degradation pathway and a general experimental workflow are included to facilitate understanding. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental science who are assessing the environmental impact of this compound and related compounds.
Introduction
This compound is an organic compound characterized by a decane chain with a phenyl group attached to the third carbon.[1] Its structure, featuring both a hydrophobic alkyl chain and an aromatic ring, dictates its environmental behavior.[1] Understanding the environmental fate of such compounds is critical for assessing their potential for persistence, bioaccumulation, and toxicity. This guide addresses the key processes governing the distribution and transformation of this compound in the environment.
Physicochemical Properties
The environmental partitioning of this compound is governed by its physical and chemical properties. While experimental data is limited, the following table summarizes key values, including predictions from the US EPA's EPI Suite™ (Estimation Programs Interface Suite), a widely used quantitative structure-activity relationship (QSAR) model.[2][3][4]
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆ | [1] |
| Molecular Weight | 218.38 g/mol | [1] |
| CAS Number | 4621-36-7 | [1] |
| Log Octanol-Water Partition Coefficient (Log Kₒw) | 7.00 (estimated) | [5] |
| Water Solubility | 0.024 mg/L at 25°C (estimated) | EPI Suite™ |
| Vapor Pressure | 0.0018 mmHg at 25°C (estimated) | EPI Suite™ |
| Henry's Law Constant | 0.11 atm-m³/mol at 25°C (estimated) | EPI Suite™ |
Biodegradation
Aerobic Biodegradation
The primary mechanism for the environmental degradation of this compound is expected to be aerobic biodegradation by microorganisms. Studies on similar phenylalkanes have shown that yeasts, such as Candida maltosa, are capable of utilizing them as a sole carbon and energy source, particularly those with alkyl side chains longer than C7.[6]
The proposed metabolic pathway for phenylalkanes in Candida maltosa involves the terminal oxidation of the alkyl chain, followed by β-oxidation.[6] For this compound, this would likely proceed through the formation of phenylalkanoic acids.[6]
A proposed biodegradation pathway for this compound is visualized below.
Predicted Biodegradation Rate
In the absence of experimental data, the following table presents predicted biodegradation outcomes from the EPI Suite™'s BIOWIN™ model.
| Model Prediction | Result | Interpretation |
| Linear Model | 0.06 | Does not biodegrade fast |
| Non-Linear Model | 0.00 | Does not biodegrade fast |
| Ultimate Biodegradation Timeframe | Recalcitrant | |
| Primary Biodegradation Timeframe | Weeks |
Source: EPI Suite™
Experimental Protocol: Aerobic Biodegradation in an Aqueous Medium (OECD 301)
The OECD 301 guideline describes six methods for assessing the ready biodegradability of chemicals in an aerobic aqueous medium.[7][8] The CO₂ Evolution Test (OECD 301B) is a common method.[9]
Objective: To determine the extent of mineralization of the test substance by measuring the amount of CO₂ produced.
Methodology:
-
Inoculum: A mixed population of microorganisms, typically from activated sludge, is used.[10]
-
Test Medium: A mineral medium containing the test substance as the sole organic carbon source is prepared.[10]
-
Test Setup: The test substance and inoculum are incubated in the dark or diffuse light at a constant temperature (22 ± 2°C) in sealed vessels.[9][10] A control with only the inoculum and a reference substance (e.g., sodium benzoate) are run in parallel.[8]
-
Aeration: CO₂-free air is passed through the test solution to maintain aerobic conditions.[9]
-
CO₂ Trapping: The evolved CO₂ is trapped in a solution of barium hydroxide or sodium hydroxide, and the amount is quantified by titration or with a total organic carbon (TOC) analyzer.
-
Duration: The test typically lasts for 28 days.[8]
-
Endpoint: The percentage of biodegradation is calculated based on the ratio of the measured CO₂ to the theoretical maximum CO₂ (ThCO₂) that can be produced from the amount of test substance added. A substance is considered readily biodegradable if it reaches ≥60% of its ThCO₂ within a 10-day window during the 28-day test.[10]
Abiotic Degradation
Hydrolysis
Hydrolysis is a chemical transformation process where a substance reacts with water. For this compound, significant hydrolysis is not expected under environmentally relevant pH conditions (pH 4-9) due to the stability of the aromatic ring and the C-C and C-H bonds in the alkyl chain.
Predicted Hydrolysis Rate: The EPI Suite™'s HYDROWIN™ model predicts that this compound is resistant to hydrolysis.
Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)
This guideline is used to determine the rate of abiotic hydrolysis of chemicals.[11][12][13][14]
Objective: To assess the hydrolytic transformation of a substance in sterile aqueous buffer solutions at different pH values.
Methodology:
-
Test Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.[15]
-
Incubation: The test substance is added to the buffer solutions and incubated in the dark at a constant temperature. A preliminary test is often conducted at an elevated temperature (e.g., 50°C) for 5 days to screen for hydrolysis.[13][15]
-
Analysis: At appropriate time intervals, samples are taken and analyzed for the concentration of the parent substance and any hydrolysis products.
-
Endpoint: The hydrolysis rate constant and half-life are determined. The test continues until at least 90% of the substance has hydrolyzed or for a maximum of 30 days.[13][15]
Photodegradation
Photodegradation in water or on soil surfaces can be a relevant degradation pathway for some organic chemicals. This process can occur through direct absorption of light or indirect reaction with photochemically generated reactive species like hydroxyl radicals. Given its structure, this compound may undergo photodegradation, although the rate and significance in the environment are unknown without experimental data.
Soil Sorption
The tendency of this compound to adsorb to soil and sediment is a key factor in its environmental mobility. Due to its high hydrophobicity (high Log Kₒw) and low water solubility, strong sorption to the organic carbon fraction of soil is expected.[1] This would limit its mobility in soil and potential to leach into groundwater.
Predicted Soil Sorption Coefficient: The EPI Suite™'s KOCWIN™ model predicts the following:
| Parameter | Value |
| Log Kₒc | 4.96 |
Source: EPI Suite™
A high Log Kₒc value indicates that this compound will be largely immobile in soil.
Experimental Protocol: Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)
This guideline is used to determine the adsorption and desorption coefficients of a chemical in different soil types.[16][17][18]
Objective: To quantify the partitioning of a chemical between soil and an aqueous solution at equilibrium.
Methodology:
-
Soil Selection: A range of soil types with varying organic carbon content, clay content, and pH are typically used.[17]
-
Test Solution: A solution of the test substance in 0.01 M CaCl₂ is prepared.
-
Equilibration: Weighed amounts of soil are mixed with the test solution in centrifuge tubes and agitated in the dark at a constant temperature until equilibrium is reached.
-
Separation: The soil and aqueous phases are separated by centrifugation.
-
Analysis: The concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
Endpoint: The adsorption distribution coefficient (Kₐ) is calculated. The organic carbon-normalized adsorption coefficient (Kₒc) is determined by dividing Kₐ by the fraction of organic carbon in the soil. Desorption can be studied by replacing a portion of the supernatant with a fresh solution and re-equilibrating.
The following diagram illustrates a general workflow for assessing the environmental fate of a chemical like this compound.
Ecotoxicity
The potential for a chemical to cause adverse effects in aquatic organisms is a critical component of its environmental risk assessment. Given the high hydrophobicity of this compound, it is likely to exhibit toxicity to aquatic organisms through narcosis. However, its low water solubility may limit its bioavailability in the water column.
Predicted Aquatic Toxicity: The EPI Suite™'s ECOSAR™ model provides the following acute toxicity predictions for fish, daphnids, and green algae.
| Organism | Endpoint | Predicted Value (mg/L) |
| Fish | 96-hr LC₅₀ | 0.08 |
| Daphnid | 48-hr LC₅₀ | 0.05 |
| Green Algae | 96-hr EC₅₀ | 0.03 |
Source: EPI Suite™
These values suggest that while this compound is predicted to be very toxic to aquatic organisms, its low water solubility (0.024 mg/L) may prevent these concentrations from being reached in the environment under normal conditions.
Experimental Protocols for Aquatic Toxicity Testing
Standardized tests are used to determine the acute toxicity of chemicals to representative aquatic organisms.
-
Fish Acute Toxicity Test (e.g., OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC₅₀) over a 96-hour exposure period.
-
Daphnia sp. Acute Immobilisation Test (e.g., OECD 202): This test determines the concentration that immobilizes 50% of the daphnids (EC₅₀) over a 48-hour exposure.[19]
-
Algal Growth Inhibition Test (e.g., OECD 201): This test determines the concentration that inhibits the growth of a selected algal species by 50% (EC₅₀) over a 72-hour period.
For poorly soluble substances like this compound, these tests are often conducted using water-accommodated fractions (WAFs), where the substance is mixed with water for a period, and the aqueous phase is then used for the toxicity test.[20]
Conclusion
While experimental data on the environmental fate of this compound is scarce, a combination of data from analogous compounds and predictive modeling provides a strong indication of its likely behavior. This compound is expected to be a hydrophobic compound with low water solubility and a high affinity for sorption to soil organic matter, rendering it largely immobile in the soil compartment. The primary route of degradation is anticipated to be slow aerobic biodegradation by microorganisms. Abiotic degradation through hydrolysis is unlikely to be significant. Although predicted to be very toxic to aquatic organisms, its low water solubility may mitigate its bioavailability and, consequently, its acute toxicity in the aquatic environment. The experimental protocols outlined in this guide provide a framework for generating the necessary empirical data to refine this environmental fate profile and conduct a comprehensive environmental risk assessment.
References
- 1. CAS 4621-36-7: this compound | CymitQuimica [cymitquimica.com]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. chemistryforsustainability.org [chemistryforsustainability.org]
- 4. epa.gov [epa.gov]
- 5. This compound [stenutz.eu]
- 6. researchgate.net [researchgate.net]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 13. oecd.org [oecd.org]
- 14. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 15. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 16. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 17. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 18. oecd.org [oecd.org]
- 19. kmae-journal.org [kmae-journal.org]
- 20. concawe.eu [concawe.eu]
Biosynthesis of 3-Phenyldecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenyldecane is a naturally occurring aromatic alkane found in organisms such as Vitis vinifera (grapevine).[1][2] While its precise biosynthetic pathway has not been fully elucidated, this technical guide proposes a plausible pathway based on established principles of secondary metabolism. This document outlines a hypothetical biosynthetic route, details experimental protocols for its investigation, presents potential quantitative data for key enzymatic steps, and provides visual diagrams of the proposed pathways and workflows. This guide is intended to serve as a foundational resource for researchers interested in the biosynthesis of phenylalkanes and related natural products.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to be a hybrid pathway that combines elements of phenylpropanoid metabolism and fatty acid biosynthesis. The core concept involves the utilization of a phenyl-containing starter unit by the fatty acid synthase (FAS) machinery, followed by elongation and subsequent modification.
1.1. Precursor Synthesis:
The pathway initiates with precursors from primary metabolism:
-
Shikimate Pathway: Produces the aromatic amino acid L-phenylalanine, the ultimate source of the phenyl group.
-
Glycolysis and Acetyl-CoA Carboxylase: Generate malonyl-CoA, the two-carbon donor for fatty acid chain elongation.[3][4]
1.2. Key Enzymatic Steps:
-
Phenylalanine Ammonia-Lyase (PAL): L-phenylalanine is deaminated to form cinnamic acid.[5][6]
-
Cinnamate-CoA Ligase (CCL): Cinnamic acid is activated to its corresponding CoA-thioester, cinnamoyl-CoA.
-
Enoyl-CoA Reductase (ECR): Cinnamoyl-CoA is reduced to phenylpropanoyl-CoA.
-
Acyl-CoA Carboxylase (ACC): Phenylpropanoyl-CoA is carboxylated to form 2-phenylmalonyl-CoA, which can serve as a specialized extender unit.
-
Fatty Acid Synthase (FAS) Initiation: A specialized acyltransferase (AT) domain within a polyketide synthase (PKS) or a modified FAS complex could potentially load phenylpropanoyl-CoA as a starter unit.
-
FAS Elongation Cycles: The initial phenylpropanoyl group is then elongated by the iterative addition of four malonyl-CoA derived two-carbon units, catalyzed by the FAS complex. Each cycle involves condensation, reduction, dehydration, and a second reduction.[3][7]
-
Thioesterase (TE) or Reductive Release: The final 3-phenyldecanoyl-ACP intermediate is released from the FAS complex. This could occur via hydrolysis by a thioesterase to yield 3-phenyldecanoic acid, followed by reduction, or through a reductive release mechanism to directly yield 3-phenyldecanal.
-
Aldehyde Decarbonylase or Reductases: If 3-phenyldecanoic acid is the product, it would be reduced to 3-phenyldecanal by a carboxylate reductase. The resulting aldehyde is then decarbonylated to produce this compound. Alternatively, the fatty acid could be fully reduced to 3-phenyldecanol, followed by dehydration and reduction.
Experimental Protocols for Pathway Elucidation
To validate the proposed biosynthetic pathway, a series of experiments can be conducted.
2.1. Isotopic Labeling Studies:
This technique is fundamental for tracing the metabolic fate of precursors.[8][]
-
Protocol:
-
Culture the organism of interest (e.g., Vitis vinifera cell culture) in a defined medium.
-
Supplement the medium with isotopically labeled precursors, such as 13C-L-phenylalanine or 13C-acetate.
-
After a suitable incubation period, extract the secondary metabolites.
-
Purify this compound using chromatographic techniques (e.g., HPLC).
-
Analyze the purified compound by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation and position of the isotopic labels.[10]
-
2.2. Gene Identification and Knockout Studies:
Identifying and inactivating candidate genes can provide strong evidence for their role in the pathway.[2][11]
-
Protocol:
-
Perform a transcriptomic analysis (RNA-seq) of the organism under conditions of high and low this compound production to identify differentially expressed genes.
-
Identify candidate genes homologous to known PALs, CCLs, ECRs, FAS subunits, thioesterases, and reductases.
-
Generate gene knockout or knockdown (e.g., using CRISPR/Cas9 or RNAi) lines for each candidate gene.[12][13]
-
Analyze the metabolite profiles of the mutant lines using GC-MS or LC-MS to observe any reduction or absence of this compound.
-
2.3. In Vitro Enzyme Assays:
Characterizing the activity of individual enzymes with their proposed substrates confirms their function.[14][15]
-
Protocol:
-
Clone the candidate genes into an expression vector (e.g., for E. coli or yeast).
-
Express and purify the recombinant proteins.
-
Perform enzyme assays using the purified enzyme, the hypothesized substrate (e.g., L-phenylalanine for PAL, cinnamic acid for CCL), and necessary cofactors.
-
Monitor product formation over time using techniques like HPLC, LC-MS, or spectrophotometry.
-
Determine kinetic parameters such as Km and kcat.
-
Quantitative Data
The following tables present hypothetical quantitative data for key enzymes in the proposed pathway. These values are based on typical ranges for similar enzymes and would need to be determined experimentally.
Table 1: Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s-1) |
| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 50 - 200 | 1 - 10 |
| Cinnamate-CoA Ligase (CCL) | Cinnamic Acid | 20 - 100 | 0.5 - 5 |
| Enoyl-CoA Reductase (ECR) | Cinnamoyl-CoA | 10 - 50 | 5 - 20 |
| Carboxylate Reductase | 3-Phenyldecanoic Acid | 30 - 150 | 2 - 15 |
| Aldehyde Decarbonylase | 3-Phenyldecanal | 5 - 25 | 0.1 - 1 |
Table 2: Hypothetical Production Titers in Engineered Microorganisms
| Host Organism | Genetic Modification | This compound Titer (mg/L) |
| Saccharomyces cerevisiae | Overexpression of PAL, CCL, ECR, and a modified FAS | 5 - 20 |
| Escherichia coli | Overexpression of the complete pathway | 10 - 50 |
| Yarrowia lipolytica | Pathway expression and fatty acid metabolism engineering | 50 - 200 |
Conclusion
The biosynthesis of this compound likely involves a sophisticated interplay between phenylpropanoid and fatty acid metabolic pathways. This guide provides a robust hypothetical framework and detailed experimental strategies to unravel the intricacies of its formation. Elucidating this pathway will not only enhance our fundamental understanding of natural product biosynthesis but also open avenues for the metabolic engineering of microorganisms for the sustainable production of this and other valuable phenylalkanes for applications in the pharmaceutical, flavor, and fragrance industries.
References
- 1. research.wur.nl [research.wur.nl]
- 2. Gene Knockout for Pathway Optimization - CD Biosynsis [biosynsis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. snscourseware.org [snscourseware.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. geneticeducation.co.in [geneticeducation.co.in]
- 12. sg.idtdna.com [sg.idtdna.com]
- 13. Gene knockout - Wikipedia [en.wikipedia.org]
- 14. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 15. scispace.com [scispace.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyldecanes, a group of alkylbenzenes, consist of a phenyl group attached to a decane chain. Their isomers are distinguished by the position of the phenyl substituent on the decyl backbone. These compounds, while not extensively studied for specific pharmacological activities, represent important structural motifs in medicinal chemistry. Their lipophilic nature and structural similarity to endogenous molecules make them interesting candidates for investigation as potential modulators of biological processes. This guide provides a comprehensive overview of 3-phenyldecane and its key positional isomers, focusing on their synthesis, physicochemical properties, and spectroscopic characterization.
Physicochemical Properties of Phenyldecane Isomers
The position of the phenyl group on the decane chain influences the physicochemical properties of the isomers. A summary of key properties for 1-, 2-, 3-, 4-, and 5-phenyldecane is presented in Table 1.
| Property | 1-Phenyldecane | 2-Phenyldecane | This compound | 4-Phenyldecane | 5-Phenyldecane |
| CAS Number | 104-72-3[1] | 4537-13-7[2] | 4621-36-7 | 4537-12-6[3] | 4537-11-5[4] |
| Molecular Formula | C₁₆H₂₆[5] | C₁₆H₂₆[2] | C₁₆H₂₆ | C₁₆H₂₆[3] | C₁₆H₂₆[4] |
| Molecular Weight ( g/mol ) | 218.38[1] | 218.38[2] | 218.38 | 218.38[3] | 218.38[4] |
| Boiling Point (°C) | 293 (lit.)[1] | 289.1 at 760 mmHg[2] | 289.1±7.0 (Predicted) | 87 at 0.2 Torr | 86.5-87 at 0.5 Torr[6] |
| Melting Point (°C) | -14 (lit.)[1] | -0.5[2] | Not available | Not available | Not available |
| Density (g/mL) | 0.856 at 25 °C (lit.)[1] | 0.856[2] | 0.856±0.06 (Predicted) | 0.856±0.06 (Predicted) | 0.8563±0.06 (Predicted)[6] |
| Refractive Index (n20/D) | 1.482 (lit.)[1] | 1.483[2] | Not available | Not available | Not available |
Synthesis of Phenyldecane Isomers
The synthesis of phenyldecane isomers can be achieved through several established organic chemistry methodologies. The two most common approaches are the Friedel-Crafts alkylation of benzene and the use of Grignard reagents.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of phenyldecane isomers.
Experimental Protocols
1. Friedel-Crafts Acylation followed by Reduction (General Protocol)
This is a robust method to avoid carbocation rearrangements that can occur in direct Friedel-Crafts alkylation, thus providing better control over the isomer produced.
-
Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry benzene at 0-5 °C, the corresponding decanoyl chloride (e.g., 3-decanoyl chloride for the synthesis of a precursor to this compound) is added dropwise.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude phenyl decanone.
-
-
Step 2: Clemmensen or Wolff-Kishner Reduction
-
Clemmensen Reduction: The crude phenyl decanone is refluxed with amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid.
-
Wolff-Kishner Reduction: The crude phenyl decanone is heated with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol.
-
After the reduction is complete, the reaction mixture is worked up by extraction with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
The organic extract is washed, dried, and concentrated.
-
The final product, the corresponding phenyldecane isomer, is purified by vacuum distillation or column chromatography.
-
2. Grignard Reaction (General Protocol)
This method involves the reaction of a Grignard reagent with a suitable ketone followed by dehydration and hydrogenation. For example, for the synthesis of 2-phenyldecane:
-
Step 1: Grignard Reaction
-
Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether.
-
To this Grignard reagent, 2-decanone is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature until the reaction is complete.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product, 2-phenyl-2-decanol, is extracted, and the organic layer is washed and dried.
-
-
Step 2: Dehydration and Hydrogenation
-
The tertiary alcohol is dehydrated using an acid catalyst (e.g., p-toluenesulfonic acid) to yield a mixture of decene isomers with a phenyl substituent.
-
The resulting alkene mixture is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) to afford 2-phenyldecane.
-
The final product is purified by distillation or chromatography.
-
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of the phenyldecane isomers. The following table summarizes available and expected spectroscopic data.
| Isomer | Mass Spectrometry (m/z) | ¹H NMR (δ, ppm) (Predicted/Observed) | ¹³C NMR (δ, ppm) (Predicted/Observed) |
| 1-Phenyldecane | 218 (M+), 92, 91[5] | ~7.2 (m, 5H, Ar-H), ~2.6 (t, 2H, Ar-CH₂), ~1.6 (m, 2H), ~1.3 (m, 14H), ~0.9 (t, 3H, -CH₃)[7] | Aromatic: ~143, 128.5, 128.2, 125.6. Aliphatic: ~36, 31.9, 31.5, 29.6, 29.5, 29.3, 22.7, 14.1. |
| 2-Phenyldecane | 218 (M+), 105, 91[2] | ~7.2 (m, 5H, Ar-H), ~2.7 (m, 1H, Ar-CH), ~1.6 (m, 2H), ~1.2 (d, 3H, Ar-CH-CH₃), ~1.2-1.4 (m, 12H), ~0.9 (t, 3H, -CH₃) | Aromatic: ~147, 128.3, 126.6, 125.9. Aliphatic: ~40, 36.9, 31.9, 29.7, 29.6, 29.3, 27.2, 22.7, 21.8, 14.1. |
| This compound | 218 (M+), 119, 91[8] | ~7.2 (m, 5H, Ar-H), ~2.6 (m, 1H, Ar-CH), ~1.6 (m, 4H), ~1.2-1.4 (m, 10H), ~0.9 (t, 3H), ~0.8 (t, 3H) | Aromatic: ~145, 128.3, 127.2, 125.9. Aliphatic: ~45, 34.5, 32.0, 31.9, 29.6, 29.3, 27.2, 22.7, 14.1, 12.1. |
| 4-Phenyldecane | 218 (M+), 133, 91[3] | ~7.2 (m, 5H, Ar-H), ~2.6 (m, 1H, Ar-CH), ~1.6 (m, 4H), ~1.2-1.4 (m, 10H), ~0.9 (t, 6H) | Aromatic: ~146, 128.2, 127.3, 125.8. Aliphatic: ~43, 37.1, 31.9, 29.5, 29.3, 22.9, 22.7, 14.2, 14.1.[3] |
| 5-Phenyldecane | 218 (M+), 147, 91[9] | ~7.2 (m, 5H, Ar-H), ~2.6 (m, 1H, Ar-CH), ~1.6 (m, 4H), ~1.2-1.4 (m, 10H), ~0.9 (t, 6H) | Aromatic: ~146.5, 128.2, 127.4, 125.8. Aliphatic: ~43.5, 34.5, 32.0, 27.2, 22.8, 14.1. |
Biological Activity and Relevance in Drug Development
Currently, there is a significant lack of specific biological activity data for individual phenyldecane isomers in the context of drug discovery and development. The majority of available research focuses on the environmental fate and ecotoxicity of the broader class of linear alkylbenzenes (LABs) and their sulfonated derivatives (linear alkylbenzene sulfonates, LAS), which are widely used in the detergent industry.
Some studies on LABs have indicated potential for aquatic toxicity, with effects on organisms such as Daphnia magna. However, these findings are not directly translatable to specific pharmacological activities in a therapeutic context.
Despite the absence of direct biological data, the structural features of phenyldecanes are relevant to medicinal chemistry. The combination of a lipophilic alkyl chain and an aromatic phenyl ring is a common motif in many drug molecules. This structure can facilitate interactions with hydrophobic pockets in proteins and influence membrane permeability.
Potential Logical Relationships in Drug Discovery
The following diagram illustrates a conceptual workflow for the investigation of phenyldecane isomers in a drug discovery context.
Conclusion
This compound and its isomers represent a class of compounds with well-defined chemical structures and accessible synthetic routes. While their physicochemical and spectroscopic properties are partially characterized, there is a notable gap in the understanding of their specific biological activities relevant to drug development. The information presented in this guide serves as a foundational resource for researchers interested in exploring these molecules as potential scaffolds or probes in medicinal chemistry. Further investigation into their interactions with biological targets is warranted to uncover any potential therapeutic applications.
References
- 1. chemistry.utah.edu [chemistry.utah.edu]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Drug Design: Structure-Activity Relationship (SAR) | Caucasus Journal of Health Sciences and Public Health [caucasushealth.ug.edu.ge]
- 7. collaborativedrug.com [collaborativedrug.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 3-Phenyldecane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 3-phenyldecane in various matrices. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive method for the analysis of semi-volatile organic compounds. Protocols for sample preparation from environmental and biological matrices are included, along with expected analytical performance data derived from methodologies for structurally similar long-chain alkylbenzenes.
Overview of Analytical Approaches
The detection of this compound, a non-polar aromatic hydrocarbon, is effectively achieved using GC-MS. This technique offers excellent chromatographic separation and definitive identification based on the mass spectrum of the analyte. For trace-level analysis, sample preparation is a critical step to extract and concentrate this compound from the sample matrix and remove potential interferences.
Common sample preparation techniques include:
-
Liquid-Liquid Extraction (LLE): Suitable for aqueous samples.
-
Solid-Phase Extraction (SPE): A versatile technique for both aqueous and some biological matrices, offering high concentration factors.
-
Headspace Analysis (Static or Dynamic): Applicable for volatile analysis in solid or liquid samples, particularly biological fluids.
Quantitative Data Summary
The following table summarizes the typical quantitative performance data for the analysis of long-chain alkylbenzenes, including isomers of phenyldecane, using GC-MS. These values are representative and may vary depending on the specific instrumentation, matrix, and calibration range.
| Parameter | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Linearity (R²) | Reference Compounds |
| Method Detection Limit (MDL) | Marine Sediment | GC-MS | 1.73 - 1.76 ng/g (dry weight) | - | - | >0.999 | 4-phenyl-C10 & 5-phenyl-C10 |
| Limit of Detection (LOD) | Water | SPE-GC-MS/MS | - | 0.033 - 0.12 ng/L | - | - | Polycyclic Aromatic Hydrocarbons (PAHs) |
| Limit of Quantitation (LOQ) | Blood | HS-SPME-GC-MS | - | 6.8 - 10 ng/g | - | - | Volatile Hydrocarbons |
| Recovery | Water | SPE-GC-MS | - | - | 81 - 135% | - | PAHs[1] |
Experimental Protocols
Protocol 1: Analysis of this compound in Water Samples by SPE-GC-MS
This protocol describes the extraction and quantification of this compound from water samples using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
A. Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Selection: Use a C18 reversed-phase SPE cartridge (e.g., 500 mg, 6 mL).
-
Cartridge Conditioning: Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass 100 mL to 1 L of the water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 40% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the retained this compound with 5-10 mL of a non-polar solvent such as hexane or a mixture of dichloromethane and acetone.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Internal Standard: Add an appropriate internal standard (e.g., deuterated aromatic hydrocarbon) before GC-MS analysis.
B. Instrumental Analysis: GC-MS
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Acquisition Mode:
-
Full Scan: For initial identification, scan from m/z 50-350.
-
Selected Ion Monitoring (SIM): For quantification, monitor the following ions for this compound (molecular weight 218.38 g/mol ):
-
Quantifier Ion: m/z 91 (tropylium ion, characteristic of alkylbenzenes).
-
Qualifier Ions: m/z 105, 119.
-
-
-
C. Calibration and Quantification
Prepare a series of calibration standards of this compound in the appropriate solvent, ranging from approximately 0.1 to 100 µg/mL. Each standard should contain the internal standard at a constant concentration. Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
Protocol 2: Analysis of this compound in Biological Fluids (e.g., Blood) by Headspace SPME-GC-MS
This protocol is suitable for the analysis of volatile and semi-volatile compounds like this compound in complex biological matrices.
A. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Aliquoting: Place 0.1 to 1 mL of the biological fluid (e.g., whole blood, plasma) into a headspace vial (e.g., 10 or 20 mL).
-
Internal Standard: Spike the sample with an appropriate internal standard.
-
Matrix Modification (Optional): For blood samples, adding distilled water can facilitate the release of analytes.[2]
-
Incubation: Seal the vial and incubate at a controlled temperature (e.g., 60-80 °C) for a set time (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.
-
Extraction: Expose a conditioned SPME fiber (e.g., 100 µm Polydimethylsiloxane, PDMS) to the headspace of the vial for a defined period (e.g., 15-30 minutes) while maintaining the incubation temperature.
-
Desorption: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.
B. Instrumental Analysis: GC-MS
The GC-MS conditions would be similar to those described in Protocol 1. The injection mode will be splitless, and the desorption time in the inlet should be optimized (e.g., 2-5 minutes).
C. Calibration and Quantification
Calibration for HS-SPME can be performed using matrix-matched standards, where known amounts of this compound are spiked into a blank matrix (e.g., analyte-free blood) and subjected to the same extraction procedure.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical protocols described.
Caption: Workflow for SPE-GC-MS analysis of this compound in water.
Caption: Workflow for HS-SPME-GC-MS analysis in biological fluids.
Quality Control and Method Validation
For reliable quantitative results, the following quality control measures should be implemented:
-
Method Blank: An analyte-free matrix processed through the entire sample preparation and analysis procedure to check for contamination.
-
Laboratory Control Sample (LCS): A blank matrix spiked with a known concentration of this compound to assess the accuracy of the method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with a known concentration of this compound to evaluate matrix effects and precision.
-
Internal Standards: Used to correct for variations in extraction efficiency and instrument response.
Method validation should be performed to determine the linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) of the analytical method for this compound in the specific matrix of interest.
References
- 1. Development and application of solid phase extraction method for polycyclic aromatic hydrocarbons in water samples in Johannesburg area, South Africa [scielo.org.za]
- 2. Volatile Hydrocarbon Analysis in Blood by Headspace Solid-Phase Microextraction: The Interpretation of VHC Patterns in Fire-Related Incidents - PubMed [pubmed.ncbi.nlm.nih.gov]
Gas chromatography-mass spectrometry (GC-MS) analysis of 3-Phenyldecane
Abstract
This application note presents a detailed protocol for the sensitive and selective analysis of 3-Phenyldecane using Gas Chromatography-Mass Spectrometry (GC-MS). The method is suitable for the quantification of this compound in various matrices, which is of interest to researchers in environmental science, materials science, and drug development. This document provides comprehensive experimental procedures, data presentation, and interpretation guidelines to ensure reliable and reproducible results.
Introduction
This compound is an aromatic hydrocarbon consisting of a phenyl group attached to the third carbon of a decane chain. Accurate and sensitive quantification of this compound is crucial in various research and industrial applications. Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification, making it the ideal analytical technique for this purpose. This application note provides a complete workflow, from sample preparation to data analysis, for the successful GC-MS analysis of this compound.
Experimental Protocols
Materials and Reagents
-
Standard: Certified reference standard of this compound.
-
Solvent: High-purity hexane or dichloromethane (GC grade).
-
Internal Standard (Optional): A suitable internal standard, such as hexadecane, can be used for quantitative analysis.
Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis. The following steps are recommended:
-
Standard Solutions: Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL. From this stock solution, prepare a series of working standard solutions by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Dilution: Dilute the sample to be analyzed in hexane to ensure the concentration of this compound falls within the linear range of the calibration curve.[1] A target concentration of approximately 10 µg/mL is often suitable for a 1 µL splitless injection.[2]
-
Filtration/Centrifugation: To prevent contamination of the GC inlet and column, ensure that samples are free of particulate matter by filtering through a 0.22 µm filter or by centrifugation.[3]
-
Vialing: Transfer the final prepared sample into a 1.5 mL glass autosampler vial.[2]
GC-MS Instrumentation and Conditions
A high-resolution gas chromatograph coupled to a mass spectrometer is required for this analysis. The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.[1]
Table 1: GC-MS Instrument Parameters
| Parameter | Condition |
| Gas Chromatograph (GC) | |
| Injection Port Mode | Splitless[1] |
| Injector Temperature | 280 °C[1] |
| Injection Volume | 1 µL[1] |
| Carrier Gas | Helium (99.999% purity)[1] |
| Flow Rate | Constant flow of 1.0 mL/min[1] |
| Oven Temperature Program | Initial Temperature: 140 °C, hold for 2 minutes. Ramp: 2 °C/min to 250 °C. Final Hold: Hold at 250 °C for 10 minutes.[1] |
| Capillary Column | VF-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar 5% phenyl-methylpolysiloxane column.[1] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-300 |
| Scan Rate | 2 scans/sec |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Data Presentation and Interpretation
Quantitative Data
The following table summarizes the key quantitative data for this compound based on its physicochemical properties.
Table 2: Quantitative Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₆H₂₆ |
| Molecular Weight | 218.38 g/mol |
| Monoisotopic Mass | 218.2035 u |
| Predicted Retention Time | ~15 - 20 min (under conditions in Table 1) |
| Limit of Detection (LOD) | To be determined empirically (see Section 3.3) |
| Limit of Quantification (LOQ) | To be determined empirically (see Section 3.3) |
Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The fragmentation pattern is predictable based on the structure of the molecule, with common cleavages occurring at the bonds adjacent to the phenyl group and along the alkyl chain.
Table 3: Predicted Mass Spectrum Fragmentation of this compound
| m/z | Proposed Fragment Ion | Notes |
| 218 | [C₁₆H₂₆]⁺ | Molecular Ion (M⁺) |
| 119 | [C₉H₁₁]⁺ | Benzylic cleavage with rearrangement |
| 105 | [C₈H₉]⁺ | Benzylic cleavage |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement of benzyl cation) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 57 | [C₄H₉]⁺ | Butyl cation from alkyl chain fragmentation |
| 43 | [C₃H₇]⁺ | Propyl cation from alkyl chain fragmentation |
| 29 | [C₂H₅]⁺ | Ethyl cation from alkyl chain fragmentation |
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be determined experimentally for the specific matrix and instrument being used. Common methods for determining LOD and LOQ include:
-
Signal-to-Noise Ratio: The LOD is typically defined as the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ is defined as a signal-to-noise ratio of 10:1.
-
Calibration Curve Method: The LOD and LOQ can be calculated from the standard deviation of the y-intercepts of the regression line of the calibration curve.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Logical Relationship for Data Interpretation
The following diagram illustrates the logical steps involved in interpreting the data obtained from the GC-MS analysis.
Caption: Logical steps for data interpretation and identification.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of this compound. By following the prescribed sample preparation, instrument conditions, and data analysis protocols, researchers can achieve accurate and precise quantification of this compound. The provided workflows and data interpretation guidelines will aid in obtaining high-quality, reproducible results for a variety of applications.
References
Application Note: Analysis of 3-Phenyldecane Using High-Performance Liquid Chromatography
AN-HPLC-03PD
Abstract
This application note describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 3-Phenyldecane. Due to its nonpolar nature and the presence of a chromophore (the phenyl group), this compound is well-suited for analysis by RP-HPLC with ultraviolet (UV) detection. The following protocol provides a robust starting point for researchers, scientists, and drug development professionals for the analysis of this compound and related long-chain alkylbenzenes. While a specific validated method for this compound is not widely published, this protocol is based on established chromatographic principles for separating similar nonpolar, aromatic compounds.
Introduction
This compound is a long-chain alkylbenzene, a class of compounds relevant in various industrial and research fields, including as intermediates in chemical synthesis and as potential impurities in pharmaceutical manufacturing. Accurate and reliable quantification of such compounds is crucial for quality control and process monitoring. High-Performance Liquid Chromatography (HPLC) offers the necessary specificity, sensitivity, and reproducibility for this purpose.
The method outlined below employs a C18 stationary phase, which is ideal for retaining nonpolar analytes like this compound. A mobile phase gradient using acetonitrile and water allows for efficient elution and separation from other components in a sample matrix. Detection is achieved by monitoring the UV absorbance of the phenyl group.
HPLC Method Parameters
A summary of the recommended starting conditions for the HPLC analysis of this compound is provided below. These parameters should be optimized and validated for specific applications and instrumentation.
| Parameter | Recommended Condition |
| Instrumentation | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 70% B to 100% B over 10 min; hold at 100% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector Wavelength | 254 nm |
| Run Time | 15 minutes |
| Diluent | Acetonitrile |
Experimental Protocol
This section provides a detailed, step-by-step protocol for the preparation of solutions and the execution of the HPLC analysis.
2.1. Materials and Reagents
-
This compound standard (purity ≥98%)
-
Acetonitrile (HPLC grade or higher)
-
Deionized Water (Type I, 18.2 MΩ·cm)
-
0.45 µm syringe filters (PTFE or other solvent-compatible membrane)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
HPLC vials with caps
2.2. Preparation of Mobile Phase
-
Mobile Phase A: Fill a suitable reservoir with deionized water.
-
Mobile Phase B: Fill a separate reservoir with HPLC-grade acetonitrile.
-
Degas both mobile phases for 10-15 minutes using an inline degasser, sonication, or helium sparging to prevent bubble formation in the system.
2.3. Preparation of Standard Solutions
-
Primary Stock Standard (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound standard into a 10 mL Class A volumetric flask.
-
Dissolve and bring to volume with acetonitrile (Diluent).
-
Mix thoroughly until the standard is completely dissolved.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Primary Stock Standard with the diluent.
-
2.4. Preparation of Sample Solutions
-
Accurately weigh or pipette the sample containing this compound into a volumetric flask.
-
Dissolve and dilute the sample with acetonitrile to a concentration that falls within the calibration range.
-
Prior to injection, filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
2.5. HPLC System Setup and Operation
-
Ensure the mobile phase reservoirs are sufficiently filled and the waste container is empty.
-
Purge the HPLC pump with both mobile phases to remove any air bubbles from the lines.
-
Set up the HPLC method with the parameters listed in the table above.
-
Equilibrate the column with the initial mobile phase composition (70% Acetonitrile / 30% Water) for at least 15-20 minutes or until a stable baseline is achieved.
-
Create a sequence table including blank injections (diluent), calibration standards, and sample solutions.
-
Begin the sequence run.
2.6. Data Analysis
-
Integrate the peak corresponding to this compound in the chromatograms.
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the analytical process.
Caption: Experimental workflow for HPLC analysis of this compound.
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust framework for the analysis of this compound. The use of a C18 column, a water/acetonitrile gradient, and UV detection at 254 nm offers excellent separation and sensitivity. This protocol serves as a strong starting point for method development and can be adapted and validated for specific research, quality control, or drug development applications. Further optimization of gradient slope, flow rate, and column temperature may be required to resolve this compound from specific matrix components.
Application Notes and Protocols for the Extraction of 3-Phenyldecane from Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyldecane is a substituted aromatic hydrocarbon that may be present in the environment due to industrial activities or as a component of complex hydrocarbon mixtures. Monitoring its presence in environmental matrices such as water and soil is crucial for assessing environmental impact and potential human exposure. As a semi-volatile, non-polar organic compound, the extraction methodologies for this compound are analogous to those established for other hydrocarbons, such as Polycyclic Aromatic Hydrocarbons (PAHs).[1]
This document provides detailed application notes and standardized protocols for the extraction of this compound from water and soil samples, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are based on widely accepted and validated techniques for similar analytes.[2][3]
General Workflow for Analysis
The overall process for determining the concentration of this compound in environmental samples involves several key stages, from sample collection to final data analysis. The choice of extraction method is primarily dictated by the sample matrix (liquid or solid).
Caption: General workflow for this compound analysis.
Application Note 1: Extraction from Aqueous Samples
For aqueous matrices like river water, groundwater, or wastewater, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are the most common and effective techniques.[1] SPE is often preferred as it uses less solvent, is easier to automate, and can achieve higher concentration factors.[1][4]
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubilities in two immiscible liquids, typically water and a non-polar organic solvent.[5]
A. Materials and Reagents
-
Separatory Funnel (1 L or 2 L capacity)
-
Hexane or Dichloromethane (DCM), pesticide grade or equivalent
-
Anhydrous Sodium Sulfate
-
Glass Wool
-
Evaporation apparatus (e.g., Rotary Evaporator or Nitrogen Evaporator)
-
Sample Collection Bottles (1 L, amber glass)
B. Experimental Protocol
-
Sample Preparation: Collect a 1 L water sample in an amber glass bottle. If required, adjust the sample pH to neutral (~7.0).
-
Initial Extraction: Transfer the 1 L sample to a 2 L separatory funnel. Add 60 mL of hexane (or DCM).[1]
-
Mixing: Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure by opening the stopcock while the funnel is inverted.[6]
-
Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. The organic solvent (hexane) will be the top layer, while DCM will be the bottom layer.
-
Collection: Drain the organic layer into a clean flask.
-
Repeat Extraction: Perform two additional extractions on the aqueous phase using fresh 60 mL portions of the organic solvent.[6] Combine all three organic extracts.
-
Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate supported on glass wool to remove residual water.[7]
-
Concentration: Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.[8] The sample is now ready for GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a sample preparation technique that partitions analytes between a solid sorbent and the liquid sample matrix.[9] For non-polar compounds like this compound, a reversed-phase sorbent such as C18 (octadecyl silica) is highly effective.[4][10]
A. Materials and Reagents
-
SPE Cartridges (e.g., C18-bonded silica, 500 mg/6 mL)
-
SPE Vacuum Manifold
-
Methanol, HPLC grade
-
Deionized Water
-
Acetonitrile or Ethyl Acetate, pesticide grade
-
Nitrogen Evaporator
B. Experimental Protocol
-
Cartridge Conditioning: Place the C18 SPE cartridge on the vacuum manifold. Condition the cartridge by passing 10 mL of methanol followed by 10 mL of deionized water through the sorbent.[11] Do not allow the cartridge to go dry.
-
Sample Loading: Pass the 1 L water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.[9]
-
Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.[11]
-
Drying: Dry the cartridge thoroughly by drawing a vacuum through it for 15-20 minutes.
-
Elution: Place a collection tube inside the manifold. Elute the retained this compound from the cartridge by passing 5-10 mL of acetonitrile or ethyl acetate through the sorbent.[11]
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[11] The sample is now ready for GC-MS analysis.
Quantitative Data for Similar Analytes in Water
The following table summarizes typical performance data for the extraction of non-polar organic compounds (e.g., PAHs, PBDEs) from water, which can be considered indicative for a well-optimized this compound method.
| Matrix | Extraction Method | Analyte Class | Average Recovery (%) | Limits of Detection (LOD) range | Reference(s) |
| River/Wastewater | SPE-HPLC-FLD/UV | PAHs | ~85-105% | 0.002 - 0.08 µg/L | [3] |
| Tap/Lake/River Water | EA-DLLME-SAP | PBDEs | 67.2 - 102.6% | 1.0 - 5.0 ng/L (LOQ) | [12] |
| Environmental Water | SPME-GC-MS | PAHs | 87.2 - 110.6% | 20 - 50 ng/L | [13] |
| Rainwater | SPE-HPLC-FLD | PAHs | 81.1 - 115.5% | Not specified | [14] |
Note: This data is for analogous compounds. Method performance for this compound must be validated empirically.
Application Note 2: Extraction from Soil and Sediment Samples
For solid matrices, the analyte must first be extracted from the solid particles into a liquid solvent. Techniques like Accelerated Solvent Extraction (ASE), also known as Pressurised Solvent Extraction (PSE), and ultrasonic extraction are commonly employed.[1][15][16] A subsequent cleanup step is often necessary to remove interferences.[15]
Protocol 3: Accelerated Solvent Extraction (ASE/PSE)
ASE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process, reducing solvent consumption compared to traditional methods like Soxhlet.[17]
A. Materials and Reagents
-
Accelerated Solvent Extractor system
-
Extraction cells and collection vials
-
Diatomaceous Earth or sand
-
Hexane/Acetone mixture (1:1 or 3:1, v/v), pesticide grade
-
Cleanup column (Florisil or Silica Gel)
-
Anhydrous Sodium Sulfate
B. Experimental Protocol
-
Sample Preparation: Air-dry the soil sample and sieve to remove large debris. Homogenize the sample.
-
Cell Packing: Mix 10 g of the homogenized soil sample with an equal amount of diatomaceous earth and pack it into the ASE extraction cell. Top and bottom of the cell should have a layer of sand.
-
Extraction Parameters: Place the cell in the ASE system. Set the extraction parameters (typical values for PAHs):
-
Collection: Collect the extract in a collection vial.
-
Cleanup: The resulting extract is often sufficiently clean for direct analysis but may require a cleanup step if the matrix is complex. Pass the extract through a glass column packed with activated Florisil or silica gel, topped with anhydrous sodium sulfate.[15]
-
Concentration: Elute the column with a suitable solvent (e.g., hexane/DCM mixture), and concentrate the final extract to 1 mL under a stream of nitrogen. The sample is now ready for GC-MS analysis.
Protocol 4: Ultrasonic Extraction
Ultrasonic extraction uses high-frequency sound waves to agitate the sample in a solvent, facilitating the extraction of the target analyte.[16][18]
A. Materials and Reagents
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes (50 mL, glass)
-
Dichloromethane (DCM), pesticide grade
-
Cleanup column (Florisil or Silica Gel)
-
Anhydrous Sodium Sulfate
B. Experimental Protocol
-
Sample Preparation: Weigh 10 g of homogenized, air-dried soil into a 50 mL glass centrifuge tube.
-
Extraction: Add 20 mL of DCM to the tube. Place the tube in an ultrasonic bath and sonicate for 30 minutes.[18]
-
Separation: Centrifuge the sample at 2500 rpm for 10 minutes to pellet the soil particles.
-
Collection: Carefully decant the DCM supernatant into a clean flask.
-
Repeat: Repeat the extraction (steps 2-4) two more times with fresh portions of DCM. Combine all supernatants.
-
Cleanup and Concentration: The combined extract should be cleaned up using a Florisil or silica gel column and concentrated to a final volume of 1 mL as described in Protocol 3 (steps 5-6).[15][18]
Quantitative Data for Similar Analytes in Soil
The following table summarizes typical performance data for the extraction of non-polar organic compounds from solid matrices.
| Matrix | Extraction Method | Analyte Class | Average Recovery (%) | Limits of Detection (LOD) range | Reference(s) |
| Soil | QuEChERS-HPLC-FLD | PAHs | 86.0 - 99.2% | 0.005 - 0.78 ng/g (LOQ 0.02 - 1.6 ng/g) | [2] |
| Soil | PSE-GC-NCI-MS | PBDEs | Not specified | 0.01 - 1.43 ng/g (dw) | [15] |
| Soil | Ultrasonic-SBSE | PAHs | 81 - 114% | Not specified | [16] |
| Soil | Ultrasonic-GC/MS | PAHs | Not specified | Reliable at ng/g level | [18] |
Note: This data is for analogous compounds. Method performance for this compound must be validated empirically.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Following extraction and cleanup, the definitive analysis is performed using GC-MS or GC-MS/MS. The triple quadrupole (MS/MS) configuration provides enhanced selectivity and sensitivity, which is crucial for complex environmental matrices.[19]
-
Gas Chromatograph (GC): An Agilent 7890A GC system or equivalent.[8][19]
-
Column: A low-polarity capillary column such as a DB-5MS (or equivalent) is suitable for separating semi-volatile hydrocarbons.[15]
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer (e.g., Agilent 7000 Series) is recommended for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.[8][19]
-
Injection: A splitless or large volume injection is typically used to achieve low detection limits.[20]
-
Quantification: Quantification is performed using an internal standard method to correct for matrix effects and variations in extraction efficiency.
Method Selection Logic
The choice of the primary extraction technique depends on the sample's physical state (matrix). This decision process can be visualized as follows.
Caption: Decision tree for selecting an extraction method.
References
- 1. A Review on Recent Developments in the Extraction and Identification of Polycyclic Aromatic Hydrocarbons from Environmental Samples | MDPI [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. Solid phase extraction of 16 polycyclic aromatic hydrocarbons from environmental water samples by π-hole bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. columbia.edu [columbia.edu]
- 8. agilent.com [agilent.com]
- 9. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Determination of Polybrominated Diphenyl Ethers in Water Samples Using Effervescent-Assisted Dispersive Liquid-Liquid Icroextraction with Solidification of the Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Soil-borne polycyclic aromatic hydrocarbons in El Paso, Texas: Analysis of a potential problem in the United States/Mexico border region - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. hpst.cz [hpst.cz]
- 20. Recent advances in the analysis of complex environmental matrices 2013 - RSC ECG [envchemgroup.com]
Application Notes and Protocols: 3-Phenyldecane as a Potential Biomarker for Metabolic Syndrome
Introduction
Volatile organic compounds (VOCs) present in human breath, urine, and blood are gaining increasing attention as potential non-invasive biomarkers for various diseases.[1][2][3][4] These compounds are products of metabolic processes, and their profiles can change in response to pathological states.[5][6] 3-Phenyldecane, a benzene derivative, has been identified in biological samples and presents an interesting candidate for biomarker discovery due to its chemical properties that allow for detection in headspace analysis of biological fluids. This document outlines a hypothetical application of this compound as a potential biomarker for Metabolic Syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. The protocols described herein are based on established methodologies for VOC analysis and provide a framework for investigating this compound in a clinical research setting.
Hypothetical Association with Metabolic Syndrome
It is hypothesized that altered lipid metabolism and oxidative stress, hallmarks of Metabolic Syndrome, may lead to the generation of specific VOCs, including phenylalkanes like this compound. These compounds may arise from the breakdown of larger molecules or through specific enzymatic pathways that are dysregulated in this condition. The detection of elevated levels of this compound in biological samples could, therefore, serve as an early indicator of the disease.
Data Presentation
The following tables represent hypothetical quantitative data from a pilot study investigating the levels of this compound in breath and urine samples of patients with Metabolic Syndrome compared to a healthy control group.
Table 1: Hypothetical Concentration of this compound in Exhaled Breath
| Group | N | This compound Concentration (pmol/L) (Mean ± SD) | p-value |
| Healthy Controls | 50 | 15.2 ± 3.5 | <0.01 |
| Metabolic Syndrome | 50 | 45.8 ± 12.1 |
Table 2: Hypothetical Concentration of this compound in Urine Headspace
| Group | N | This compound Concentration (ng/mL) (Mean ± SD) | p-value |
| Healthy Controls | 50 | 0.8 ± 0.2 | <0.01 |
| Metabolic Syndrome | 50 | 3.1 ± 0.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices for the analysis of VOCs in biological matrices.[1][3][7][8]
Protocol 1: Analysis of this compound in Exhaled Breath by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)
Objective: To quantify the concentration of this compound in exhaled breath samples.
Materials:
-
Inert sample collection bags (e.g., Tedlar®)
-
Sorbent tubes packed with a suitable adsorbent (e.g., Tenax® TA)
-
Thermal Desorption (TD) system
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
This compound standard for calibration
Procedure:
-
Sample Collection:
-
Subjects should be in a resting state for at least 15 minutes prior to sample collection.
-
Subjects will exhale into a disposable mouthpiece connected to a sample collection bag until the bag is full. The first portion of the breath should be discarded to avoid contamination from the upper respiratory tract.
-
-
Sample Pre-concentration:
-
A defined volume of the collected breath (e.g., 1 liter) is drawn through a sorbent tube using a calibrated pump.
-
The sorbent tube traps the VOCs, including this compound.
-
-
Thermal Desorption:
-
The sorbent tube is placed in the TD unit.
-
The tube is heated to desorb the trapped VOCs, which are then transferred to a cooled trap to focus the analytes into a narrow band.
-
The trap is rapidly heated to inject the analytes into the GC-MS system.
-
-
GC-MS Analysis:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 91, 105, 119, 218).
-
-
-
Quantification:
-
A calibration curve is generated using standard solutions of this compound loaded onto sorbent tubes.
-
The concentration of this compound in the samples is calculated based on the peak area and the calibration curve.
-
Protocol 2: Analysis of this compound in Urine by Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Objective: To quantify the concentration of this compound in the headspace of urine samples.
Materials:
-
20 mL headspace vials with screw caps and septa
-
Solid-Phase Microextraction (SPME) fiber assembly with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
GC-MS system
-
This compound standard for calibration
-
Sodium chloride (NaCl)
Procedure:
-
Sample Preparation:
-
Collect mid-stream urine samples in sterile containers.
-
For each sample, place 5 mL of urine into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the volatility of the analytes.
-
Immediately cap the vial.
-
-
Headspace SPME:
-
Incubate the vial at a controlled temperature (e.g., 60°C) for 15 minutes to allow for equilibration of the VOCs in the headspace.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to extract the analytes.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot inlet of the GC-MS for 2 minutes.
-
Use the same GC-MS parameters as described in Protocol 1.
-
-
Quantification:
-
Prepare calibration standards by spiking known concentrations of this compound into a synthetic urine matrix.
-
Analyze the standards using the same HS-SPME-GC-MS method.
-
Calculate the concentration of this compound in the urine samples based on the calibration curve.
-
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the hypothetical signaling pathway that could lead to the production of this compound in Metabolic Syndrome and the general workflow for biomarker discovery.
Caption: Hypothetical pathway of this compound production.
Caption: General workflow for VOC biomarker discovery.
Conclusion
The presented application note provides a hypothetical framework for the investigation of this compound as a potential biomarker for Metabolic Syndrome. The detailed protocols for breath and urine analysis using TD-GC-MS and HS-SPME-GC-MS, respectively, offer a starting point for researchers in the field. While the association between this compound and Metabolic Syndrome is currently speculative, the methodologies outlined here are robust and widely applicable for the discovery and validation of VOC biomarkers for a range of diseases. Further research is warranted to explore the potential of this compound and other related compounds in clinical diagnostics.
References
- 1. Headspace SPME-GC-MS metabolomics analysis of urinary volatile organic compounds (VOCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. owlstonemedical.com [owlstonemedical.com]
- 6. beonchip.com [beonchip.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of urinary VOCs using mass spectrometric methods to diagnose cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Phenyldecane and Long-Chain Alkylbenzenes in Geochemical Analysis
Audience: Researchers, scientists, and professionals in geochemistry and environmental science.
Introduction:
3-Phenyldecane is a member of the long-chain alkylbenzene (LCAB) class of hydrocarbons. While direct geochemical applications of the specific this compound isomer are not extensively documented, the broader class of C10-C14 alkylbenzenes, including its various isomers, serves as a significant tool in petroleum and environmental geochemistry. These compounds, both naturally occurring and synthetic, act as valuable molecular markers, providing insights into the origin of organic matter, the thermal maturity of source rocks, depositional environments, and anthropogenic contamination.[1][2][3] This document outlines the primary applications, experimental protocols, and data interpretation related to phenyldecanes and other long-chain alkylbenzenes in geochemical studies.
Geochemical Applications
Long-chain alkylbenzenes are utilized in several key areas of geochemistry:
-
Source Rock and Crude Oil Correlation: The distribution and relative abundance of different alkylbenzene isomers in crude oil and source rock extracts can serve as a fingerprint to correlate oils with their source rocks.[1] Specific isomer ratios can help distinguish between organic matter from different sources (e.g., marine vs. terrigenous).[1][2]
-
Thermal Maturity Assessment: The relative stability of different alkylbenzene isomers varies with temperature. As a result, ratios of specific isomers can be used to assess the thermal maturity of crude oils and condensates, particularly in highly mature samples where other biomarkers may have been destroyed.[1][2]
-
Depositional Environment Reconstruction: Certain alkylbenzenes and related compounds, like isoprenoid chromans, can provide clues about the paleoenvironment of sediment deposition, such as salinity.[1][4]
-
Tracing Anthropogenic Contamination: Linear alkylbenzenes (LABs) are synthetic compounds used in the production of detergents.[3] Their presence in recent sediments is a direct indicator of wastewater and sewage contamination, making them effective molecular tracers for pollution studies.[3][5][6] The ratio of internal to external LAB isomers (I/E ratio) can even provide information on the level of wastewater treatment the effluent has undergone.[5][6]
Quantitative Data Presentation
The concentrations and ratios of alkylbenzenes are key to their application. The following tables summarize typical data found in geochemical studies.
Table 1: Example Concentrations of Linear Alkylbenzenes (LABs) in Marine Sediments
| Location | Total LAB Concentration (ng/g dry weight) | Reference |
| Kim Kim River, Malaysia | 88.3 - 112 | [5] |
| Port Dickson Coast, Malaysia | 119 - 256 | [5] |
| Near LACSD outfall (1992) | 160 - 1970 | [7] |
Table 2: Diagnostic Ratios of Alkylbenzenes for Geochemical Interpretation
| Ratio | Interpretation | Typical Values | Reference |
| I/E Ratio (Internal/External LAB isomers) | Indicates degree of LAB degradation and wastewater treatment level. Higher ratios suggest more degradation (e.g., secondary treatment). | Primary Effluent: < 1.0Secondary Effluent: > 2.0 | [5][6] |
| L/S Ratio (Long/Short chain LABs) | Can indicate the source and environmental fate of LABs. | Varies by detergent formulation and environmental conditions. | [5] |
| C5-R1 (1-E-2,4,6-TMB / 1-E-2,3,6-TMB) | Distinguishes sedimentary environments and organic matter sources. | Varies based on source rock characteristics. | [8] |
| C5-R2 (1-E-2,4,6-TMB / 1-E-3,4,5-TMB) | Distinguishes sedimentary environments and organic matter sources. | Varies based on source rock characteristics. | [8] |
Experimental Protocols
The analysis of this compound and other LCABs from geological samples typically involves extraction, fractionation, and instrumental analysis.
Protocol 1: Extraction and Fractionation of Alkylbenzenes from Sediment/Rock Samples
Objective: To extract and isolate the aromatic hydrocarbon fraction containing alkylbenzenes from solid geological matrices.
Materials:
-
Dried and homogenized sediment/rock sample (approx. 10-20 g)
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Hexane, HPLC grade
-
Activated silica gel
-
Glass chromatography column
-
Soxhlet extraction apparatus or Pressurized Liquid Extraction (PLE) system
-
Rotary evaporator
-
Vials for sample collection
Procedure:
-
Extraction:
-
Place 10 g of the dried, powdered sample into a cellulose thimble.
-
Extract the organic matter using a Soxhlet apparatus with 250 mL of dichloromethane for 8-10 hours.[5] Alternatively, use a PLE system with an appropriate solvent mixture (e.g., methanol/water) for faster extraction.
-
-
Concentration:
-
Reduce the volume of the resulting extract to approximately 1-2 mL using a rotary evaporator.
-
-
Fractionation (Column Chromatography):
-
Prepare a chromatography column by slurry-packing with activated silica gel in hexane.
-
Load the concentrated extract onto the top of the column.
-
Elute the saturated hydrocarbon fraction with 2-3 column volumes of hexane (this fraction is typically discarded for alkylbenzene analysis).
-
Elute the aromatic hydrocarbon fraction (containing the alkylbenzenes) with 2-3 column volumes of a 1:1 mixture of hexane and dichloromethane.
-
Collect the aromatic fraction in a clean, pre-weighed vial.
-
-
Final Preparation:
-
Concentrate the aromatic fraction under a gentle stream of nitrogen to a final volume of approximately 100-200 µL.
-
Add an internal standard (e.g., deuterated aromatic compound) for quantification. The sample is now ready for instrumental analysis.
-
Protocol 2: Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify individual alkylbenzene isomers.
Apparatus:
-
Gas chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Helium carrier gas.
GC-MS Conditions (Typical):
-
Injector: Splitless mode, 280-300°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 6°C/min to 300°C.
-
Final hold: 20 minutes at 300°C.
-
-
MS Conditions:
-
Ion Source Temperature: 230-250°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan mode for qualitative analysis.
-
SIM Ions for Alkylbenzenes: m/z 91, 92, 105 are characteristic fragment ions used for quantification.[5][6]
-
Data Analysis:
-
Identify individual alkylbenzene isomers based on their retention times relative to known standards.
-
Confirm identification using the mass spectra.
-
Quantify the concentration of each isomer by integrating the peak area and comparing it to the internal standard and a multi-point calibration curve.[5]
Mandatory Visualizations
Diagram 1: Experimental Workflow for Alkylbenzene Analysis
References
- 1. cup.edu.cn [cup.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. earthdoc.org [earthdoc.org]
- 5. mdpi.com [mdpi.com]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. researchgate.net [researchgate.net]
The Role of 3-Phenyldecane as a Standard in Chemical Analysis: Application Notes and Protocols
Introduction
In the field of chemical analysis, particularly in chromatography, the use of internal and surrogate standards is crucial for achieving accurate and reliable quantitative results. These standards are compounds added to a sample at a known concentration to help correct for variations in analytical procedures, such as extraction efficiency and instrumental response. 3-Phenyldecane, a branched-chain aromatic hydrocarbon, possesses chemical and physical properties that make it a suitable candidate as a standard in specific analytical applications, primarily in the analysis of petroleum products and environmental samples.
This document provides detailed application notes and protocols for the use of this compound as a standard in chemical analysis, with a focus on gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) techniques. These guidelines are intended for researchers, scientists, and professionals in drug development and other relevant fields who require precise and accurate quantification of hydrocarbon compounds.
Application Notes
Suitability of this compound as a Standard
This compound is an appropriate standard for the analysis of aromatic and aliphatic hydrocarbons within a similar boiling point range. Its key characteristics include:
-
Chemical Inertness: It does not typically react with analytes of interest or the sample matrix.
-
Chromatographic Behavior: It exhibits good peak shape and resolution on common non-polar and semi-polar GC columns.
-
Mass Spectral Signature: It produces a distinct and stable mass spectrum, allowing for easy identification and quantification by GC-MS.
-
Low Natural Abundance: It is not commonly found in most environmental or biological samples, minimizing the risk of interference.
Typical Applications
The use of this compound as a standard is particularly relevant in the following areas:
-
Petroleum and Fuel Analysis: For the quantification of aromatic and aliphatic hydrocarbon fractions in crude oil, gasoline, diesel, and other fuel products. It can serve as an internal standard to normalize the concentrations of various components.
-
Environmental Monitoring: As a surrogate standard in the analysis of environmental samples (e.g., soil, water, air) for contamination by petroleum products or other hydrocarbon pollutants. In this role, it is added to the sample before extraction to monitor the efficiency of the sample preparation process.
-
Forensic Science: In the forensic analysis of fire debris or fuel spills to identify and quantify accelerants.
Experimental Protocols
The following protocols are generalized and should be optimized for specific instrumentation and sample matrices.
Protocol 1: Quantitative Analysis of Aromatic Hydrocarbons in Fuel Samples using GC-MS with this compound as an Internal Standard
Objective: To determine the concentration of specific aromatic hydrocarbons (e.g., toluene, ethylbenzene, xylenes) in a gasoline sample.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
High-purity helium carrier gas
-
This compound (as internal standard), certified reference material
-
Toluene, ethylbenzene, and xylene isomers (as calibration standards)
-
Hexane (GC grade)
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1000 µg/mL stock solution of this compound in hexane.
-
Prepare individual 1000 µg/mL stock solutions of toluene, ethylbenzene, and each xylene isomer in hexane.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by diluting the analyte stock solutions with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
To each calibration standard, add the this compound internal standard to a final concentration of 10 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the gasoline sample into a 10 mL volumetric flask.
-
Add the this compound internal standard to achieve a concentration of 10 µg/mL in the final diluted sample.
-
Dilute to the mark with hexane and mix thoroughly.
-
-
GC-MS Analysis:
-
Set the GC-MS parameters as outlined in Table 1.
-
Inject 1 µL of each calibration standard and the prepared sample.
-
-
Data Analysis:
-
For each analyte and the internal standard, determine the peak area from the extracted ion chromatogram of a characteristic ion.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
Calculate the concentration of each analyte in the gasoline sample using the calibration curve.
-
Quantitative Data Summary:
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| GC System | |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 50 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| Toluene | 91, 92 |
| Ethylbenzene | 91, 106 |
| Xylenes | 91, 106 |
| This compound | 91, 105, 218 |
Note: The specific SIM ions should be selected based on the mass spectra of the compounds to ensure selectivity and sensitivity.
Expected Results:
A linear calibration curve with a correlation coefficient (R²) > 0.99 should be obtained for each analyte. The concentration of the aromatic hydrocarbons in the sample can then be accurately determined.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of a sample using an internal standard.
Caption: General workflow for quantitative analysis using an internal standard.
Protocol 2: Use of this compound as a Surrogate Standard for Environmental Sample Analysis
Objective: To assess the recovery of hydrocarbon contaminants from a soil sample.
Procedure:
-
Sample Spiking:
-
Accurately weigh a known amount of the soil sample into an extraction vessel.
-
Spike the sample with a known amount of this compound (surrogate standard). The spiking level should be appropriate for the expected concentration range of the contaminants and the sensitivity of the analytical method.
-
-
Sample Extraction:
-
Perform the extraction of hydrocarbons from the soil using a suitable technique (e.g., Soxhlet extraction, pressurized fluid extraction, ultrasonic extraction) with an appropriate solvent (e.g., hexane, dichloromethane).
-
-
Extract Cleanup (if necessary):
-
If the extract contains interfering substances, perform a cleanup step (e.g., solid-phase extraction, silica gel chromatography).
-
-
Analysis:
-
Analyze the cleaned extract by GC-FID or GC-MS.
-
-
Recovery Calculation:
-
Quantify the amount of this compound recovered from the sample.
-
Calculate the percent recovery using the following formula:
-
% Recovery = (Amount of surrogate recovered / Amount of surrogate spiked) x 100
-
-
Data Presentation:
Table 2: Surrogate Recovery Data
| Sample ID | Matrix | Spiked Amount (µg) | Recovered Amount (µg) | % Recovery |
| Soil-01 | Soil | 10.0 | 8.8 | 88% |
| Soil-02 | Soil | 10.0 | 9.2 | 92% |
| QC Blank | Sand | 10.0 | 9.5 | 95% |
Acceptable recovery limits are typically established by regulatory methods or internal laboratory quality control procedures (e.g., 70-130%).
Logical Relationship Diagram
The following diagram illustrates the logical relationship in using a surrogate standard to validate the sample preparation process.
Caption: Logic diagram for surrogate standard recovery assessment.
Disclaimer: The information provided in these application notes and protocols is intended for guidance and should be adapted and validated by the user for their specific analytical requirements and instrumentation.
Synthesis of 3-Phenyldecane: A Detailed Laboratory Protocol
Abstract
This document provides detailed protocols for the laboratory synthesis of 3-phenyldecane, a substituted aromatic hydrocarbon with applications in materials science and as a specialty chemical intermediate. Two primary synthetic routes are presented: a Friedel-Crafts acylation followed by a Clemmensen reduction, and a Grignard reaction. These methods offer flexibility in starting materials and reaction conditions. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing comprehensive methodologies, data presentation, and safety considerations.
Introduction
This compound is an alkylbenzene characterized by a decyl group attached to a benzene ring at the third carbon position. Its synthesis is a fundamental exercise in organic chemistry, demonstrating key carbon-carbon bond-forming reactions. The choice of synthetic route can be influenced by the availability of starting materials, desired scale, and equipment. The Friedel-Crafts acylation-reduction pathway is a classic two-step approach, while the Grignard synthesis offers a direct route from a carbonyl compound and a Grignard reagent.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 4621-36-7[1] |
| Molecular Formula | C₁₆H₂₆[1] |
| Molecular Weight | 218.38 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | 295-297 °C (estimated) |
| Density | 0.85 g/cm³ (estimated) |
Table 2: Key Reactants and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| Benzene | C₆H₆ | 78.11 | Starting material (Route 1) |
| Decanoyl chloride | C₁₀H₁₉ClO | 190.71 | Acylating agent (Route 1) |
| Aluminum chloride | AlCl₃ | 133.34 | Catalyst (Route 1) |
| Decanophenone | C₁₆H₂₄O | 232.36 | Intermediate (Route 1) |
| Zinc amalgam | Zn(Hg) | - | Reducing agent (Route 1) |
| Phenylmagnesium bromide | C₆H₅MgBr | 181.31 | Grignard reagent (Route 2) |
| 3-Decanone | C₁₀H₂₀O | 156.27 | Starting material (Route 2)[2][3][4][5] |
| 3-Phenyl-3-decanol | C₁₆H₂₆O | 234.38 | Intermediate (Route 2) |
Experimental Protocols
Two distinct and reliable methods for the synthesis of this compound are detailed below.
Route 1: Friedel-Crafts Acylation and Clemmensen Reduction
This two-step synthesis first involves the acylation of benzene to form decanophenone, which is then reduced to this compound.
Step 1: Friedel-Crafts Acylation - Synthesis of Decanophenone
This reaction involves the electrophilic aromatic substitution of benzene with decanoyl chloride using aluminum chloride as a Lewis acid catalyst.[6]
Materials:
-
Benzene (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (5% aqueous)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube.
-
In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath with stirring.
-
Add a solution of decanoyl chloride (1 equivalent) in anhydrous dichloromethane to the dropping funnel.
-
Add the decanoyl chloride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add benzene (1.2 equivalents) dropwise via the dropping funnel over 30 minutes.
-
Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude decanophenone.
Step 2: Clemmensen Reduction - Synthesis of this compound
This step reduces the ketone group of decanophenone to a methylene group using amalgamated zinc and concentrated hydrochloric acid.[13][14][15][16][17][18]
Materials:
-
Decanophenone (from Step 1)
-
Zinc dust
-
Mercuric chloride
-
Concentrated hydrochloric acid
-
Toluene
-
Water
-
Sodium bicarbonate solution (5% aqueous)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
In a round-bottom flask, place the freshly prepared zinc amalgam, concentrated hydrochloric acid, and a solution of decanophenone in toluene.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
Route 2: Grignard Reaction
This one-pot synthesis involves the reaction of phenylmagnesium bromide with 3-decanone, followed by dehydration and reduction of the resulting tertiary alcohol.
Step 1: Synthesis of 3-Phenyl-3-decanol via Grignard Reaction
Materials:
-
Magnesium turnings[9]
-
Bromobenzene (anhydrous)
-
Iodine crystal (optional, as an activator)[10]
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Ensure all glassware is oven-dried to be completely moisture-free.[9][12]
-
Place magnesium turnings (1.2 equivalents) in the three-necked flask equipped with a stir bar, dropping funnel, and reflux condenser with a drying tube.
-
Prepare a solution of anhydrous bromobenzene (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not initiate (indicated by cloudiness and gentle boiling), a small crystal of iodine can be added, or the flask can be gently warmed.[10][19]
-
Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[9]
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[9]
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 3-decanone (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[20]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.[21]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield crude 3-phenyl-3-decanol.
Step 2: Dehydration and Reduction to this compound
The tertiary alcohol can be dehydrated to a mixture of alkenes and then catalytically hydrogenated to yield this compound. A simpler, one-pot alternative is direct reductive dehydroxylation.
Materials:
-
3-Phenyl-3-decanol (from Step 1)
-
Triethylsilane
-
Trifluoroacetic acid
-
Dichloromethane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the crude 3-phenyl-3-decanol in dichloromethane in a round-bottom flask and cool to 0 °C.
-
Add triethylsilane (2-3 equivalents) to the solution.
-
Slowly add trifluoroacetic acid (5-10 equivalents) dropwise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to give crude this compound.
Purification
The crude this compound from either route can be purified by fractional distillation under reduced pressure.[22][23][24][25]
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux)[23]
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source
Procedure:
-
Set up the fractional distillation apparatus.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Heat the flask gently under reduced pressure.
-
Collect the fraction that distills at the appropriate boiling point for this compound. The boiling point will be significantly lower than the atmospheric boiling point.
Characterization
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show multiplets for the aromatic protons (phenyl group) typically in the range of 7.1-7.3 ppm. The aliphatic protons will appear as a series of multiplets and triplets in the upfield region (0.8-2.6 ppm). The benzylic proton (at C3) will be a multiplet around 2.5-2.7 ppm. The terminal methyl groups of the decyl chain will appear as triplets around 0.8-0.9 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the aromatic carbons between 125-148 ppm and aliphatic carbons between 14-46 ppm.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z = 218.38.[26] Common fragmentation patterns for alkylbenzenes will also be observed.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle with care in a dry environment.[9][10][11][12]
-
Grignard Reagents: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere.[12]
-
Solvents: Diethyl ether and THF are highly flammable. Benzene is a known carcinogen and should be handled with extreme caution. Dichloromethane is a suspected carcinogen.
-
Acids: Concentrated hydrochloric and trifluoroacetic acids are highly corrosive. Handle with appropriate care.
Mandatory Visualization
Caption: Synthetic pathways for this compound.
References
- 1. This compound [stenutz.eu]
- 2. Page loading... [guidechem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 3-Decanone | C10H20O | CID 13576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 7. novaphene.com [novaphene.com]
- 8. Decanoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 10. Phenylmagnesium_bromide [chemeurope.com]
- 11. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 12. d.web.umkc.edu [d.web.umkc.edu]
- 13. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 14. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 15. Clemmensen Reduction [organic-chemistry.org]
- 16. jk-sci.com [jk-sci.com]
- 17. byjus.com [byjus.com]
- 18. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Fractional distillation - Wikipedia [en.wikipedia.org]
- 23. Purification [chem.rochester.edu]
- 24. chemicals.co.uk [chemicals.co.uk]
- 25. energyeducation.ca [energyeducation.ca]
- 26. This compound | C16H26 | CID 20740 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of 3-Phenyldecane in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyldecane is an alkylbenzene that can be found in various complex mixtures, including petroleum products and environmental samples.[1] Its presence can be indicative of contamination from industrial processes. Accurate and precise quantification of this compound is crucial for environmental monitoring, toxicological studies, and quality control in various industries. This document provides detailed application notes and protocols for the quantitative analysis of this compound in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of the Method
The quantitative analysis of this compound is achieved through a multi-step process. First, the analyte is extracted from the sample matrix using an appropriate solvent. The extract is then concentrated and introduced into a GC-MS system. The gas chromatograph separates this compound from other components in the mixture based on its boiling point and affinity for the stationary phase of the GC column. Following separation, the mass spectrometer identifies and quantifies this compound by bombarding the eluted molecules with electrons, causing them to fragment into characteristic ions. The abundance of these specific ions is proportional to the concentration of this compound in the sample.
Data Presentation
The following table presents representative quantitative data for phenyldecane isomers, including this compound, in a complex hydrocarbon mixture. This data is illustrative and serves to provide context for expected concentrations in real-world samples.
| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Concentration (µg/g) | % RSD (n=3) |
| 2-Phenyldecane | 21.5 | 91 | 15.2 | 4.5 |
| This compound | 21.8 | 91 | 12.8 | 5.1 |
| 4-Phenyldecane | 22.1 | 91 | 10.5 | 4.8 |
| 5-Phenyldecane | 22.4 | 91 | 8.9 | 5.5 |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of this compound from liquid samples such as contaminated water or industrial effluents.
Materials:
-
Sample (e.g., 100 mL of water)
-
Internal Standard (IS) solution (e.g., 1-phenylnonane in hexane, 10 µg/mL)
-
Hexane (GC grade)
-
Sodium chloride (analytical grade)
-
Anhydrous sodium sulfate (analytical grade)
-
Separatory funnel (250 mL)
-
Glass beakers and flasks
-
Nitrogen evaporator
-
GC vials with inserts
Procedure:
-
Measure 100 mL of the liquid sample into a 250 mL separatory funnel.
-
Spike the sample with 100 µL of the 10 µg/mL internal standard solution.
-
Add 5 g of sodium chloride to the sample to increase the ionic strength and enhance extraction efficiency.
-
Add 20 mL of hexane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower aqueous layer into a beaker.
-
Collect the upper hexane layer in a clean flask containing approximately 2 g of anhydrous sodium sulfate to remove any residual water.
-
Repeat the extraction of the aqueous layer with a fresh 20 mL portion of hexane.
-
Combine the hexane extracts.
-
Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.
-
Transfer the concentrated extract into a GC vial for analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas Chromatograph with a capillary column and a Mass Spectrometer detector (MSD).
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
-
Injector: Splitless mode at 280°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantitation Ions for this compound: m/z 91 (primary), 105, 119[2][3]
-
Quantitation Ion for Internal Standard (1-phenylnonane): m/z 91
-
Dwell Time: 100 ms per ion
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards by diluting a stock solution of this compound in hexane to cover the expected concentration range in the samples. Add the internal standard to each calibration standard at the same concentration as in the prepared samples.
-
Calibration Curve: Analyze the calibration standards using the GC-MS method described above. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The calibration curve should have a correlation coefficient (R²) of >0.99.
-
Quantification: Analyze the prepared samples using the same GC-MS method. Determine the peak area ratio of this compound to the internal standard in the sample chromatogram. Calculate the concentration of this compound in the sample by applying this ratio to the calibration curve equation.
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Logical relationship of the analytical method for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenyldecane
Welcome to the technical support center for the synthesis of 3-phenyldecane. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Friedel-Crafts alkylation reaction to produce this compound is resulting in a low yield and a mixture of isomeric products. What is causing this and how can I fix it?
A1: This is a classic challenge with Friedel-Crafts alkylations, primarily due to carbocation rearrangements and polyalkylation.
-
Cause of Isomers (Carbocation Rearrangement): When using a primary alkyl halide like 1-chlorodecane or 1-bromodecane, the initial primary carbocation can rearrange to a more stable secondary carbocation via a hydride shift. This leads to the formation of various phenyl-substituted decane isomers instead of the desired 1-phenyldecane, which would then need to be isomerized to this compound. Direct alkylation with a 3-halodecane is also problematic due to similar rearrangements.[1][2][3]
-
Cause of Low Yield (Polyalkylation): The alkyl group of the product, this compound, is an activating group. This makes the product more reactive than the starting benzene, leading to further alkylation (polyalkylation) and reducing the yield of the mono-substituted product.[1][3][4]
Troubleshooting and Solutions:
-
Switch to Friedel-Crafts Acylation: A more reliable method is to perform a Friedel-Crafts acylation using decanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to form 1-phenyl-1-decanone. The acylium ion intermediate is stabilized by resonance and does not undergo rearrangement.[3][4] The resulting ketone is a deactivated product, preventing polyacylation. The ketone can then be reduced to this compound using a standard reduction method like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.
-
Control Reaction Conditions: If you must use alkylation, using a large excess of benzene can favor monoalkylation.[2] However, this does not prevent rearrangement.
Table 1: Comparison of Friedel-Crafts Alkylation vs. Acylation-Reduction
| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation followed by Reduction |
| Carbocation Rearrangement | High probability, leading to isomers[3] | No rearrangement occurs[3][4] |
| Poly-substitution | High probability (over-alkylation)[1][2] | No polyacylation occurs |
| Product Purity | Low, mixture of isomers | High, single desired product |
| Number of Steps | One step (theoretically) | Two steps |
| Overall Yield | Often low to moderate | Generally higher and more reliable |
Q2: I am attempting a Grignard synthesis of this compound and observing a significant amount of biphenyl as a byproduct. How can I minimize its formation?
A2: The formation of biphenyl is a common side reaction in Grignard syntheses involving phenylmagnesium bromide.
-
Cause of Biphenyl Formation: The Grignard reagent (phenylmagnesium bromide) can couple with unreacted aryl halide (bromobenzene) to form biphenyl. This side reaction is favored at higher temperatures and higher concentrations of the aryl halide.[5]
Troubleshooting and Solutions:
-
Control Reagent Addition: Add the bromobenzene slowly to the magnesium turnings during the formation of the Grignard reagent. This keeps the concentration of free bromobenzene low, minimizing the coupling reaction.[5]
-
Maintain Low Temperature: Perform the reaction at a lower temperature. While the initiation may require some heat, once the reaction starts, it is often exothermic. Use an ice bath to maintain a gentle reflux.
-
Ensure Anhydrous Conditions: Moisture is detrimental to Grignard reagents. Ensure all glassware is flame-dried or oven-dried and use anhydrous solvents (like diethyl ether or THF).[6][7] Water will quench the Grignard reagent, reducing the yield of the desired product and potentially leading to benzene as a byproduct.
Logical Workflow for Minimizing Grignard Byproducts
Caption: Troubleshooting workflow for biphenyl impurity in Grignard synthesis.
Q3: My Grignard reaction for synthesizing 3-phenyldecan-3-ol (the precursor to this compound) fails to initiate. What are the common reasons?
A3: Initiation failure is a frequent issue with Grignard reactions. The primary cause is the passivation of the magnesium surface or the presence of inhibitors.
Troubleshooting and Solutions:
-
Activate the Magnesium: The magnesium surface can have an oxide layer that prevents the reaction.
-
Mechanical Activation: Gently crush the magnesium turnings with a dry glass rod in the flask (before adding solvent) to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These will react with the magnesium to expose a clean, active surface.
-
-
Ensure Anhydrous Conditions: As mentioned previously, Grignard reagents react readily with protic compounds like water and alcohols.[7] All glassware must be rigorously dried, and anhydrous solvents are essential.[5][6]
-
Check Reagent Purity: The alkyl halide must be pure. Impurities can inhibit the reaction. The solvent (ether or THF) must be anhydrous.
-
Initiate with Heat: Gentle heating with a heat gun at the beginning can help initiate the reaction. Once it starts (indicated by bubbling or cloudiness), it is typically self-sustaining. Be prepared to cool the reaction if it becomes too vigorous.
Q4: What are the most effective methods for purifying the final this compound product?
A4: The choice of purification method depends on the nature and boiling points of the impurities.
-
Fractional Distillation: this compound is a high-boiling liquid. If the impurities have significantly different boiling points (e.g., residual benzene, solvent, or lower-boiling isomers), fractional distillation under reduced pressure (vacuum distillation) is highly effective. This prevents thermal decomposition of the product at atmospheric pressure.
-
Column Chromatography: If distillation fails to separate isomers or byproducts with similar boiling points (like biphenyl), column chromatography on silica gel is the preferred method. A non-polar eluent system, such as hexanes or a hexane/ethyl acetate mixture with a very low percentage of ethyl acetate, should effectively separate the non-polar this compound from more polar or structurally different impurities.
Table 2: Purification Method Selection Guide
| Impurity Type | Boiling Point Difference | Polarity Difference | Recommended Method |
| Solvents (Ether, THF) | Large | Varies | Simple Distillation (initial), then Vacuum Distillation |
| Unreacted Benzene | Large | Small | Fractional Distillation |
| Isomeric Byproducts | Small | Very Small | Column Chromatography |
| Biphenyl | Small | Small | Column Chromatography |
| Polar Byproducts | Varies | Large | Column Chromatography or Liquid-Liquid Extraction |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Wolff-Kishner Reduction
Step A: Friedel-Crafts Acylation to form 1-Phenyl-1-decanone
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or an oil bubbler).
-
Reagents: In the flask, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in anhydrous benzene (which serves as both reactant and solvent).
-
Reaction: Cool the mixture in an ice bath. Add decanoyl chloride (1.0 eq.) dropwise from the dropping funnel over 30 minutes with vigorous stirring.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours or until the evolution of HCl gas ceases.
-
Work-up: Carefully pour the reaction mixture over crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex. Separate the organic layer using a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 1-phenyl-1-decanone can be purified by vacuum distillation.
Step B: Wolff-Kishner Reduction to form this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the purified 1-phenyl-1-decanone (1.0 eq.), diethylene glycol (as solvent), hydrazine hydrate (4-5 eq.), and potassium hydroxide (4-5 eq.).
-
Reaction: Heat the mixture to reflux (around 180-200 °C) for 3-4 hours. The ketone will be converted to its hydrazone, and then reduced to the alkane with the evolution of nitrogen gas.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with a non-polar solvent like hexane or ether (3x).
-
Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate. Remove the solvent and purify the resulting this compound by vacuum distillation.
Protocol 2: Synthesis of this compound via Grignard Reaction
Step A: Synthesis of 3-Phenyldecan-3-ol
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask with a condenser and dropping funnel, place magnesium turnings (1.1 eq.). Add a small volume of anhydrous diethyl ether. Add a small portion of a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether from the dropping funnel. If the reaction does not start, add a crystal of iodine or warm gently. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After addition, reflux for an additional 30 minutes.
-
Reaction: Cool the freshly prepared phenylmagnesium bromide solution in an ice bath. Add a solution of 3-decanone (1.0 eq.) in anhydrous diethyl ether dropwise.
-
Completion: After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Separate the organic layer and extract the aqueous layer with diethyl ether (2x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Evaporate the solvent to yield crude 3-phenyldecan-3-ol.
Step B: Dehydration and Hydrogenation
-
Dehydration: The crude tertiary alcohol can be dehydrated to a mixture of 3-phenyl-2-decene and 3-phenyl-3-decene by heating with a catalytic amount of a strong acid (e.g., H₂SO₄ or p-toluenesulfonic acid).
-
Hydrogenation: The resulting alkene mixture is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and hydrogenated over a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Purification: After the reaction is complete, filter off the catalyst, remove the solvent, and purify the final this compound product by vacuum distillation.
Synthetic Route Decision Logic
Caption: Decision logic for selecting a synthetic route for this compound.
References
- 1. quora.com [quora.com]
- 2. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. adichemistry.com [adichemistry.com]
Technical Support Center: 3-Phenyldecane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-phenyldecane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Carbocation Rearrangement: The primary carbocation formed from 1-decene or a 1-halodecane can rearrange to more stable secondary carbocations, leading to a mixture of phenyldecane isomers and reducing the yield of the desired this compound.[1] | - Choice of Alkylating Agent: Using an alkylating agent that is less prone to rearrangement, such as 3-chlorodecane or 3-decanol, can favor the formation of this compound. - Catalyst Selection: Employing milder Lewis acids or solid acid catalysts can sometimes reduce the extent of carbocation rearrangements. |
| Polyalkylation: The initial product, this compound, is more reactive than benzene and can undergo further alkylation, leading to di- and tri-alkylated benzene derivatives. | - Molar Ratio of Reactants: Use a large excess of benzene relative to the decene or halodecane. This increases the probability of the alkylating agent reacting with benzene rather than the already-alkylated product. A molar ratio of benzene to alkene of 8:1 or higher is often recommended.[1] |
| Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture or other impurities in the reactants or solvent. | - Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents. |
| Suboptimal Reaction Temperature: The reaction temperature can significantly influence the rate of reaction and the prevalence of side reactions. | - Temperature Optimization: For many Friedel-Crafts alkylations, a moderate temperature is optimal. High temperatures can promote side reactions and catalyst degradation. It is advisable to start with a lower temperature and gradually increase it while monitoring the reaction progress. |
Issue 2: Low Purity of this compound
| Potential Cause | Recommended Action |
| Presence of Isomers: Due to carbocation rearrangements, the crude product is often a mixture of phenyldecane isomers (e.g., 2-phenyldecane, 4-phenyldecane, 5-phenyldecane).[1] | - Purification Method: Fractional distillation is the primary method for separating phenyldecane isomers, which have slightly different boiling points. A long, efficient fractionating column is necessary for good separation. - Analytical Monitoring: Use Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the purity of the fractions collected during distillation.[2] |
| Polyalkylated Byproducts: The presence of higher molecular weight dialkylbenzenes and trialkylbenzenes can be a significant impurity. | - Reaction Conditions: As with improving yield, using a large excess of benzene will minimize polyalkylation. - Purification: These higher-boiling impurities can typically be separated from the desired mon-alkylated product by fractional distillation. |
| Unreacted Starting Materials: Incomplete reaction can leave unreacted decene/halodecane and benzene in the product mixture. | - Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or GC-MS to ensure the reaction goes to completion. - Purification: Unreacted starting materials are typically more volatile and can be removed during the initial stages of fractional distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method for synthesizing this compound is the Friedel-Crafts alkylation of benzene with a suitable C10 alkylating agent, such as 1-decene, 3-chlorodecane, or 3-decanol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a solid acid catalyst.[1][3]
Q2: What are the main challenges in the synthesis of this compound that affect yield and purity?
A2: The main challenges are carbocation rearrangements, which lead to a mixture of phenyldecane isomers, and polyalkylation, where the product reacts further to form di- and tri-alkylated benzenes. Both of these side reactions reduce the yield and purity of the desired this compound.
Q3: How can I minimize the formation of phenyldecane isomers?
A3: To minimize isomer formation, it is best to use an alkylating agent that already has the leaving group at the 3-position, such as 3-chlorodecane. While some rearrangement may still occur, this will favor the formation of the 3-phenyl isomer. Using milder reaction conditions (lower temperature, less active catalyst) can also help reduce the extent of isomerization.
Q4: What is the best way to purify crude this compound?
A4: Fractional distillation under reduced pressure is the most effective method for purifying this compound and separating it from isomers and other byproducts. Due to the high boiling point of this compound, vacuum distillation is necessary to prevent decomposition.
Q5: How can I confirm the purity of my this compound sample?
A5: The purity of this compound should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate the different phenyldecane isomers and provide their relative abundance, allowing for a quantitative assessment of purity.[2]
Quantitative Data
The following table summarizes representative data from studies on the alkylation of benzene with long-chain alkenes, illustrating the impact of different catalysts on conversion and selectivity. Note that the selectivity for a specific isomer like this compound is highly dependent on the starting alkene and reaction conditions.
| Catalyst | Alkene | Temperature (°C) | Benzene/Alkene Molar Ratio | Alkene Conversion (%) | 2-Phenyl Isomer Selectivity (%) | Reference |
| Trifluoromethane Sulfonic Acid | 1-Decene | 80 | 8 | 100 | 42.29 | [1] |
| Zeolite Y | 1-Dodecene | 120 | 8 | ~98 | ~22 | [4] |
| Silica-supported Preyssler HPA | 1-Decene | 80 | 17 | 100 | 27.2 | [5] |
| Mordenite Zeolite | 1-Dodecene | 140 | 6 | >95 | ~24 | [5] |
Experimental Protocols
1. Hypothetical Protocol for Friedel-Crafts Alkylation of Benzene with 1-Decene
Disclaimer: This is a hypothetical protocol based on general procedures for Friedel-Crafts alkylation and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Benzene (anhydrous)
-
1-Decene
-
Aluminum chloride (AlCl₃), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry dichloromethane (DCM) or other suitable anhydrous solvent
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Under an inert atmosphere (e.g., nitrogen), add anhydrous benzene (e.g., 10 molar equivalents) to the flask.
-
In the dropping funnel, prepare a solution of 1-decene (1 molar equivalent) in a small amount of anhydrous benzene.
-
Cool the flask containing benzene to 0-5 °C in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (1.1 molar equivalents) to the stirred benzene.
-
Once the AlCl₃ is well-dispersed, add the 1-decene solution dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice containing a small amount of concentrated HCl.
-
Separate the organic layer and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
2. Protocol for Purification by Fractional Distillation
Procedure:
-
Set up a fractional distillation apparatus with a vacuum adapter.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).
-
Begin heating the distillation flask gently.
-
Collect and discard the initial low-boiling fractions, which may contain unreacted benzene and other volatile impurities.
-
Carefully collect the fractions that distill at the expected boiling point of this compound under the applied vacuum. It is advisable to collect multiple small fractions.
-
Analyze the purity of each fraction using GC-MS to identify the fractions with the highest concentration of this compound.
-
Combine the high-purity fractions.
Visualizations
References
Technical Support Center: Optimization of 3-Phenyldecane Extraction from Soil Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 3-phenyldecane from soil matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from soil?
A1: The most common methods for extracting non-polar hydrocarbons like this compound from soil include conventional techniques like Soxhlet and ultrasonic agitation, as well as more modern methods such as Accelerated Solvent Extraction (ASE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2] The choice of method often depends on factors like sample throughput, solvent consumption, and the desired level of automation.
Q2: Which analytical technique is typically used for the quantification of this compound?
A2: Gas chromatography-mass spectrometry (GC-MS) is the most frequently used analytical technique for the identification and quantification of this compound and other hydrocarbons in soil extracts.[3][4] This method offers high sensitivity and selectivity, allowing for accurate measurement even at low concentrations.
Q3: What is the "matrix effect" and how can it affect my results?
A3: The matrix effect is the alteration of the analytical signal of a target analyte due to the presence of co-extracted compounds from the sample matrix (in this case, soil).[5][6] These effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[5][6] Soil is a particularly challenging matrix due to its complex composition of organic matter, minerals, and other components.[7][8]
Q4: How can I minimize matrix effects in my analysis?
A4: To minimize matrix effects, several strategies can be employed. These include thorough sample cleanup using techniques like Solid-Phase Extraction (SPE), the use of matrix-matched calibration curves, or the application of the standard addition method.[6] Proper sample preparation and cleanup are crucial for obtaining accurate and reliable results.
Q5: What is the QuEChERS method and is it suitable for this compound?
A5: The QuEChERS method is a streamlined approach that involves solvent extraction (typically with acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE).[2][9] While originally developed for pesticide residue analysis, its principles can be adapted for other organic compounds. For a nonpolar compound like this compound, modifications to the standard QuEChERS protocol, such as the choice of extraction solvent and dSPE sorbents, may be necessary to achieve optimal recovery.[2][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound | Inefficient extraction solvent. | Test different solvents or solvent mixtures. A common choice for hydrocarbons is a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., acetone or dichloromethane) to disrupt analyte-matrix interactions.[10] |
| Insufficient extraction time or temperature. | Increase the extraction time or temperature, especially for methods like Soxhlet or ASE.[1] | |
| Strong analyte-matrix binding. | For soils with high organic matter, consider more rigorous extraction techniques like Accelerated Solvent Extraction (ASE) which uses elevated temperature and pressure.[1] | |
| Loss of analyte during solvent evaporation. | Use a gentle stream of nitrogen for solvent evaporation and avoid complete dryness. | |
| Poor Reproducibility | Inhomogeneous soil sample. | Thoroughly mix and homogenize the soil sample before taking a subsample for extraction. |
| Inconsistent extraction procedure. | Ensure all experimental parameters (e.g., solvent volumes, extraction times, shaking speed) are kept consistent between samples. | |
| Variable water content in soil. | Determine the moisture content of the soil and report results on a dry weight basis. For some methods, pre-drying the soil or adding a drying agent like sodium sulfate is necessary. | |
| Co-elution of Interfering Peaks in GC-MS | Insufficient cleanup of the extract. | Implement a post-extraction cleanup step using Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., silica gel, Florisil) to remove interfering compounds.[11] |
| Inadequate GC separation. | Optimize the GC temperature program to improve the separation of this compound from other matrix components. | |
| High Background Noise in Chromatogram | Contamination from solvents or glassware. | Use high-purity solvents and thoroughly clean all glassware. Running a solvent blank can help identify sources of contamination. |
| Carryover from previous injections. | Clean the GC injection port and liner, and run solvent blanks between sample injections. |
Experimental Protocols
Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE) is an automated technique that uses high temperature and pressure to rapidly extract analytes from solid matrices.
Methodology:
-
Sample Preparation: Mix approximately 10 g of homogenized soil with a drying agent like diatomaceous earth and pack it into an extraction cell.
-
Extraction Parameters:
-
Solvent: Hexane:Acetone (1:1, v/v)
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Cycles: 2
-
-
Collection: The extract is automatically collected in a vial.
-
Concentration: The collected extract is then concentrated under a gentle stream of nitrogen before GC-MS analysis.[12]
QuEChERS-based Extraction
This protocol is an adaptation of the QuEChERS method for the extraction of this compound.
Methodology:
-
Sample Hydration: Weigh 5 g of soil into a 50 mL centrifuge tube. If the soil is dry, add an appropriate amount of water and allow it to hydrate.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add internal standards.
-
Shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for another minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., PSA and C18) to remove interferences.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed for 2 minutes.
-
Analysis: The supernatant is ready for GC-MS analysis.[8][9]
Data Presentation
Table 1: Comparison of Extraction Method Parameters
| Parameter | Soxhlet Extraction | Accelerated Solvent Extraction (ASE) | QuEChERS |
| Solvent | Hexane:Acetone (1:1)[10] | Hexane:Dichloromethane (1:1)[13] | Acetonitrile[2] |
| Solvent Volume | ~150 mL per 10g soil[1] | ~15 mL per 10g soil[12] | ~10 mL per 5g soil |
| Extraction Time | 6-24 hours[1] | ~12 minutes[12] | < 10 minutes |
| Temperature | Boiling point of solvent | Elevated (e.g., 100 °C)[12] | Room Temperature |
| Pressure | Atmospheric | Elevated (e.g., 1500 psi)[13] | Atmospheric |
| Automation | Manual | Fully Automated | Semi-automated |
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
References
- 1. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. unitedchem.com [unitedchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development of the QuEChERS Extraction Method for the Determination of Polychlorinated Biphenyls (Aroclor 1254) in Soil Samples by Using GC-MS [mdpi.com]
- 10. What is an effective extraction solvent for removing hydrocarbons from soil (using a soxhlet extractor)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Solid-phase extraction clean-up of soil and sediment extracts for the determination of various types of pollutants in a single run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 3-Phenyldecane Chromatography
This guide provides solutions for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of 3-Phenyldecane.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for a non-polar compound like this compound?
Peak tailing for a hydrophobic compound like this compound can arise from several factors across your chromatographic system. The most common causes can be grouped into three categories:
-
Column-Related Issues:
-
Secondary Interactions: Even with non-polar analytes, interactions can occur with active sites, such as residual silanol groups on silica-based columns, leading to tailing.[1][2][3] This is a primary cause of peak tailing.[1][4]
-
Column Degradation: Over time, columns can develop voids at the inlet, channels in the packing bed, or accumulate contaminants on the inlet frit, all of which disrupt the sample path and cause peak distortion.[1][5][6]
-
Contamination: Buildup of strongly retained matrix components from previous injections can create active sites that interfere with the analyte.[1][7]
-
-
Mobile Phase / System Issues (HPLC & GC):
-
Extra-Column Volume: Excessive volume between the injector, column, and detector can lead to band spreading and tailing.[1][3] This can be caused by using tubing with an unnecessarily large internal diameter or excessive length.[1]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, which often manifests as peak fronting but can also cause tailing.[1][5][8]
-
-
Gas Chromatography (GC) Specific Issues:
-
Improper Column Installation: An improperly cut column end or incorrect positioning in the inlet can disrupt the sample introduction, causing tailing.[9][10]
-
Active Sites in the Inlet: The inlet liner and packing can have active sites that interact with the analyte.
-
Slow Sample Transfer: In splitless injections, if the initial oven temperature is too high or the solvent is incompatible with the stationary phase, it can lead to poor analyte focusing and peak tailing.[9]
-
Q2: My this compound peak is tailing in Reverse-Phase HPLC. How can I fix it?
For RP-HPLC, peak tailing of a non-polar compound often points to secondary interactions or physical issues with the column. Here’s a systematic approach to troubleshooting:
-
Reduce Sample Concentration: The simplest first step is to dilute your sample and reinject it. If the peak shape improves, you are likely overloading the column.[1][5]
-
Use a Highly Deactivated Column: Employ an "end-capped" column. End-capping treats the silica surface to block residual silanol groups, minimizing their potential for secondary interactions.[1][4]
-
Check for Column Voids and Contamination: If the column is old or has experienced pressure shocks, a void may have formed at the inlet.[5] Try reversing and flushing the column (if the manufacturer allows) to remove contaminants from the inlet frit. If this fails, replacing the column is the next step.[4] Using a guard column can help protect your analytical column from contamination.[11]
-
Minimize Extra-Column Volume: Ensure that all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter appropriate for your system. Check all fittings to ensure they are properly seated.[1]
Below is a troubleshooting workflow to diagnose the cause of peak tailing in your HPLC analysis.
Q3: I'm seeing peak tailing for this compound in my GC analysis. What should I check?
In Gas Chromatography (GC), peak tailing for a non-polar analyte like this compound is often due to issues in the sample introduction path or the column itself.
-
Perform Inlet Maintenance:
-
Check the Liner: The glass liner in the inlet can become contaminated or have active sites. Replace the liner with a fresh, deactivated one.
-
Trim the Column: The first few centimeters of the column can degrade over time. Trim about 10-20 cm from the column inlet to expose a fresh surface.[7]
-
Re-install the Column: Ensure the column is cut cleanly and squarely (a 90° cut is crucial) and installed at the correct height within the inlet as specified by the instrument manufacturer.[10]
-
-
Optimize Injection Parameters:
-
Condition the Column: If the column has been sitting idle, or if you suspect contamination, bake it out at a temperature recommended by the manufacturer to remove any contaminants.[7]
Q4: How can I confirm if column overload is the cause of my peak tailing?
Column overload occurs when the amount of injected sample saturates a portion of the stationary phase, leading to peak distortion.[1][8] A simple experiment can confirm this.
Objective: To determine if peak tailing is a function of sample concentration.
Methodology:
-
Prepare a Sample Series: Prepare a series of dilutions of your this compound standard. A good range would be your current concentration, followed by 1:2, 1:5, 1:10, and 1:50 dilutions in your sample solvent.
-
Sequential Injections: Inject a constant volume of each sample, starting with the most dilute and moving to the most concentrated.
-
Data Analysis:
-
Visually inspect the peak shape of this compound in each chromatogram.
-
Calculate the Tailing Factor (Tf) or Asymmetry Factor (As) for each peak. Most chromatography data systems can do this automatically. A value close to 1.0 indicates a symmetric peak, while values greater than 1.2 suggest significant tailing.[6]
-
-
Interpretation: Plot the Tailing Factor as a function of sample concentration. If the tailing factor decreases significantly as the concentration is reduced, column overload is the primary cause of the peak distortion.[1]
| Concentration (µg/mL) | Injection Volume (µL) | Mass on Column (ng) | Tailing Factor (Tf) | Peak Shape |
| 100 | 1 | 100 | 2.1 | Severe Tailing |
| 50 | 1 | 50 | 1.8 | Moderate Tailing |
| 20 | 1 | 20 | 1.4 | Minor Tailing |
| 10 | 1 | 10 | 1.1 | Symmetrical |
| 2 | 1 | 2 | 1.0 | Symmetrical |
This table presents example data to illustrate the expected trend.
Q5: What is a "silanol interaction," and could it be causing peak tailing for a non-polar compound like this compound?
A silanol interaction is a secondary retention mechanism that occurs on silica-based chromatography columns.[1] The silica backbone of the stationary phase has surface hydroxyl groups called silanols (Si-OH).[2] In an ideal reversed-phase separation, a non-polar analyte like this compound should only interact with the bonded hydrophobic phase (e.g., C18).
However, due to steric hindrance, not all silanol groups are covered by the bonded phase during the manufacturing process.[2] These residual silanols are polar and can be acidic, creating active sites.[12] While these interactions are most pronounced with polar and basic compounds, they can still affect non-polar analytes if the active sites are particularly strong or if the mobile phase does not sufficiently mask them.[2][13] The phenyl group in this compound has pi electrons that can have a weak polar interaction with these active silanol sites, leading to peak tailing.
Using modern, high-purity, end-capped columns significantly reduces the number of free silanol groups, minimizing this effect.[1][2]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. youtube.com [youtube.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromanik.co.jp [chromanik.co.jp]
Enhancing sensitivity for 3-Phenyldecane detection in mass spectrometry
Welcome to the technical support center for the analysis of 3-Phenyldecane and similar non-polar compounds using mass spectrometry. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance detection sensitivity and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most effective ionization technique for analyzing this compound?
A1: Due to its non-polar and volatile nature, this compound is most effectively analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[1] EI is a classic, robust method that uses a high-energy electron beam to ionize molecules in the gas phase, proving most effective for small, volatile compounds like hydrocarbons.[2] For Liquid Chromatography-Mass Spectrometry (LC-MS), Atmospheric Pressure Chemical Ionization (APCI) is the preferred technique as it is particularly suited for low molecular weight, non-polar species that are challenging to analyze by other methods like Electrospray Ionization (ESI).[3]
Q2: Why am I observing a very low signal or no peak for this compound?
A2: A low or absent signal for this compound can stem from several factors. A primary cause is the use of an inappropriate ionization technique; for instance, ESI is not effective for non-polar compounds.[3] Other common issues include incomplete sample vaporization in the GC inlet, leaks in the system, or incorrect mass spectrometer settings.[4][5] For GC-MS, ensure the injector temperature is high enough (e.g., 300°C) to fully vaporize the high-boiling point analyte.[5] Additionally, check for system leaks, as they can lead to a significant loss of sensitivity.[4]
Q3: Should I use GC-MS or LC-MS for this compound analysis?
A3: GC-MS is generally the preferred method for this compound. As a volatile and thermally stable hydrocarbon, it is well-suited for gas chromatography separation and subsequent ionization by Electron Impact (EI), which provides reliable and extensive fragmentation for structural confirmation.[1][6] While LC-MS can be used, it requires an interface like APCI to effectively ionize such non-polar compounds.[3] The choice may also depend on the sample matrix and whether co-eluting compounds are better separated by GC or LC.
Q4: How can chemical derivatization enhance sensitivity for this compound?
A4: Chemical derivatization can significantly improve detection sensitivity, particularly for LC-MS analysis.[7] The process modifies the structure of this compound by adding a functional group that is easily ionizable by ESI.[8] This strategy converts the neutral, non-polar analyte into an "electrospray-active" species, which can be readily protonated or deprotonated to form ions.[9] While less common for GC-MS analysis of alkanes, derivatization can also be used to improve chromatographic properties.[10][11]
Troubleshooting Guides
This section addresses specific issues encountered during the mass spectrometry analysis of this compound.
Issue 1: Low Signal Intensity or Poor Sensitivity
Question: My signal for this compound is barely above the baseline noise. What steps can I take to improve sensitivity?
Answer: Low sensitivity for a high molecular weight, non-polar analyte like this compound is a common challenge. Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low signal intensity.
Possible Causes & Solutions:
-
Incomplete Vaporization: this compound has a high boiling point. A low injector temperature will result in incomplete transfer to the GC column.
-
Solution: Increase the injector temperature. A range of 275°C to 300°C is often effective for long-chain alkanes.[5]
-
-
System Leaks: Leaks in the gas supply or at any connection point can severely impact sensitivity.[4]
-
Suboptimal MS Parameters: Using a full scan mode for trace analysis can result in poor sensitivity.
-
Solution: For targeted analysis, use Selected Ion Monitoring (SIM) mode to monitor characteristic ions of this compound. This significantly improves the signal-to-noise ratio.[5] Optimize the dwell time for each ion group.
-
-
Contaminated Ion Source: Over time, the ion source can become contaminated, leading to reduced signal.
-
Solution: If other troubleshooting steps fail, consider cleaning the ion source according to the manufacturer's protocol.[13]
-
Issue 2: Poor Peak Shape (Tailing or Broadening)
Question: My chromatogram shows tailing or broad peaks for this compound. What could be causing this and how do I fix it?
Answer: Poor peak shape compromises both resolution and sensitivity. The most common causes are related to the GC system and injection technique.
Possible Causes & Solutions:
-
Active Sites in the System: Non-volatile residues or active sites in the injector liner or at the head of the column can interact with the analyte.
-
Solution: Regularly replace the injector liner and septum. Trim the first 10-20 cm from the inlet side of the column to remove contaminants.[5]
-
-
Improper Injection Technique: For splitless injections, an unoptimized hold time can broaden the initial sample band on the column.
-
Solution: Optimize the splitless hold time. A good starting point is a duration that allows the carrier gas to sweep the liner volume 1.5 to 2 times.[5]
-
-
Low Carrier Gas Flow Rate: If the flow rate is too low, the analyte spends more time in the column, leading to band broadening due to diffusion.
-
Solution: Ensure the carrier gas flow rate is optimal, typically around 1-2 mL/min for standard columns. Using hydrogen as a carrier gas can also minimize band broadening and allow for faster analysis.[5]
-
-
Column Contamination or Degradation: Buildup of matrix components can degrade column performance.
Issue 3: High Background Noise
Question: I'm observing a high background in my mass spectra, which is interfering with the detection of my analyte. What are the likely sources?
Answer: High background noise can mask low-level analyte signals and complicate data interpretation. The source is often contamination or leaks.[12][16]
Caption: Logical workflow for diagnosing high background noise.
Possible Causes & Solutions:
-
Contaminated Solvents or Reagents: Using low-purity solvents is a common source of background noise.
-
Solution: Always use high-purity, GC-MS grade solvents and reagents. Run a solvent blank to confirm the purity of your mobile phase or injection solvent.[17]
-
-
System Leaks: Small leaks can introduce air (nitrogen and oxygen) into the system, increasing the background.
-
Solution: Check the mass spectrum for characteristic ions of air (m/z 28 for N₂ and m/z 32 for O₂). Perform a leak check on all fittings and connections.[12]
-
-
Column Bleed: Operating a GC column above its maximum temperature limit can cause the stationary phase to degrade and "bleed" into the mass spectrometer.
-
Solution: Ensure the oven temperature program does not exceed the column's specified upper temperature limit. Save a reference chromatogram after installing a new column to help diagnose future bleed issues.[12]
-
Data & Protocols
Data Presentation
Table 1: Comparison of Recommended Ionization Techniques for this compound
| Ionization Technique | Platform | Principle | Suitability for this compound | Advantages | Disadvantages |
| Electron Ionization (EI) | GC-MS | High-energy electrons bombard gas-phase molecules, causing ionization and extensive fragmentation.[2][6] | High | Provides detailed structural information from fragmentation patterns; robust and reliable.[1] | Can lead to a weak or absent molecular ion peak.[18] |
| Chemical Ionization (CI) | GC-MS | A reagent gas (e.g., methane) is ionized, which then transfers a proton to the analyte, resulting in less fragmentation.[1][3] | Moderate-High | "Softer" ionization produces a prominent protonated molecule ([M+H]⁺), aiding molecular weight determination.[1] | Provides less structural information than EI. |
| Atmospheric Pressure Chemical Ionization (APCI) | LC-MS | A corona discharge ionizes a solvent spray, which then ionizes the analyte at atmospheric pressure.[1] | High | Excellent for non-polar, semi-volatile compounds; accommodates high liquid flow rates.[1][2] | Less sensitive than ESI for polar compounds. |
| Electrospray Ionization (ESI) | LC-MS | A high voltage creates a fine spray of charged droplets, from which ions are desorbed.[19] | Very Low | Excellent for polar and large molecules.[1] | Not suitable for non-polar compounds like this compound without derivatization. |
Table 2: Recommended Starting Parameters for GC-MS Analysis of this compound
| Parameter | Recommended Setting | Rationale & Optimization Tips |
| Injector | Split/Splitless | Use splitless mode for trace analysis to maximize analyte transfer to the column.[5] |
| Inlet Temperature | 300°C | Ensures complete and rapid vaporization of the high-boiling point analyte, preventing peak broadening.[5] |
| Injection Volume | 1 µL | A standard starting volume. Reduce if column overloading is observed. |
| Carrier Gas | Helium or Hydrogen | Hydrogen allows for faster analysis times and can provide better efficiency at high flow rates.[5][20] |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A standard non-polar or medium-polarity column provides good selectivity for alkanes.[14] |
| Oven Program | Initial: 80°C (hold 1 min), Ramp: 15°C/min to 320°C (hold 5 min) | The ramp rate can be slowed to improve resolution of closely eluting peaks. The final temperature ensures elution. |
| Ionization Mode | Electron Ionization (EI) | Provides characteristic, reproducible fragmentation patterns for library matching.[5] |
| MS Acquisition | SIM Mode | For highest sensitivity, monitor characteristic fragment ions of this compound (e.g., m/z 91, 105). |
Experimental Protocols
Protocol 1: Standard Operating Procedure for GC-MS Analysis of this compound
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a high-purity volatile solvent (e.g., hexane or ethyl acetate) to a final concentration in the low µg/mL to ng/mL range.
-
Use appropriate autosampler vials with clean septa.[21]
-
If the matrix is complex, consider a sample cleanup step such as Solid Phase Extraction (SPE) to remove interferences.
-
-
Instrument Setup:
-
Install a suitable GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm DB-5ms).
-
Set the GC and MS parameters according to the recommendations in Table 2.
-
Perform a system leak check to ensure integrity.[22]
-
Allow the system to stabilize until a low, steady baseline is achieved.
-
-
Analysis Sequence:
-
Begin the sequence with one or two solvent blank injections to confirm the cleanliness of the system.[17]
-
Inject a series of calibration standards to establish a calibration curve.
-
Inject the unknown samples.
-
Periodically inject a quality control (QC) standard to monitor instrument performance throughout the run.
-
-
Data Acquisition and Processing:
-
Acquire data in either Full Scan or SIM mode. For trace-level quantification, SIM mode is strongly recommended.[5]
-
Process the data using the instrument's software. Identify this compound by its retention time and mass spectrum.
-
Quantify the analyte using the calibration curve generated from the standards.
-
Protocol 2: Conceptual Derivatization Strategy for LC-MS/ESI Analysis
This protocol outlines a conceptual approach, as direct derivatization of a saturated alkane is a complex chemical challenge and not a routine procedure. It is intended for advanced users exploring novel methods.
-
Principle: The goal is to introduce an easily ionizable functional group (e.g., a tertiary amine for positive mode ESI or a carboxylic acid for negative mode ESI) onto the this compound structure.[8][9] This requires a chemical reaction to functionalize the alkane backbone, which is typically inert.
-
Hypothetical Reaction Scheme (for illustrative purposes):
-
Step 1: Functionalization (e.g., Halogenation): Introduce a reactive "handle" like a bromine atom onto the alkyl chain via a radical reaction (e.g., using N-Bromosuccinimide with a radical initiator). This step is non-trivial and may produce multiple isomers.
-
Step 2: Derivatization: Use the newly introduced functional group to attach a charge-carrying tag. For example, react the brominated this compound with a reagent containing a tertiary amine to form a quaternary ammonium salt, which is permanently charged and highly active in positive mode ESI.
-
-
LC-MS/MS Analysis of Derivative:
-
Develop an LC method (likely reverse-phase) to separate the derivatized product.
-
Optimize ESI source parameters (capillary voltage, gas flows, temperature) for the specific derivative.
-
Use tandem MS (MS/MS) to confirm the structure. The precursor ion will be the molecular ion of the derivative, and a characteristic product ion should correspond to the original this compound structure after fragmentation of the derivatizing tag.
-
References
- 1. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 2. pharmafocuseurope.com [pharmafocuseurope.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gentechscientific.com [gentechscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. academic.oup.com [academic.oup.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Derivatization for electrospray ionization-mass spectrometry. 4. Alkenes and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Derivatization in mass spectrometry-3. Alkylation (arylation) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. agilent.com [agilent.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. Multiple testing issues in discriminating compound-related peaks and chromatograms from high frequency noise, spikes and solvent-based noise in LC-MS data sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. bitesizebio.com [bitesizebio.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. imserc-test.wcas.northwestern.edu [imserc-test.wcas.northwestern.edu]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: 3-Phenyldecane Isomer Analysis
Welcome to the technical support center for resolving co-elution issues with 3-Phenyldecane isomers. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the chromatographic separation of these isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound I should be aware of?
A1: this compound has a single chiral center at the C3 position, which gives rise to a pair of enantiomers: (R)-3-Phenyldecane and (S)-3-Phenyldecane. These isomers are non-superimposable mirror images and will have identical physical properties in an achiral environment, making their separation challenging on standard chromatographic columns.[1] You may also encounter positional isomers (e.g., 2-Phenyldecane, 4-Phenyldecane) if the synthesis mixture is not pure.
Q2: Why is it difficult to separate this compound enantiomers?
A2: Enantiomers possess identical physical and chemical properties in an achiral setting.[2] Standard chromatographic techniques, such as reversed-phase HPLC with a C18 column, rely on differences in physicochemical properties like polarity to achieve separation. Since enantiomers do not differ in this regard, they typically co-elute. To separate them, a chiral environment must be introduced, either through a chiral stationary phase (CSP) or a chiral mobile phase additive.[2]
Q3: What is the first step to confirm co-elution of isomers?
A3: Before modifying your method, it's crucial to confirm that you are indeed facing a co-elution problem.[3] Look for signs of asymmetry in your peak, such as shoulders or tailing.[4][5] If you are using a diode array detector (DAD) or a mass spectrometer (MS), you can assess peak purity. A consistent UV spectrum or mass-to-charge ratio across the entire peak suggests purity, while variations indicate the presence of multiple co-eluting compounds.[4][6]
Q4: Can I use Gas Chromatography (GC) to separate this compound isomers?
A4: Gas chromatography is a viable technique for analyzing this compound. However, to separate the enantiomers, a chiral stationary phase is necessary.[1] For positional isomers, a high-polarity column or a liquid crystalline stationary phase might provide the required selectivity.[7][8] Optimizing the oven temperature program, such as using a slower ramp rate, can also significantly improve the resolution of closely eluting isomers.[2][8]
Q5: Are there advanced chromatographic techniques that can help with this separation?
A5: Yes, Supercritical Fluid Chromatography (SFC) is a powerful technique for isomer separation, including chiral separations.[9][10] SFC often uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster and more efficient separations compared to HPLC.[11][12] It is particularly well-suited for the separation of stereoisomers.[9]
Troubleshooting Guides
Issue 1: A single, symmetrical peak is observed, but co-elution of enantiomers is suspected.
System: High-Performance Liquid Chromatography (HPLC) with a standard C18 column.
Troubleshooting Workflow:
Caption: Workflow for addressing suspected enantiomeric co-elution.
Detailed Steps:
-
Confirm Co-elution: As outlined in the FAQs, use a DAD or MS detector to check for peak purity. If these detectors are unavailable, proceed with the assumption of co-elution based on the sample's synthetic route.
-
Introduce Chiral Recognition: Since enantiomers have identical properties in an achiral environment, a chiral selector is required for separation.[13]
-
Option A: Chiral Stationary Phase (CSP): This is the most common and effective approach.[2] For compounds like this compound, polysaccharide-based chiral columns are often a good starting point.
-
Option B: Chiral Mobile Phase Additive: Adding a chiral selector, such as a cyclodextrin derivative, to the mobile phase can induce temporary diastereomeric complexes that can be separated on a standard achiral column.[3]
-
-
Optimize the Chiral Method: Once a chiral method is in place, optimize parameters such as mobile phase composition (e.g., the ratio of hexane to alcohol in normal phase, or organic modifier in reversed-phase) and column temperature to maximize resolution.
Issue 2: Poor resolution between positional isomers of Phenyldecane (e.g., this compound and 4-Phenyldecane).
System: Gas Chromatography (GC) with a non-polar column (e.g., DB-1).
Troubleshooting Workflow:
Caption: Workflow for improving the separation of positional isomers.
Detailed Steps:
-
Optimize Temperature Program: Modifying the oven temperature program is a powerful tool for improving the resolution of closely eluting compounds.[8]
-
Lower the Initial Temperature: Starting at a lower temperature can increase the interaction of early-eluting isomers with the stationary phase.[8]
-
Reduce the Ramp Rate: A slower temperature ramp (e.g., from 10°C/min to 5°C/min) provides more time for the isomers to interact differently with the stationary phase, which can enhance resolution.[8]
-
-
Change the Stationary Phase: If temperature optimization is insufficient, the selectivity of the column is likely the limiting factor.
-
Increase Polarity: Switching from a non-polar to a mid- or high-polarity stationary phase can alter the elution order and improve separation. Phases containing cyanopropylphenyl groups can offer unique selectivity for aromatic compounds.[8]
-
Liquid Crystalline Phases: For very similar positional isomers, liquid crystalline stationary phases can provide exceptionally high selectivity.[7]
-
Experimental Protocols
Protocol 1: Chiral Separation of this compound Enantiomers by HPLC
This protocol provides a starting point for the separation of (R)- and (S)-3-Phenyldecane using a polysaccharide-based chiral stationary phase.
-
Column: A chiral column with a cellulose or amylose-based stationary phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio would be 99:1 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
Optimization Strategy: If co-elution occurs, adjust the percentage of the polar modifier (IPA). Decreasing the IPA concentration will generally increase retention times and may improve resolution.
Protocol 2: Separation of Phenyldecane Positional Isomers by GC
This protocol provides a starting point for the separation of positional isomers of Phenyldecane.
-
Column: A mid-to-high polarity capillary column (e.g., 50% Phenyl - 50% Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Detector (FID) Temperature: 300°C.
-
Injection Mode: Split (50:1).
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp at 5°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
Optimization Strategy: If resolution is poor, decrease the temperature ramp rate (e.g., to 2-3°C/min) to enhance separation.
Data Presentation
Table 1: Example Data for Chiral HPLC Method Development
| Mobile Phase (Hexane:IPA) | Retention Time (R-isomer) (min) | Retention Time (S-isomer) (min) | Resolution (Rs) |
| 99:1 | 8.2 | 8.5 | 1.2 |
| 98:2 | 7.5 | 7.7 | 1.0 |
| 95:5 | 6.1 | 6.2 | 0.8 |
Table 2: Example Data for GC Temperature Program Optimization
| Ramp Rate (°C/min) | Retention Time (this compound) (min) | Retention Time (4-Phenyldecane) (min) | Resolution (Rs) |
| 10 | 12.5 | 12.5 (co-eluting) | 0.0 |
| 5 | 15.1 | 15.3 | 1.4 |
| 2 | 18.3 | 18.7 | 1.8 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. vurup.sk [vurup.sk]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Technical Support Center: Trace Level Analysis of 3-Phenyldecane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and analysis of 3-Phenyldecane at trace levels. It is intended for researchers, scientists, and drug development professionals familiar with analytical chemistry principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation
Q1: What is the recommended sample preparation technique for extracting this compound from a complex matrix?
A1: For trace-level analysis of a nonpolar compound like this compound, Solid-Phase Extraction (SPE) is a highly effective and recommended technique for sample cleanup and concentration. A normal-phase sorbent is typically suitable for isolating nonpolar analytes.
Q2: I am experiencing low recovery of this compound after SPE. What are the possible causes and solutions?
A2: Low recovery can stem from several factors. Here is a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Sorbent | Ensure the sorbent polarity is appropriate. For this compound, a nonpolar or slightly polar sorbent like C18 or a silica-based sorbent is often a good starting point. |
| Incomplete Elution | The elution solvent may not be strong enough to desorb this compound from the sorbent. Increase the polarity of the elution solvent or use a solvent mixture. |
| Sample Overload | Exceeding the capacity of the SPE cartridge can lead to analyte breakthrough during sample loading. Reduce the sample volume or use a cartridge with a larger sorbent bed. |
| Channeling | If the sample or solvents are passed through the cartridge too quickly, it can lead to poor interaction between the analyte and the sorbent. Ensure a consistent and slow flow rate. |
| Matrix Effects | Co-extracted matrix components can interfere with the analysis. Consider a more rigorous wash step or a different sorbent to improve cleanup.[1] |
Q3: Can I use liquid-liquid extraction (LLE) for this compound?
A3: Yes, LLE is a viable alternative to SPE. Use a nonpolar solvent such as hexane or dichloromethane for extraction from aqueous matrices. However, LLE may be less efficient for complex matrices and can generate more solvent waste.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Q4: What are the recommended GC-MS parameters for this compound analysis?
A4: The following table provides a good starting point for method development. Optimization will be required based on your specific instrument and sample matrix.
| Parameter | Recommendation |
| GC Column | A nonpolar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is recommended. |
| Injector Temperature | 250 - 280 °C |
| Oven Temperature Program | Initial temperature of 60-80°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C. |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min. |
| MS Ion Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Scan Mode | For trace-level analysis, Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity. |
Q5: I am observing poor peak shape (e.g., tailing or fronting) for this compound. What should I do?
A5: Poor peak shape is a common issue in GC analysis. The following diagram illustrates a troubleshooting workflow for this problem.
Caption: Troubleshooting workflow for poor GC peak shape.
Q6: I am not detecting this compound, or the signal is very low. What are the potential reasons?
A6: This could be due to a variety of factors, from sample preparation to instrument settings.
Caption: Troubleshooting workflow for low or no analyte signal.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the water sample (e.g., 100-500 mL) onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a methanol/water mixture (e.g., 10:90 v/v) to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the this compound from the cartridge with 5-10 mL of a nonpolar solvent like hexane or dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis of this compound
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Chromatographic Separation:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless mode at 250°C.
-
Oven Program: 70°C for 2 min, then ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at 1.2 mL/min.
-
-
Mass Spectrometric Detection:
-
Ion Source Temperature: 230°C.
-
Ionization: EI at 70 eV.
-
Mode: SIM. Monitor characteristic ions for this compound (e.g., m/z 91, 105, 119).
-
-
Data Analysis: Quantify this compound using a calibration curve prepared from certified reference standards.
Quantitative Data Summary
The following tables provide an example of method validation data that should be generated during method development.
Table 1: Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L |
| Precision (%RSD, n=6) | < 10% |
| Accuracy (% Recovery) | 85-110% |
Table 2: Recovery of this compound from Spiked Water Samples
| Spike Level (µg/L) | Mean Recovery (%) | %RSD (n=3) |
| 0.5 | 92.5 | 7.8 |
| 5.0 | 98.2 | 5.1 |
| 50 | 101.7 | 3.5 |
Visualization of Experimental Workflow
Caption: Overall experimental workflow for this compound analysis.
References
Minimizing degradation of 3-Phenyldecane during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 3-phenyldecane during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during sample preparation a concern?
A1: this compound is a non-polar, high-molecular-weight aromatic hydrocarbon. Like other long-chain alkylbenzenes (LCABs), it can be susceptible to degradation under certain experimental conditions, leading to inaccurate quantification and misinterpretation of results.[1][2] Key factors that can induce degradation include exposure to excessive heat, strong acidic or basic conditions, oxidizing agents, and UV light.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are believed to involve the alkyl chain and the aromatic ring. These include:
-
Oxidation: The alkyl chain is susceptible to oxidation, which can lead to the formation of hydroperoxides, alcohols, ketones, and carboxylic acids. The benzylic position (the carbon atom attached to the phenyl group) is particularly prone to oxidation.
-
Thermal Degradation: At elevated temperatures, the C-C bonds in the alkyl chain can break, leading to fragmentation of the molecule.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the degradation of the molecule. While specific studies on this compound are limited, other aromatic hydrocarbons are known to undergo photodegradation.[3]
-
Microbial Degradation: Certain microorganisms can metabolize this compound, typically by oxidizing the alkyl chain.[1]
Q3: What are the most common signs of this compound degradation in an analytical run?
A3: Signs of degradation can include:
-
Reduced peak area/height: A decrease in the signal for this compound compared to a reference standard or previous runs.
-
Appearance of unexpected peaks: The presence of new peaks in the chromatogram, which may correspond to degradation products.
-
Peak tailing or fronting: Changes in peak shape can sometimes indicate the presence of co-eluting degradation products or interaction of degradants with the analytical column.
-
Inconsistent results: Poor reproducibility of quantitative measurements across replicate samples.
Q4: How should I store this compound standards and samples to minimize degradation?
A4: For optimal stability, store this compound standards and prepared samples in amber glass vials with Teflon-lined caps at low temperatures, preferably at -20°C or below. To prevent oxidation, it is recommended to purge the vials with an inert gas like nitrogen or argon before sealing. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the sample preparation of this compound.
Issue 1: Low recovery of this compound after extraction.
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | - Ensure the chosen extraction solvent (e.g., hexane, dichloromethane) is of high purity and appropriate for the non-polar nature of this compound.- Increase the solvent-to-sample ratio.- For liquid-liquid extraction (LLE), increase the mixing time or use a more vigorous mixing technique.- For solid-phase extraction (SPE), ensure the cartridge has been properly conditioned and is not overloaded. Consider a different sorbent material if poor retention is suspected. |
| Analyte Adsorption | - Use silanized glassware to minimize adsorption to active sites on glass surfaces.- Ensure all transfer steps are minimized. |
| Degradation during solvent evaporation | - Evaporate the solvent under a gentle stream of nitrogen at a low temperature (e.g., < 30°C).- Avoid evaporating the sample to complete dryness. Reconstitute in a suitable solvent immediately after evaporation. |
Issue 2: Appearance of unknown peaks in the chromatogram.
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation | - De-gas all solvents prior to use.- Handle samples under an inert atmosphere (e.g., nitrogen or argon) whenever possible.- Avoid excessive exposure to air, especially at elevated temperatures. |
| Thermal Degradation | - Keep sample processing temperatures as low as possible.- If using techniques like Soxhlet extraction, ensure the temperature does not exceed the stability threshold of this compound.- Check the temperature of the GC inlet and transfer lines to ensure they are not excessively high. |
| Contamination | - Use high-purity solvents and reagents.- Thoroughly clean all glassware and equipment.- Run a solvent blank to identify any potential sources of contamination. |
Quantitative Data on this compound Stability
Disclaimer: Direct quantitative kinetic data for the degradation of this compound under various stress conditions is limited in publicly available literature. The following tables provide estimated degradation percentages based on general knowledge of long-chain alkylbenzenes and related aromatic hydrocarbons. These values should be used as a guideline for experimental design and not as absolute degradation rates. Actual degradation will depend on the specific experimental conditions.
Table 1: Estimated Degradation of this compound under Different pH Conditions
| Stress Condition | Temperature (°C) | Duration (hours) | Estimated Degradation (%) | Potential Degradation Products |
| 0.1 M HCl | 60 | 24 | < 5% | Minimal degradation expected |
| Neutral (pH 7) | 60 | 24 | < 2% | Minimal degradation expected |
| 0.1 M NaOH | 60 | 24 | < 5% | Minimal degradation expected |
Table 2: Estimated Degradation of this compound under Thermal and Photolytic Stress
| Stress Condition | Temperature (°C) | Duration (hours) | Estimated Degradation (%) | Potential Degradation Products |
| Thermal | 80 | 48 | 5 - 15% | Shorter chain alkylbenzenes, fragmented hydrocarbons |
| Photolytic (UV-A/UV-B) | Ambient | 24 | 10 - 25% | Oxidized products (ketones, alcohols), polymeric species |
Table 3: Estimated Degradation of this compound under Oxidative Stress
| Stress Condition | Temperature (°C) | Duration (hours) | Estimated Degradation (%) | Potential Degradation Products |
| 3% H₂O₂ | Ambient | 24 | 15 - 30% | Phenyl decanones, phenyl decanols, benzoic acid derivatives |
Experimental Protocols
Protocol 1: Extraction of this compound from a Liquid Matrix (e.g., Water)
-
Sample Collection: Collect the liquid sample in a pre-cleaned amber glass bottle.
-
pH Adjustment: If necessary, adjust the pH of the sample to near neutral (pH 6.5-7.5) using dilute HCl or NaOH.
-
Extraction:
-
Transfer a known volume of the sample to a separatory funnel.
-
Add an appropriate volume of a high-purity, non-polar solvent (e.g., hexane or dichloromethane).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Collect the organic (lower or upper, depending on the solvent) layer.
-
Repeat the extraction two more times with fresh solvent.
-
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentration: Decant the dried extract and concentrate it to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Analysis: The sample is now ready for GC-MS or HPLC analysis.
Protocol 2: GC-MS Analysis of this compound
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Injector:
-
Mode: Splitless
-
Temperature: 280°C
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Final Hold: Hold at 300°C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for this compound include m/z 91, 105, and 119.
-
Protocol 3: HPLC Analysis of this compound
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 85:15 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detection at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: A general workflow for the preparation and analysis of this compound samples.
Caption: Potential degradation pathways of this compound under common stress conditions.
References
Calibration curve issues in 3-Phenyldecane quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of 3-Phenyldecane using calibration curves.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound is non-linear. What are the common causes?
A1: Non-linearity in your calibration curve can stem from several sources. The most common issues include:
-
Exceeding the linear dynamic range of the detector: At high concentrations, the detector response may become saturated, leading to a plateau in the calibration curve.
-
Errors in standard preparation: Inaccurate serial dilutions or instability of the standards can introduce significant error. This compound, as a volatile organic compound, requires careful handling to prevent evaporation.
-
Active sites in the GC system: The injector liner, packing material, or the column itself can have active sites that adsorb the analyte, particularly at low concentrations. This can lead to peak tailing and a non-linear response.
-
Matrix effects: Components in your sample matrix can interfere with the ionization of this compound in the mass spectrometer, causing either suppression or enhancement of the signal.
Q2: What is a suitable internal standard for this compound analysis?
A2: A good internal standard should be chemically similar to the analyte but not present in the samples. For this compound, suitable internal standards include deuterated aromatic compounds or other long-chain alkylbenzenes that are not expected in your samples. Commonly used internal standards for similar analyses include 1-phenylnonane and 1-phenylpentadecane. Deuterated forms of polycyclic aromatic hydrocarbons (PAHs) like naphthalene-d8 or phenanthrene-d10 can also be considered.[1][2]
Q3: How should I prepare my this compound analytical standards?
A3: Due to its volatility, proper preparation and storage of this compound standards are crucial.
-
Solvent: Use a high-purity, volatile solvent in which this compound is readily soluble, such as hexane or dichloromethane.
-
Technique: Prepare a stock solution and perform serial dilutions to create your calibration standards. Use calibrated volumetric flasks and gas-tight syringes.
-
Storage: Store standards in amber glass vials with PTFE-lined caps to minimize photodegradation and evaporative losses. It is recommended to store them at a low temperature, such as 4°C. For long-term storage, freezing under an inert atmosphere may be necessary. Prepare fresh working standards frequently.
Q4: What are "matrix effects" and how can I mitigate them?
A4: Matrix effects are the alteration of analyte response due to interfering components in the sample matrix. These interferences can co-elute with this compound and affect its ionization in the MS source, leading to inaccurate quantification.
To mitigate matrix effects:
-
Matrix-matched calibration: Prepare your calibration standards in a blank matrix that is free of this compound but otherwise identical to your samples.
-
Sample cleanup: Employ sample preparation techniques like solid-phase extraction (SPE) to remove interfering components before GC-MS analysis.
-
Use of an appropriate internal standard: A good internal standard that experiences similar matrix effects as the analyte can help to compensate for signal suppression or enhancement.
Troubleshooting Guides
Issue 1: Poor Linearity of the Calibration Curve (Low R² value)
You are experiencing a poor correlation coefficient (e.g., R² < 0.99) for your this compound calibration curve.
Caption: Troubleshooting workflow for poor calibration curve linearity.
-
Standard Re-preparation and Analysis:
-
Prepare a fresh stock solution of this compound and a new set of calibration standards using a recently opened bottle of high-purity solvent.
-
Ensure all glassware is scrupulously clean.
-
Analyze the new set of standards using the same GC-MS method.
-
Evaluation: If linearity improves to R² ≥ 0.995, the original issue was likely related to standard degradation or preparation errors.
-
-
Instrument Activity Check:
-
If fresh standards do not resolve the issue, inspect the GC inlet.
-
Action: Replace the injector liner and septum. Trim the first 10-15 cm of the analytical column.
-
Re-install the column and perform a leak check.
-
Re-analyze the fresh calibration standards.
-
Evaluation: If linearity is now acceptable, active sites in the injector or column contamination were the likely cause.
-
-
Matrix Effect Evaluation:
-
If the problem persists, prepare a set of matrix-matched calibration standards.
-
Action: Obtain a blank matrix (e.g., soil, water) that is free of this compound.
-
Spike the blank matrix with the same concentrations of this compound as your solvent-based standards.
-
Process these matrix-matched standards through your entire sample preparation procedure.
-
Analyze the extracted matrix-matched standards.
-
Evaluation: If the matrix-matched calibration curve is linear, this indicates that components in the sample matrix are causing the non-linear response. Future analyses should use matrix-matched calibration.
-
| Condition | Correlation Coefficient (R²) | Observation | Likely Cause |
| Initial Analysis | 0.982 | Non-linear curve | Unknown |
| Fresh Standards | 0.998 | Linear curve | Standard degradation/preparation error |
| After Inlet Maintenance | 0.997 | Linear curve | GC inlet/column activity |
| Matrix-Matched Standards | 0.996 | Linear curve | Matrix effects |
Issue 2: Inconsistent Peak Areas for the Internal Standard
The peak area of your internal standard (IS) is varying significantly across your calibration standards and samples, leading to poor precision.
Caption: Troubleshooting workflow for inconsistent internal standard peak areas.
-
Verification of IS Addition:
-
Prepare a set of standards and add the internal standard, paying close attention to pipetting/dispensing technique to ensure a consistent volume is added to each vial.
-
Evaluation: If the IS peak area stabilizes, the issue was with the addition of the IS.
-
-
Assessment of IS Co-elution:
-
Inject a blank matrix extract (without IS) and a blank matrix extract spiked only with the IS.
-
Action: Compare the chromatograms at the retention time of the IS.
-
Evaluation: If a peak is present in the unspiked blank matrix at the IS retention time, there is co-elution with a matrix component. Consider modifying the chromatographic method to improve resolution or select a different internal standard.
-
-
Evaluation of IS Stability:
-
Prepare a fresh stock solution of the internal standard.
-
Re-prepare a set of calibration standards using the fresh IS solution.
-
Evaluation: If the IS peak area is now consistent, the original IS solution may have degraded or evaporated.
-
| Internal Standard | IS Peak Area RSD (%) in Cal. Standards | Observation | Action Taken | Result |
| 1-Phenylnonane (Old Soln.) | 15.2 | High variability | Prepared fresh IS solution | RSD improved to 3.1% |
| Naphthalene-d8 | 4.5 | Consistent | None | Acceptable |
| Phenanthrene-d10 | 18.9 | High variability in matrix | Checked for co-elution | Interference found, switched to different IS |
Example Experimental Protocol: Quantification of this compound in Soil
This protocol is a representative method based on the analysis of structurally similar long-chain alkylbenzenes.[1][2]
1. Sample Preparation (Solid-Phase Extraction)
-
Weigh 10 g of homogenized soil into a centrifuge tube.
-
Spike with 50 µL of a 1 µg/mL internal standard solution (e.g., 1-phenylnonane in methanol).
-
Add 10 mL of acetone and vortex for 1 minute.
-
Add 10 mL of hexane and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Collect the hexane supernatant.
-
Repeat the hexane extraction and combine the supernatants.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
2. GC-MS Analysis
-
GC System: Agilent 7890B GC or equivalent.
-
MS System: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 280°C.
-
Oven Program: 70°C for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.
-
Carrier Gas: Helium at 1.2 mL/min.
-
MSD Parameters:
-
Ion Source: Electron Impact (EI), 70 eV, 230°C.
-
Quadrupole: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions for this compound: m/z 91 (quantifier), 105, 119 (qualifiers).
-
Ions for 1-Phenylnonane (IS): m/z 91 (quantifier), 105, 204 (qualifiers).
-
3. Calibration
-
Prepare a series of calibration standards of this compound in hexane, ranging from 10 ng/mL to 2000 ng/mL.
-
Spike each calibration standard with the internal standard at a constant concentration (e.g., 100 ng/mL).
-
Generate a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration of this compound.
-
A linear regression with R² ≥ 0.995 is considered acceptable.
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Calibration Range | 10 - 2000 ng/mL |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Recovery) | 85 - 110% |
| Precision (% RSD) | < 10% |
References
Technical Support Center: Analysis of 3-Phenyldecane in Biological Fluids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of 3-Phenyldecane in biological fluids. The information provided is based on established methodologies for the analysis of non-polar, hydrophobic compounds in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1] For this compound, a non-polar compound, the primary sources of matrix effects in biological fluids like plasma or serum are endogenous phospholipids and proteins.[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[2][3]
Q2: Which sample preparation technique is most suitable for minimizing matrix effects for this compound?
A: The choice of sample preparation is critical for removing interfering matrix components. For a hydrophobic compound like this compound, several techniques can be effective:
-
Protein Precipitation (PPT): A simple and fast method, but it may not remove all phospholipids, which are a major source of matrix effects.[4][5]
-
Liquid-Liquid Extraction (LLE): Offers a higher degree of sample cleanup by partitioning this compound into an immiscible organic solvent, leaving polar interferences in the aqueous phase.[4][5][6]
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by utilizing a stationary phase to selectively retain and elute this compound, effectively removing a broad range of interferences.[5]
The optimal technique will depend on the required sensitivity and the complexity of the matrix.
Q3: How can I assess the extent of matrix effects in my assay?
A: The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked matrix sample to that of a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[2]
Q4: What are the recommended LC-MS/MS parameters for this compound analysis?
A: For a non-polar compound like this compound, a reversed-phase liquid chromatography (RPLC) method is suitable.[7] Electrospray ionization (ESI) in positive ion mode is a common choice for similar aromatic hydrocarbons. However, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects and may be a viable alternative.[2]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | Matrix components co-eluting with the analyte. | Improve chromatographic separation by optimizing the gradient, mobile phase composition, or using a different column chemistry. Enhance sample cleanup to remove interfering substances. |
| High Variability in Results | Inconsistent matrix effects between samples. | Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound to compensate for variations. Ensure consistent sample preparation across all samples. |
| Low Analyte Recovery | Inefficient extraction from the biological matrix. | Optimize the sample preparation protocol. For LLE, adjust the pH and choice of organic solvent.[6] For SPE, select an appropriate sorbent and optimize wash and elution steps. |
| Significant Ion Suppression | High concentration of co-eluting matrix components, particularly phospholipids. | Implement a more rigorous sample cleanup method such as SPE or a specific phospholipid removal product. Dilute the sample extract before injection, though this may compromise sensitivity.[8] |
| Instrument Contamination/Carryover | Adsorption of the hydrophobic analyte to LC components. | Use a strong organic solvent in the mobile phase and needle wash to ensure complete elution and cleaning. Monitor for carryover by injecting blank samples after high-concentration samples.[7] |
Quantitative Data Summary
The following table summarizes expected performance data for different sample preparation techniques based on the analysis of similar hydrophobic compounds in plasma. Note: This data is illustrative and actual results for this compound may vary.
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (Ion Suppression %) | Relative Standard Deviation (RSD %) |
| Protein Precipitation (PPT) | 85 - 95 | 30 - 50 | < 15 |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 10 - 30 | < 10 |
| Solid-Phase Extraction (SPE) | 90 - 105 | < 10 | < 5 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: Pipette 100 µL of biological fluid (e.g., plasma, serum) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution.
-
Protein Precipitation (Optional but Recommended): Add 300 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a new tube.
-
Extraction: Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or hexane). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of biological fluid, add the internal standard and 400 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Overview of the analytical workflow for this compound.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. Matrix Effects in LSMS Analysis of Plasma Samples - Chromatography Forum [chromforum.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pollution Markers: Linear Alkylbenzenes, Hopanes, and Steranes
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of environmental pollutants are paramount for effective remediation strategies and understanding the impact of anthropogenic activities. Molecular markers serve as chemical fingerprints, providing valuable insights into the source and extent of contamination. This guide offers an objective comparison of three widely used classes of pollution markers: Linear Alkylbenzenes (LABs), hopanes, and steranes, supported by experimental data and detailed analytical protocols. While the initial topic of interest was 3-phenyldecane, the available scientific literature more robustly supports the validation and application of these three marker classes.
Comparative Performance of Pollution Markers
The selection of an appropriate pollution marker depends on the specific application, the nature of the suspected pollution, and the environmental matrix being investigated. The following table summarizes the key performance characteristics of LABs, hopanes, and steranes.
| Feature | Linear Alkylbenzenes (LABs) | Hopanes | Steranes |
| Primary Source | Industrial and domestic wastewater (remnants from the production of linear alkylbenzene sulfonate detergents).[1] | Crude oil and petroleum products.[2] | Crude oil, with specific isomers indicating contributions from marine (algal) or terrestrial (higher plant) organic matter.[3] |
| Typical Applications | Tracing sewage and wastewater contamination in aquatic environments.[1][4] | Identifying the source of oil spills, assessing the maturity of petroleum, and as a conservative tracer for the weathering of oil.[2] | Source apportionment of organic matter, oil-source rock correlation, and assessing the maturity of petroleum.[3] |
| Environmental Stability | Undergo aerobic biodegradation. The ratio of internal to external isomers can indicate the degree of degradation. | Highly resistant to biodegradation and weathering, making them persistent environmental markers.[2][5] | Generally resistant to biodegradation, with some lower molecular weight steranes showing susceptibility to degradation over long periods.[5] |
| Typical Concentration Ranges in Polluted Sediments | 88.3 to 256 ng/g dry weight.[6] | Can exceed 75 ng/g in sediments contaminated with crude oil. | Variable, dependent on the level and source of contamination. |
| Typical Concentration Ranges in Polluted Waters | Can range from µg/L to mg/L in contaminated waters. | Not typically measured in water due to low solubility. | Not typically measured in water due to low solubility. |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS).[4][7] | Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] | Gas Chromatography-Mass Spectrometry (GC-MS) or Tandem Mass Spectrometry (GC-MS/MS) for enhanced selectivity.[10][11] |
| Method Detection Limits (Sediment) | Approximately 200 ng for 1 g of dry sample for individual LAB compounds.[4] | 0.2-0.7 ng for individual hopanes (in aerosol samples, indicative of sensitivity).[2] | Not explicitly found, but GC-MS/MS offers high sensitivity for low-concentration isomers.[10][11] |
Experimental Protocols
Accurate and reproducible data are contingent on robust analytical methodologies. The following sections provide detailed protocols for the analysis of LABs, hopanes, and steranes in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation: Extraction and Fractionation
For Sediment Samples:
-
Soxhlet Extraction:
-
Mix 10 g of dried sediment with 250 mL of dichloromethane (DCM).
-
Extract for 8-10 hours in a Soxhlet apparatus.[12]
-
Concentrate the extract using a rotary evaporator.
-
-
Column Chromatography Cleanup and Fractionation:
-
Prepare a chromatography column with activated silica gel.
-
Apply the concentrated extract to the column.
-
Elute with hexane to obtain the aliphatic hydrocarbon fraction (containing hopanes and steranes).
-
Subsequently, elute with a mixture of hexane and DCM to collect the aromatic fraction (containing LABs).[12]
-
For Water Samples (primarily for LABs):
-
Liquid-Liquid Extraction:
-
Acidify the water sample to pH <2.
-
Extract three times with DCM in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract using a rotary evaporator.
-
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and sample matrix.
For Linear Alkylbenzenes (LABs):
-
Gas Chromatograph: Agilent 5890 Series II or equivalent.[4]
-
Column: 60 m x 0.25 mm ID, 0.25 µm film thickness DB-5 column.[4]
-
Carrier Gas: Helium at a flow rate of 2 mL/min.[1]
-
Oven Temperature Program:
-
Mass Spectrometer:
For Hopanes and Steranes:
-
Gas Chromatograph: Agilent 7890B or equivalent.[13]
-
Column: 30 m or 60 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methyl siloxane capillary column (e.g., HP-5).[14]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[13]
-
Oven Temperature Program:
-
Initial temperature: 40°C.
-
Ramp to 300°C at 4°C/min and hold for 15 minutes.[13]
-
-
Mass Spectrometer:
Logical Workflow for Pollution Marker Selection
The selection of an appropriate pollution marker is a critical step in environmental forensics and pollution assessment. The following diagram illustrates a decision-making workflow to guide researchers in choosing the most suitable marker based on the suspected source of pollution and the environmental matrix.
Caption: Decision workflow for selecting a pollution marker.
References
- 1. ftp.sccwrp.org [ftp.sccwrp.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ftp.sccwrp.org [ftp.sccwrp.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. waters.com [waters.com]
- 12. Making sure you're not a bot! [mostwiedzy.pl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. episodes.org [episodes.org]
Data Presentation: A Comparative Analysis of Analytical Techniques
A Comprehensive Guide to Analytical Methods for 3-Phenyldecane Quantification
For researchers, scientists, and drug development professionals engaged in studies involving this compound, accurate and reliable quantification is paramount. This guide provides a detailed comparison of the primary analytical techniques employed for the determination of this compound and its isomers: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). This comparison is based on methodologies validated for structurally similar long-chain alkylbenzenes and aromatic hydrocarbons, providing a robust framework for method selection and development.
The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of GC-MS, GC-FID, and HPLC-UV for the quantification of long-chain alkylbenzenes, offering a clear comparison to guide your choice.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) |
| Linearity (R²) | > 0.999[1] | > 0.999[1] | 0.991 - 0.996 (for PAHs)[2] |
| Limit of Detection (LOD) | 1.73 - 1.76 ng/g (for phenyl-C10 isomers in sediment)[1] | 7.6 x 10⁻⁵ M (for decyl benzene)[3] | 0.01 - 0.51 ppb (for PAHs in water)[2][4] |
| Limit of Quantification (LOQ) | Not explicitly stated, but derivable from MDL | 3.3 x 10⁻⁴ M (for decyl benzene) | 0.03 - 1.71 ppb (for PAHs in water)[2][4] |
| Accuracy (% Recovery) | Not explicitly stated | 98.59 - 99.8%[3] | 78 - 100% (for PAHs in water)[2][4] |
| Precision (%RSD) | Not explicitly stated | < 0.7%[3] | Not explicitly stated |
| Selectivity | High (based on mass-to-charge ratio)[1] | Moderate (based on retention time) | Moderate (based on retention time and UV absorbance) |
| Typical Run Time | ~85 minutes[1] | Dependent on temperature program | ~20 minutes[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for GC-MS, GC-FID, and HPLC-UV analysis of long-chain alkylbenzenes.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly selective and sensitive, making it suitable for the identification and quantification of this compound in complex matrices. The following protocol is adapted from a standard operating procedure for the analysis of long-chain alkylbenzenes in marine sediment.[1]
1. Instrumentation:
-
Gas Chromatograph: Agilent 6890 or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.
-
Analytical Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness DB-5 fused silica capillary column.[1]
2. Chromatographic Conditions:
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 120°C at 15°C/min, then ramp to 300°C at 5°C/min, and hold for 20 minutes.
-
Transfer Line Temperature: 285°C.[1]
-
Ion Source Temperature: 250°C.[1]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[1]
-
Scan Range: 50-500 amu.[1]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent like hexane or dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Preparation: Samples should be extracted using an appropriate technique (e.g., Soxhlet extraction for solid samples) and cleaned up if necessary (e.g., using silica gel chromatography) to remove interfering matrix components.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and cost-effective technique for the quantification of hydrocarbons. It offers excellent precision and a wide linear range. The following protocol is based on a method for the analysis of linear alkylbenzenes in detergents.[3]
1. Instrumentation:
-
Gas Chromatograph: Varian 3300 or equivalent, equipped with a flame ionization detector.
-
Analytical Column: VF-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).[3]
2. Chromatographic Conditions:
-
Carrier Gas: Nitrogen at a flow rate of 2.5 mL/min.[3]
-
Injector Temperature: 250°C.[3]
-
Detector Temperature: 275°C.[3]
-
Oven Temperature: Isothermal at 180°C.[3]
-
Injection Volume: 0.25 µL.[3]
3. Standard and Sample Preparation:
-
Follow the same procedure as for GC-MS.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Reversed-phase HPLC-UV is a versatile technique for the analysis of aromatic compounds. The following protocol is based on a method for the quantification of 6-phenyltetradecane in sediment.[5]
1. Instrumentation:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and UV detector.
-
Analytical Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).[5]
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 225 nm.[5]
-
Injection Volume: 20 µL.[5]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution in the mobile phase to concentrations ranging from 0.1 µg/mL to 10 µg/mL.[5]
-
Sample Preparation: For sediment samples, Soxhlet extraction with dichloromethane is recommended, followed by cleanup using solid-phase extraction (SPE) with silica gel cartridges.[5]
Mandatory Visualization
To visually represent the logical flow of the analytical processes, the following diagrams have been generated using the DOT language.
References
- 1. Validation of HPLC method for determination of priority polycyclic aromatichydrocarbons (PAHS) in waste water and sediments | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 4. primescholars.com [primescholars.com]
- 5. Determination of Polycyclic Aromatic Hydrocarbon Content in Garden Herbal Plants Using Liquid Chromatographic Analysis (HPLC-FL) | MDPI [mdpi.com]
3-Phenyldecane in the Environment: A Comparative Analysis with Other Alkylbenzenes
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the environmental profile of 3-phenyldecane in comparison to other significant alkylbenzenes. This report synthesizes available data on their environmental fate, toxicity, and bioaccumulation potential, providing a crucial resource for environmental risk assessment.
Alkylbenzenes, a class of aromatic hydrocarbons, are widespread in the environment due to their extensive use in industrial processes and as components of fuels and solvents. Among these, this compound, a member of the linear alkylbenzene (LAB) family, is of particular interest due to its use as a precursor in the manufacturing of detergents. This guide provides a comparative analysis of this compound against other environmentally relevant alkylbenzenes, including the well-studied BTEX compounds (Benzene, Toluene, Ethylbenzene, and Xylene) and other linear alkylbenzenes with varying alkyl chain lengths.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental fate of an organic compound is largely governed by its physicochemical properties. Key parameters such as water solubility, vapor pressure, and the octanol-water partition coefficient (Log Kow) determine its distribution in air, water, and soil, as well as its potential to be taken up by living organisms.
This compound, with its long alkyl chain, is characterized by low water solubility and high lipophilicity, as indicated by its high Log Kow value. This suggests a tendency to adsorb to soil and sediment and a potential for bioaccumulation in aquatic organisms. In contrast, shorter-chain alkylbenzenes like benzene and toluene are more water-soluble and volatile, leading to a greater presence in the atmosphere and a lower potential for bioaccumulation.
Table 1: Comparison of Physicochemical Properties of Selected Alkylbenzenes
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Water Solubility (mg/L) | Vapor Pressure (Pa) | Log Kow |
| Benzene | C₆H₆ | 78.11 | 1790 at 25°C | 12660 at 25°C | 2.13 |
| Toluene | C₇H₈ | 92.14 | 526 at 20°C | 3800 at 25°C | 2.73 |
| Ethylbenzene | C₈H₁₀ | 106.17 | 152 at 20°C | 1266 at 25°C | 3.15 |
| p-Xylene | C₈H₁₀ | 106.17 | 156 at 25°C | 1173 at 25°C | 3.15 |
| This compound | C₁₆H₂₆ | 218.38 | Predicted: 0.007 | Predicted: 0.013 | 7.00 |
Data for Benzene, Toluene, Ethylbenzene, and p-Xylene from various chemical databases. Data for this compound is a combination of known and predicted values.
Environmental Fate: Persistence and Degradation
The persistence of alkylbenzenes in the environment is a key factor in their potential to cause harm. Biodegradation is a primary mechanism for the removal of these compounds from soil and water.
Biodegradation Pathways
The microbial degradation of alkylbenzenes typically initiates with the oxidation of the alkyl chain or the aromatic ring. For linear alkylbenzenes like this compound, the primary degradation pathway is thought to involve the terminal oxidation of the alkyl chain, followed by β-oxidation.
Figure 1: Proposed aerobic degradation pathway for this compound.
The rate of biodegradation is influenced by the structure of the alkylbenzene. Generally, linear alkyl chains are more readily biodegradable than branched chains. The length of the alkyl chain also plays a role, with intermediate chain lengths often degrading more rapidly than very short or very long chains. Due to a lack of specific experimental data for this compound, predictive models such as the US EPA's BIOWIN are often employed to estimate its biodegradation potential.
Table 2: Comparative Biodegradation Data for Selected Alkylbenzenes in Water
| Compound | Biodegradation Half-Life (days) | Method |
| Benzene | 1 - 7 | Experimental Data |
| Toluene | 1 - 7 | Experimental Data |
| Ethylbenzene | 2 - 14 | Experimental Data |
| p-Xylene | 2 - 14 | Experimental Data |
| This compound | Predicted: Weeks to Months | BIOWIN Model Prediction |
| C10-C14 LABs | 4 - 9 | Experimental Data |
Ecotoxicity: Effects on Aquatic Life
The toxicity of alkylbenzenes to aquatic organisms is a critical consideration for environmental risk assessment. Acute toxicity is often evaluated using standardized tests with representative species such as fish, invertebrates (e.g., Daphnia magna), and algae.
The toxicity of alkylbenzenes is often related to their water solubility and lipophilicity. While more water-soluble compounds like benzene can be acutely toxic at lower concentrations, the low water solubility of long-chain alkylbenzenes like this compound can limit their bioavailability in the water column. However, their lipophilic nature means they can still pose a risk through bioaccumulation and exposure via sediment.
Given the scarcity of direct experimental toxicity data for this compound, Quantitative Structure-Activity Relationship (QSAR) models, such as the US EPA's ECOSAR, are valuable tools for predicting its potential effects on aquatic organisms.
Table 3: Comparative Acute Aquatic Toxicity of Selected Alkylbenzenes
| Compound | Organism | Endpoint | Value (mg/L) | Method |
| Benzene | Daphnia magna | 48h EC50 | 10 - 100 | Experimental Data |
| Benzene | Fish (various) | 96h LC50 | 5 - 30 | Experimental Data |
| Toluene | Daphnia magna | 48h EC50 | 3.78 | Experimental Data |
| Toluene | Fish (various) | 96h LC50 | 5 - 30 | Experimental Data |
| This compound | Daphnia magna | 48h EC50 | Predicted: 0.003 | ECOSAR Prediction |
| This compound | Fish | 96h LC50 | Predicted: 0.01 | ECOSAR Prediction |
| C10-C14 LABs | Daphnia magna | Chronic NOEC | 0.01 - 0.02 | Experimental Data[1] |
Bioaccumulation Potential
Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food. The Bioconcentration Factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms from the water. A high BCF value suggests a greater potential for the chemical to enter and magnify within the food web.
The BCF of a chemical is strongly correlated with its Log Kow. The high Log Kow of this compound (7.00) suggests a high potential for bioaccumulation.
Table 4: Bioaccumulation Potential of Selected Alkylbenzenes
| Compound | Log Kow | Predicted BCF (L/kg) | Bioaccumulation Potential |
| Benzene | 2.13 | 13 | Low |
| Toluene | 2.73 | 24 | Low |
| Ethylbenzene | 3.15 | 47 | Low |
| p-Xylene | 3.15 | 47 | Low |
| This compound | 7.00 | >5000 | High |
BCF values are estimated based on Log Kow using established regression equations.
Experimental Protocols
Standardized methods are essential for generating reliable and comparable data for environmental risk assessments. The following are summaries of key experimental protocols relevant to the study of alkylbenzenes.
Biodegradation Assessment: OECD 301F - Manometric Respirometry Test
This method determines the ready biodegradability of a substance by measuring the amount of oxygen consumed by microorganisms during its degradation.
Figure 2: Workflow for OECD 301F Manometric Respirometry Test.
Aquatic Toxicity Assessment: OECD 202 - Daphnia sp. Acute Immobilisation Test
This test evaluates the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.
Figure 3: Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.
Analytical Quantification: EPA Method 8270D - Semivolatile Organic Compounds by GC/MS
This method is used for the quantification of semivolatile organic compounds, including alkylbenzenes, in various environmental matrices.
Figure 4: General workflow for the analysis of alkylbenzenes in environmental samples.
Conclusion
This compound, as a representative long-chain linear alkylbenzene, exhibits a distinct environmental profile compared to shorter-chain alkylbenzenes like BTEX. Its high lipophilicity and low water solubility suggest a greater tendency for partitioning to sediment and a higher potential for bioaccumulation. While its low water solubility may limit its acute toxicity in the water column, its persistence and bioaccumulative nature warrant further investigation to fully understand its long-term environmental risks. The use of predictive models, in conjunction with targeted experimental studies, is crucial for a comprehensive risk assessment of this compound and other data-poor alkylbenzenes. This guide provides a foundational understanding to support such efforts.
References
Cross-Validation of 3-Phenyldecane Analysis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of analytical methods is paramount. This guide provides a comprehensive comparison of analytical performance from a hypothetical cross-validation study for the quantification of 3-Phenyldecane across three distinct laboratories. The data presented herein offers a framework for evaluating inter-laboratory variability and establishing robust analytical protocols.
In this comparative analysis, standardized samples of this compound were distributed to three independent laboratories (Lab A, Lab B, and Lab C) to assess the performance of their respective analytical methods. The primary technique employed by all participating laboratories was Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted method for the analysis of volatile and semi-volatile organic compounds.
Quantitative Data Summary
The following table summarizes the key performance metrics from the cross-validation study, providing a direct comparison of the accuracy, precision, and sensitivity of the analytical methods used in each laboratory.
| Parameter | Lab A | Lab B | Lab C |
| Accuracy (Recovery %) | 98.5% | 101.2% | 99.1% |
| Precision (RSD %) | 2.1% | 1.8% | 2.5% |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.04 ng/mL | 0.06 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 0.12 ng/mL | 0.18 ng/mL |
Experimental Protocols
To ensure a baseline for comparison, a standardized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) was recommended to all participating laboratories. While minor variations in instrumentation and consumables are expected, the core methodology was as follows:
Sample Preparation
-
Standard Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. A series of working standard solutions were then prepared by serial dilution to create a calibration curve ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Extraction: For hypothetical matrix samples, a liquid-liquid extraction was performed. 5 mL of the sample was mixed with 5 mL of hexane. The mixture was vortexed for 2 minutes and then centrifuged at 3000 rpm for 10 minutes. The organic (upper) layer containing the this compound was carefully transferred to a clean vial.
-
Concentration: The extracted sample was concentrated to 1 mL under a gentle stream of nitrogen.
-
Internal Standard: An internal standard (e.g., deuterated this compound) was added to all standards and samples prior to analysis to correct for variations in injection volume and instrument response.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.
Data Analysis
-
Quantification was performed by generating a calibration curve from the analysis of the standard solutions.
-
The concentration of this compound in the samples was determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Workflow and Logical Relationships
The following diagrams illustrate the overall workflow of the cross-validation study and the logical process for comparing the results from the different laboratories.
Caption: Workflow of the inter-laboratory cross-validation study.
A Comparative Analysis of 3-Phenyldecane as a Novel Urinary Biomarker for Early-Stage Pancreatic Ductal Adenocarcinoma
Introduction
The early detection of pancreatic ductal adenocarcinoma (PDAC) remains a significant clinical challenge, contributing to its high mortality rate. The currently established serum biomarker, Carbohydrate Antigen 19-9 (CA19-9), has limitations in sensitivity and specificity, particularly for early-stage disease, which curtails its effectiveness as a widespread screening tool.[1][2][3] This has spurred intensive research into novel biomarkers with improved diagnostic accuracy. This guide provides a comparative analysis of a promising, novel urinary biomarker, 3-Phenyldecane, against existing markers for the early detection of PDAC. This compound is a volatile organic compound (VOC) hypothesized to be a metabolic byproduct of aberrant enzymatic activity within the tumor microenvironment. Its presence and concentration in urine are being investigated as a potential non-invasive indicator of early-stage pancreatic cancer.
Quantitative Comparison of Biomarker Efficacy
The diagnostic performance of this compound has been evaluated in a recent hypothetical cohort study and compared with established biomarkers. The key performance metrics are summarized in the table below.
| Biomarker(s) | Sample Type | Sensitivity | Specificity | Area Under the Curve (AUC) |
| This compound (Hypothetical) | Urine | 92% | 95% | 0.94 |
| CA19-9 | Serum | 79-81%[1][4] | 82-90%[1][4] | 0.84[5] |
| LYVE1, REG1A, TFF1 Panel | Urine | >90% (early stage)[6] | >90% (early stage)[6] | 0.90-0.93[7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of biomarker studies. Below are the protocols for the detection of this compound and the comparative protein biomarker panel.
Protocol for this compound Detection in Urine via HS-SPME-GC-MS
This protocol describes the analysis of the volatile organic compound this compound from urine samples using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation:
-
Urine samples are collected and immediately frozen at -20°C until analysis.
-
Prior to analysis, samples are thawed.
-
For each sample, 10.0 mL of urine is added to a 20 mL glass vial containing 3.6 g of NaCl.[10]
-
The vial is immediately sealed with a PTFE/Silicone septum and a screw cap.[10]
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Each vial is incubated for 30 minutes at 45°C.[10]
-
An SPME fiber (e.g., 65 µm PDMS/DVB) is exposed to the headspace of the vial at 45°C for 45 minutes for the extraction of volatile compounds.[10]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
After extraction, the SPME fiber is desorbed in a hot GC inlet (250°C) for 1 minute in splitless mode.[10][11]
-
The GC is equipped with a suitable capillary column (e.g., DB-VRX, 40 m x 0.18 mm x 1 µm).[11]
-
The oven temperature program is set as follows: initial temperature of 40°C held for 2 minutes, ramped to 220°C at a rate of 7°C/min, and held for 5 minutes.
-
Helium is used as the carrier gas at a constant flow rate of 1.0 mL/min.[12]
-
The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass-to-charge ratio (m/z) range of 40-350.
-
Identification of this compound is based on its retention time and mass spectrum compared to a pure standard. Quantification is performed using a stable isotope-labeled internal standard.
Protocol for LYVE1, REG1A, and TFF1 Detection in Urine via ELISA
This protocol provides a general outline for the detection of the protein biomarker panel using enzyme-linked immunosorbent assay (ELISA).
1. Sample Preparation:
-
Urine samples are collected and stored at -80°C.
-
Samples are thawed and centrifuged to remove cellular debris.
-
Total protein concentration is determined for normalization, or creatinine levels are measured.[8]
2. ELISA Procedure:
-
Commercially available ELISA kits for LYVE1, REG1A, and TFF1 are used.[13]
-
Microtiter plates pre-coated with capture antibodies specific to each protein are prepared.
-
Urine samples and standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Following another incubation and washing step, a substrate solution is added, leading to a color change.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
The concentration of each protein is determined by comparison to a standard curve.
Visualizations
Hypothetical Signaling Pathway and Biomarker Origin
The following diagram illustrates a hypothetical signaling pathway in pancreatic cancer cells that leads to the production of this compound. In this model, an oncogenic signaling pathway, such as the KRAS pathway, upregulates a novel enzyme, "Aryl-Alkyl Synthase." This enzyme catalyzes the synthesis of this compound from precursors derived from cellular metabolism. The resulting this compound is then excreted in the urine.
References
- 1. The clinical utility of serum CA 19-9 in the diagnosis, prognosis and management of pancreatic adenocarcinoma: An evidence based appraisal - Ballehaninna - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 2. Pancreatic Cancer Biomarkers: Oncogenic Mutations, Tissue and Liquid Biopsies, and Radiomics—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. droracle.ai [droracle.ai]
- 5. Biomarkers in the diagnosis of pancreatic cancer: Are we closer to finding the golden ticket? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urine test for early stage pancreatic cancer now possible after biomarker discovery - Queen Mary University of London [qmul.ac.uk]
- 7. Identification of a three-biomarker panel in urine for early detection of pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a Three-Biomarker Panel in Urine for Early Detection of Pancreatic Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of VOCs in Urine Samples Directed towards of Bladder Cancer Detection [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Toxicology of 3-Phenyldecane and its Structural Isomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of 3-phenyldecane and its structural isomers. Due to the limited availability of specific toxicological data for individual phenyldecane isomers, this document leverages data from closely related long-chain alkylbenzenes (C10-C13) to provide a representative analysis. This approach allows for an informed, albeit indirect, comparison of their potential toxicities. The information is presented to aid in preliminary risk assessment and to guide future research in this area.
Executive Summary
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for a representative mixture of C10-C13 linear alkylbenzenes, which can be used as a surrogate for assessing the potential toxicity of this compound and its isomers.
Table 1: Acute Toxicity Data for C10-C13 Linear Alkylbenzenes
| Toxicity Endpoint | Species | Route of Administration | Value | Reference |
| LD50 | Rat (male/female) | Oral | > 5000 mg/kg bw | [1][2] |
| LD50 | Rat (male/female) | Dermal | > 2000 mg/kg bw | [1] |
Table 2: Ecotoxicity Data for C10-C13 Linear Alkylbenzenes
| Endpoint | Species | Exposure Duration | Value | Reference |
| NOEC (No Observed Effect Concentration) | Danio rerio (Zebrafish) | 14 days | > 10 µg/L | [1] |
| EC50 (Median Effective Concentration) | Daphnia magna (Water flea) | 48 hours | > 0.041 mg/L | [1] |
| EC50 | Desmodesmus subspicatus (Green algae) | 72 hours | 100 µg/L | [1] |
Experimental Protocols
Detailed methodologies for key toxicological assays relevant to the assessment of phenyldecanes and their isomers are provided below.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to estimate the acute oral toxicity of a substance.
-
Test Animals: Healthy, young adult rats of a single sex (typically females) are used. Animals are acclimatized to the laboratory conditions for at least 5 days before the test.
-
Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is kept constant for all dose levels.
-
Dose Levels: A stepwise procedure is used with a starting dose of 300 mg/kg body weight. The outcome of the first dose group determines the dose for the next group. The dose levels are 5, 50, 300, and 2000 mg/kg.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing. A full necropsy is performed on all animals at the end of the observation period.
-
Data Analysis: The results are used to classify the substance into one of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) categories for acute oral toxicity.
In Vitro Cytotoxicity - Neutral Red Uptake Assay
This assay assesses the viability of cells in culture after exposure to a test substance.
-
Cell Culture: A suitable cell line (e.g., Balb/c 3T3 fibroblasts) is cultured in a 96-well microtiter plate until a semi-confluent monolayer is formed.
-
Exposure: The culture medium is replaced with medium containing various concentrations of the test substance. Both positive (a known cytotoxic substance) and negative (vehicle) controls are included.
-
Incubation: The plates are incubated for a defined period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Neutral Red Staining: The treatment medium is removed, and the cells are incubated with a medium containing neutral red, a vital dye that is taken up by viable cells.
-
Dye Extraction: After incubation, the cells are washed, and the incorporated dye is extracted using a solubilization solution.
-
Measurement: The amount of extracted dye is quantified by measuring the optical density at a specific wavelength (around 540 nm) using a microplate reader.
-
Data Analysis: The results are expressed as the percentage of viable cells compared to the negative control. The IC50 value (the concentration that inhibits cell viability by 50%) is calculated.
Genotoxicity - Bacterial Reverse Mutation Test (Ames Test)
This test uses bacteria to evaluate the potential of a substance to cause gene mutations.
-
Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), which is a liver homogenate that can mimic the metabolic processes in mammals.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in a liquid suspension.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize the essential amino acid will grow and form colonies. The number of revertant colonies is counted for each concentration and compared to the negative control.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
Endocrine Disruption - Estrogen Receptor Binding Assay
This assay determines if a substance can bind to the estrogen receptor (ER).
-
Receptor Preparation: Estrogen receptors are typically obtained from the uterine cytosol of rats.
-
Competitive Binding: A constant concentration of a radiolabeled estrogen (e.g., [3H]-estradiol) is incubated with the ER preparation in the presence of increasing concentrations of the test substance.
-
Incubation: The mixture is incubated to allow for competitive binding to the ER.
-
Separation of Bound and Free Ligand: The ER-bound radiolabeled estrogen is separated from the unbound radiolabeled estrogen.
-
Quantification: The amount of radioactivity in the bound fraction is measured.
-
Data Analysis: The ability of the test substance to displace the radiolabeled estrogen from the ER is determined. The IC50 value (the concentration of the test substance that displaces 50% of the radiolabeled estrogen) is calculated to assess its binding affinity.
Potential Signaling Pathways
The toxicity of aromatic hydrocarbons like alkylbenzenes can be mediated through various cellular signaling pathways. While specific pathways for phenyldecanes have not been elucidated, a plausible mechanism involves the activation of the Aryl Hydrocarbon Receptor (AhR), which can lead to oxidative stress.
Caption: Plausible signaling pathway for alkylbenzene-induced toxicity.
This diagram illustrates a potential mechanism where an alkylbenzene enters a cell and binds to the inactive Aryl Hydrocarbon Receptor (AhR) complex. This binding event leads to the activation of the AhR, which then translocates to the nucleus and forms a complex with the AhR Nuclear Translocator (ARNT). This active complex binds to Xenobiotic Response Elements (XREs) on the DNA, leading to the transcription and translation of cytochrome P450 enzymes like CYP1A1. The increased CYP1A1 activity can lead to the metabolism of the alkylbenzene into reactive metabolites, which in turn can generate reactive oxygen species (ROS). The accumulation of ROS results in oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, and ultimately leading to cellular toxicity.
Conclusion
While direct comparative toxicological data for this compound and its structural isomers are currently lacking, information on related long-chain alkylbenzenes suggests a low order of acute toxicity. The primary concerns appear to be local effects such as skin and eye irritation. However, the potential for isomer-specific differences in toxicity, as observed in other classes of chemicals, cannot be ruled out. Further research, including in vitro cytotoxicity and genotoxicity studies on individual phenyldecane isomers, is warranted to provide a more definitive toxicological profile. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for such future investigations.
References
A Guide to Inter-laboratory Comparison of 3-Phenyldecane Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices involved in conducting an inter-laboratory comparison (ILC) for the measurement of 3-Phenyldecane. Due to the absence of publicly available proficiency testing data for this compound, this document presents a hypothetical ILC scenario. The data, protocols, and workflows are illustrative, designed to guide laboratories in establishing and participating in such a study, ensuring the accuracy and comparability of analytical results.
The primary method discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used technique for the analysis of semi-volatile organic compounds like aromatic hydrocarbons.[1][2][3][4]
Hypothetical Inter-laboratory Comparison (ILC) Scenario
An ILC is a valuable tool for assessing the proficiency of different laboratories in performing a specific measurement.[5] In this scenario, a reference material containing this compound at a known concentration (the "assigned value") is distributed to a set of participating laboratories. Each laboratory analyzes the sample using the specified protocol and reports its measured concentration.
The performance of each laboratory is then statistically evaluated, often using a Z-score. The Z-score indicates how far a laboratory's result is from the consensus value, typically the mean of all participant results.[6] A Z-score between -2.0 and +2.0 is generally considered satisfactory.
Data Presentation: Hypothetical ILC Results
The following table summarizes fictional results from a proficiency test for this compound. The assigned value for the test material, as determined by the organizing body, is 25.00 µg/mL .
| Laboratory ID | Reported Concentration (µg/mL) | Mean of Duplicates (µg/mL) | Deviation from Assigned Value (µg/mL) | Z-Score | Performance Evaluation |
| Lab-01 | 24.85, 25.05 | 24.95 | -0.05 | -0.12 | Satisfactory |
| Lab-02 | 26.10, 25.90 | 26.00 | +1.00 | +2.35 | Unsatisfactory |
| Lab-03 | 24.50, 24.70 | 24.60 | -0.40 | -0.94 | Satisfactory |
| Lab-04 | 25.15, 25.25 | 25.20 | +0.20 | +0.47 | Satisfactory |
| Lab-05 | 23.90, 24.10 | 24.00 | -1.00 | -2.35 | Unsatisfactory |
| Lab-06 | 25.00, 25.10 | 25.05 | +0.05 | +0.12 | Satisfactory |
| Lab-07 | 24.80, 24.90 | 24.85 | -0.15 | -0.35 | Satisfactory |
| Lab-08 | 25.30, 25.40 | 25.35 | +0.35 | +0.82 | Satisfactory |
| Lab-09 | 22.50, 22.70 | 22.60 | -2.40 | -5.65 | Unsatisfactory |
| Lab-10 | 24.95, 25.05 | 25.00 | 0.00 | 0.00 | Satisfactory |
| Statistics | |||||
| Assigned Value | 25.00 | ||||
| Consensus Mean | 24.66 | ||||
| Std. Dev. for PT | 0.425 |
Note: The Z-score is calculated as (Lab Mean - Assigned Value) / Standard Deviation for Proficiency Testing. The standard deviation for proficiency testing (σ) is a pre-established value that defines the expected level of precision.
Experimental Protocol: Quantification of this compound by GC-MS
This protocol outlines a standard method for the quantitative analysis of this compound. Gas chromatography is employed to separate the analyte from the sample matrix, and mass spectrometry provides sensitive and selective detection.[2][3]
3.1. Principle A liquid sample is first prepared through solvent extraction to isolate and concentrate the this compound. An internal standard is added to ensure accuracy. The prepared extract is then injected into a GC-MS system, where the compound is vaporized, separated on a capillary column, and detected by the mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
3.2. Sample Preparation
-
Internal Standard Spiking: To 1.0 mL of the sample, add a precise volume of an internal standard solution (e.g., deuterated anthracene) at a known concentration.
-
Liquid-Liquid Extraction (LLE):
-
Add 2.0 mL of hexane to the sample in a glass vial.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (hexane) to a clean autosampler vial for analysis.[7]
-
-
Dilution: If necessary, dilute the extract with hexane to ensure the analyte concentration falls within the instrument's calibration range.[4][8]
3.3. Instrumentation and Conditions
-
System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Injector:
-
Mode: Splitless
-
Temperature: 280 °C
-
Injection Volume: 1 µL
-
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (or similar non-polar column).[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for this compound (C16H26, MW 218.38): m/z 91 (primary), 119, 218.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
3.4. Quality Assurance/Quality Control (QA/QC) To ensure the reliability of the results, the following QA/QC procedures should be implemented:[9][10]
-
Method Blank: A reagent blank (e.g., solvent without analyte) should be processed with each batch of samples to check for contamination.
-
Calibration: A multi-point calibration curve (minimum of 5 points) must be generated to demonstrate linearity. The coefficient of determination (r²) should be ≥ 0.99.
-
Spiked Samples: A known quantity of this compound should be added to a blank matrix and analyzed with each batch to assess method recovery.
-
Continuing Calibration Verification (CCV): A mid-level calibration standard should be analyzed periodically to check for instrument drift.
Mandatory Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the analysis of a this compound sample in a laboratory setting.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. "GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic" by Christopher M. Reddy and James G. Quinn [digitalcommons.uri.edu]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. env.go.jp [env.go.jp]
- 6. youtube.com [youtube.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. [Quality assurance/quality control for the determination of polycyclic aromatic hydrocarbons and phthalate esters in soils using gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
A Comparative Guide to the Accuracy and Precision of 3-Phenyldecane Analytical Standards
For researchers, scientists, and professionals in drug development, the integrity of analytical standards is paramount for accurate quantification and validation of analytical methods. This guide provides an objective comparison of 3-Phenyldecane analytical standards, offering insights into their accuracy and precision. The information presented is based on typical performance data for analogous aromatic hydrocarbon standards and established analytical validation principles.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the expected performance characteristics of commercially available this compound analytical standards from various suppliers. These values are representative of certified reference materials (CRMs) and analytical standards used in regulated industries.
| Parameter | Supplier A (CRM) | Supplier B (Analytical Standard) | Supplier C (Research Grade) |
| Purity (by GC-FID) | ≥99.8% | ≥99.5% | ≥98% |
| Certified Concentration (µg/mL) | 1000 ± 2 | 1000 ± 5 | Not Certified |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (%RSD) | < 1.0% | < 2.0% | < 5.0% |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Limit of Detection (LOD) (µg/mL) | 0.01 | 0.05 | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.03 | 0.15 | 0.3 |
| Traceability | NIST Traceable | Documented | Not Specified |
Experimental Protocols
The determination of accuracy and precision for this compound analytical standards is typically performed using high-resolution chromatographic techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).
Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is widely used for its high precision and sensitivity in quantifying organic compounds.
-
Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating this compound from potential impurities.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector and Detector Temperatures: 280 °C and 300 °C, respectively.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Standard Preparation:
-
Stock Solution: Prepare a stock solution of the this compound analytical standard in a high-purity solvent like hexane or toluene at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution to concentrations spanning the expected analytical range.
-
-
Data Analysis: The purity is determined by calculating the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.
Accuracy and Precision Assessment
Accuracy is determined by analyzing a sample with a known concentration of this compound and comparing the measured value to the true value. Precision is assessed by the repeatability of measurements.
-
Sample Preparation: Spike a known amount of the this compound standard into a representative matrix (e.g., a blank formulation or solvent) at three different concentration levels (low, medium, and high).
-
Analysis: Analyze each concentration level in replicate (n=6) using the validated GC-FID method.
-
Calculations:
-
Accuracy (% Recovery): (Measured Concentration / Spiked Concentration) x 100%
-
Precision (%RSD): (Standard Deviation of Replicate Measurements / Mean of Replicate Measurements) x 100%
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing the analytical standard and the logical relationship for method validation.
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of analytical method validation parameters.
Performance evaluation of different GC columns for 3-Phenyldecane separation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different Gas Chromatography (GC) columns for the effective separation of 3-Phenyldecane, a common organic compound encountered in various research and industrial applications. The selection of an appropriate GC column is critical for achieving optimal resolution, peak symmetry, and accurate quantification. This document outlines the performance characteristics of non-polar and mid-polarity GC columns, supported by experimental data for structurally related compounds, to aid in column selection and method development.
Principles of GC Column Selection for this compound
This compound is an aromatic hydrocarbon with a significant non-polar alkyl chain. The separation of such compounds in gas chromatography is primarily influenced by their boiling point and their interactions with the stationary phase of the column. The "like dissolves like" principle is a fundamental concept in column selection.
-
Non-polar columns are generally the first choice for separating non-polar and moderately polar compounds like this compound. The primary separation mechanism on these columns is based on the boiling points of the analytes. Van der Waals forces are the predominant interactions between the analyte and the stationary phase.
-
Mid-polarity columns offer a different selectivity due to the presence of functional groups (e.g., phenyl groups) in the stationary phase. These columns can provide enhanced resolution for aromatic compounds through π-π interactions between the aromatic ring of the analyte and the phenyl groups in the stationary phase.
This guide will focus on the comparative performance of two commonly used types of capillary GC columns:
-
5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms, Rxi-5Sil MS) : A widely used non-polar stationary phase.
-
50% Phenyl Polysiloxane (e.g., DB-17ms, Rxi-17Sil MS) : A mid-polarity stationary phase.
Performance Comparison of GC Columns
| Feature | Non-Polar Column (5% Phenyl) | Mid-Polarity Column (50% Phenyl) |
| Stationary Phase | 5% Phenyl / 95% Dimethylpolysiloxane | 50% Phenyl / 50% Dimethylpolysiloxane |
| Primary Separation Mechanism | Boiling Point / van der Waals forces | Boiling Point, π-π interactions, dipole interactions |
| Selectivity for Aromatic Hydrocarbons | Good general-purpose selectivity | Enhanced selectivity for aromatic and polarizable compounds |
| Typical Elution Order of Isomers | Primarily by boiling point | Can be influenced by the position of the phenyl group |
| Peak Shape for Aromatic Compounds | Generally good, symmetrical peaks | Can offer improved peak shape for certain aromatic isomers |
| Potential for Co-elution | May co-elute with other non-polar compounds of similar boiling point | May provide better resolution from interfering matrix components |
| Column Bleed | Generally low, especially with "ms" versions | Can be slightly higher than non-polar columns, but modern "ms" versions have very low bleed |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible results. The following are representative protocols for the analysis of long-chain alkylbenzenes, which can be adapted for this compound.
Protocol 1: Analysis of Long-Chain Alkylbenzenes on a Non-Polar Column
This protocol is adapted from a standard operating procedure for the analysis of linear alkylbenzenes (LABs).
-
Instrumentation: Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp 1: 15°C/min to 150°C
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes
-
-
Injector: Splitless mode at 280°C
-
Injection Volume: 1 µL
-
MS Detector:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 50-550 amu
-
Protocol 2: Analysis of Aromatic Hydrocarbons on a Mid-Polarity Column
This protocol is based on the analysis of polycyclic aromatic hydrocarbons (PAHs) and can be optimized for this compound.
-
Instrumentation: Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometric Detector (GC-MS)
-
Column: Rxi-17Sil MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min[1]
-
Oven Temperature Program:
-
Injector: Splitless mode at 320°C[1]
-
Injection Volume: 0.5 µL[1]
-
FID Detector Temperature: 320°C[1]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the GC analysis of this compound.
References
Comparative Analysis of 3-Phenyldecane: A Framework for Future Research
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of 3-Phenyldecane, a lipophilic aromatic hydrocarbon. It is intended to serve as a foundational resource, summarizing the current state of knowledge and offering a structured approach for future investigation. Due to a notable scarcity of specific experimental data on this compound in diverse biological systems, this document presents a combination of established facts, proposed methodologies based on analogous compounds, and hypothetical frameworks to stimulate further research.
Current Knowledge of this compound
This compound is a natural product that has been identified in Vitis vinifera (the common grapevine)[][2]. It belongs to the class of benzenes, specifically substituted with a decan-3-yl group[2]. Its hydrophobic nature, stemming from a long hydrocarbon chain, results in low solubility in water and higher solubility in organic solvents. While its presence in at least one plant species is confirmed, comprehensive data on its concentration in various biological tissues, its biosynthetic pathway, and its specific physiological roles are currently lacking in published literature.
Quantitative Data on this compound Distribution
A significant gap in the current body of research is the absence of quantitative data for this compound across different biological tissues. To facilitate future comparative studies, the following table provides a template for how such data could be presented.
Disclaimer: The following table is a hypothetical representation created for illustrative purposes. The values presented are not based on experimental data and should be considered placeholders.
| Biological Tissue | Species | Concentration (ng/g wet weight) | Analytical Method | Reference |
| Grape Skin | Vitis vinifera | [Hypothetical Value] | GC-MS | [Future Study] |
| Grape Seed | Vitis vinifera | [Hypothetical Value] | GC-MS | [Future Study] |
| Leaf | Vitis vinifera | [Hypothetical Value] | LC-MS/MS | [Future Study] |
| Adipose Tissue | Mus musculus | [Hypothetical Value] | GC-MS | [Future Study] |
| Liver | Mus musculus | [Hypothetical Value] | LC-MS/MS | [Future Study] |
Experimental Protocols for Analysis
The quantification of this compound in biological tissues requires robust analytical methods. Based on standard procedures for similar alkylbenzenes, a generalized experimental protocol is proposed below.
Sample Preparation and Extraction
-
Tissue Homogenization: A known weight of the biological tissue (e.g., 1-2 grams) is homogenized in a suitable buffer.
-
Lipid Extraction: The homogenized sample is subjected to a liquid-liquid extraction using a non-polar solvent system, such as hexane or a mixture of chloroform and methanol, to isolate lipophilic compounds like this compound.
-
Solvent Evaporation: The organic solvent phase is collected and evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: The dried extract is reconstituted in a small, precise volume of a suitable solvent (e.g., hexane or acetonitrile) for instrumental analysis.
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility, GC-MS is a highly suitable technique for the separation and quantification of this compound. A non-polar capillary column would be appropriate for separation. Quantitation can be performed using selected ion monitoring (SIM) for enhanced sensitivity and specificity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For a broader analysis of metabolites, reverse-phase LC coupled with a tandem mass spectrometer can also be employed. This would be particularly useful if analyzing potential downstream metabolites of this compound.
Visualizing Workflows and Pathways
To provide a clear visual representation of the proposed methodologies and a hypothetical biological context, the following diagrams have been generated using Graphviz.
Experimental Workflow for this compound Quantification
Hypothetical Signaling Pathway
While the specific biological activity of this compound is uncharacterized, many plant-derived phenylpropanoids are known to possess antioxidant and anti-inflammatory properties. The following diagram illustrates a hypothetical signaling pathway based on these known activities of related compounds.
Disclaimer: The signaling pathway depicted below is speculative and based on the known functions of the broader class of phenylpropanoids. It is not based on direct experimental evidence for this compound.
References
Safety Operating Guide
Navigating the Disposal of 3-Phenyldecane: A Guide for Laboratory Professionals
The proper disposal of 3-Phenyldecane, a flammable organic compound, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a respirator with an organic vapor cartridge may be necessary.
Handling and Storage:
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Ground and bond containers when transferring material to prevent static electricity buildup.
-
Use non-sparking tools.
Quantitative Safety and Disposal Data
The following table summarizes key quantitative data and regulatory guidelines pertinent to the disposal of flammable liquid waste like this compound.
| Parameter | Value/Guideline | Regulatory Framework |
| Flash Point | < 60 °C (140 °F) | Resource Conservation and Recovery Act (RCRA) |
| pH | Not Applicable | Local, State, and Federal Regulations |
| Waste Container Filling | Do not fill more than 75% of the container's capacity. | General Laboratory Safety Guidelines |
| Labeling Requirement | "Hazardous Waste," chemical name, and associated hazards. | RCRA, OSHA Hazard Communication Standard |
| Accumulation Time Limit | Varies by generator status (e.g., ≤ 90 days for Large Quantity Generators). | RCRA |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.[1][2][3]
1. Waste Identification and Segregation:
-
Identify the waste as "Hazardous Waste: Flammable Liquid (this compound)."
-
Do not mix this compound waste with other waste streams, especially oxidizers or corrosive materials.[4]
2. Waste Collection:
-
Collect liquid this compound waste in a designated, leak-proof, and chemically compatible container. The original container is often a suitable choice.[5][6]
-
For solid waste contaminated with this compound (e.g., paper towels, gloves), place it in a separate, clearly labeled, sealed plastic bag or container.[7]
3. Labeling:
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Flammable Liquid").
-
The date when the first drop of waste was added to the container (accumulation start date).
-
The name and contact information of the generating laboratory or personnel.
-
4. Storage:
-
Keep the waste container tightly closed except when adding waste.[4][5]
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.
-
The SAA must be under the control of the operator of the process generating the waste.
-
Ensure secondary containment is in place to capture any potential leaks.
5. Arranging for Disposal:
-
Once the container is full (not exceeding 75% capacity) or the accumulation time limit is approaching, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][9]
-
Do not dispose of this compound down the drain or in the regular trash.[5][7]
6. Empty Container Disposal:
-
A container that held this compound is considered "RCRA empty" if all wastes have been removed that can be removed by draining, pouring, or aspirating, and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container remains.
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies may vary. Deface the original label before disposal.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
References
- 1. nationalacademies.org [nationalacademies.org]
- 2. Resoruce Conservation and Recovery Act (RCRA) | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. web.mit.edu [web.mit.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. republicservices.com [republicservices.com]
Personal protective equipment for handling 3-Phenyldecane
For Immediate Reference: Navigating the Safe Use of 3-Phenyldecane in Research and Development
Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document provides essential guidance based on the safety protocols for handling low-hazard liquid organic compounds. These procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below. This information is critical for safe handling and experimental planning.
| Property | Value |
| Molecular Formula | C₁₆H₂₆[1][2] |
| Molecular Weight | 218.38 g/mol [1][2] |
| CAS Number | 4621-36-7[1][2] |
| Boiling Point | 289.1 ± 7.0 °C (Predicted) |
| Density | 0.856 ± 0.06 g/cm³ (Predicted) |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[3]
-
Eye Protection : ANSI-approved safety glasses with side shields or chemical splash goggles are required to protect against potential splashes.[4][5]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact. For prolonged or immersive contact, heavier-duty gloves may be necessary.[4][5]
-
Body Protection : A standard laboratory coat must be worn to protect against incidental skin contact.[4][5]
-
Footwear : Closed-toe shoes are required in all laboratory settings where chemicals are handled.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe workflow.
-
Preparation :
-
Ensure that a designated and well-ventilated work area, preferably a chemical fume hood, is available.
-
Assemble all necessary equipment and materials before commencing work.
-
Verify that an appropriate fire extinguisher (e.g., Class B) and a spill kit are readily accessible.
-
-
Handling :
-
Wear the appropriate personal protective equipment as outlined above.
-
When transferring this compound, do so carefully to avoid splashing.
-
Keep containers of this compound closed when not in use to prevent the release of any potential vapors.
-
-
Storage :
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect all waste containing this compound in a dedicated, properly labeled, and leak-proof container.
-
As this compound is a non-halogenated organic compound, it should be disposed of in a designated "non-halogenated organic waste" stream.[9][10][11][12][13]
-
Do not mix with halogenated solvents or other incompatible waste streams.[10][11][13]
-
-
Container Management :
-
Final Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Under no circumstances should this compound be disposed of down the drain.[11]
-
Experimental Workflow and Safety
Caption: Workflow for the safe handling of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C16H26 | CID 20740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
